BioA-IN-1
描述
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属性
IUPAC Name |
7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRYXPRQYPBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999030 | |
| Record name | 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77820-11-2 | |
| Record name | MLS003171420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Crucial Role of BioA in Mycobacterium tuberculosis: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, an essential cofactor, is indispensable for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Unlike humans, who obtain biotin from their diet, M. tuberculosis relies on its own de novo biosynthesis pathway, making the enzymes involved in this process attractive targets for novel anti-tubercular drugs. This technical guide provides an in-depth exploration of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of M. tuberculosis. We delve into its core function, present detailed experimental protocols for its study, summarize key quantitative data on its inhibition, and provide visual representations of its operational context and experimental investigation.
Core Function and Significance of BioA
BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the antepenultimate step in the biotin biosynthesis pathway.[1] Its primary function is the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), yielding 7,8-diaminopelargonic acid (DAPA).[2] This reaction is a critical checkpoint in the synthesis of biotin.
Genetic validation studies have unequivocally demonstrated that BioA is essential for the growth and survival of M. tuberculosis.[3][4] Depletion of BioA leads to bactericidality in vitro and clearance of the pathogen in mouse models of both acute and persistent infection.[5] The absence of a homologous enzyme in humans further underscores BioA's potential as a highly selective drug target.
The Biotin Biosynthesis Pathway in M. tuberculosis
The synthesis of biotin from pimeloyl-CoA in M. tuberculosis involves a conserved four-step enzymatic cascade. BioA performs the second crucial step in this pathway.
Experimental Protocols for BioA Investigation
BioA Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of compounds against M. tuberculosis BioA. The assay measures the formation of DAPA, which is fluorescently derivatized for quantification.
Materials:
-
Purified M. tuberculosis BioA enzyme (2 µM)
-
100 mM TAPS buffer (pH 8.6)
-
100 µM Pyridoxal 5'-phosphate (PLP)
-
20 µM 7-keto-8-aminopelargonic acid (KAPA)
-
1 mM S-adenosyl-L-methionine (SAM)
-
Test compounds dissolved in DMSO
-
o-phthaldialdehyde (OPA)-2-mercaptoethanol (2-ME) derivatizing solution
-
0.26 M sodium borate buffer (pH 9.4)
-
Ethanol
-
96-well plates
-
Fluorescence spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, and 2 µM BioA.
-
Add the test compound to the desired final concentration (e.g., 100 µg/mL).
-
Pre-incubate the enzyme with the compound for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µM KAPA and 1 mM SAM.
-
Incubate the reaction for 20 minutes at 37°C.
-
Terminate the reaction by heating at 100°C for 10 minutes.
-
Centrifuge the plate to pellet any precipitated protein and transfer the supernatant to a new 96-well plate.
-
To the supernatant, add 200 µL of a freshly prepared derivatizing solution (20 µL OPA–2ME reagent, 135 µL 0.26 M sodium borate buffer pH 9.4, and 45 µL ethanol).
-
Incubate at room temperature for 2 hours.
-
Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.
-
Calculate the percentage of inhibition by comparing the fluorescence of the test compound wells to that of a DMSO control.
M. tuberculosis Whole-Cell Growth Inhibition Assay
This protocol determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.2% Tween 80, and 1X ADC
-
Test compounds dissolved in DMSO
-
96-well U-bottom microtiter plates
-
Resazurin reagent (0.01%)
-
Optional: Sauton's medium with and without biotin for target validation.
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to the logarithmic phase.
-
Dilute the bacterial culture to an A600nm of 0.02 (~2×10^6 cfu/mL).
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of 0.01% resazurin reagent to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
-
For target validation, perform the assay in a minimal medium like Sauton's with and without biotin supplementation. A shift in MIC in the presence of biotin suggests the compound targets the biotin biosynthesis pathway.
Quantitative Data on BioA Inhibitors
Several studies have identified and characterized inhibitors of M. tuberculosis BioA. The following tables summarize key quantitative data for some of these compounds.
Table 1: In Vitro BioA Enzyme Inhibition Data
| Compound ID | IC50 (µM) | Reference |
| A36 | 28.94 | |
| A35 | 88.16 | |
| A65 | 114.42 |
Table 2: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis H37Rv
| Compound ID | MIC90 (µg/mL) | MIC90 (µM) | Reference |
| A65 | 20 | 58.4 | |
| A35 | 80 | 211.6 |
Table 3: Kinetic Parameters for M. tuberculosis BioA
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| KAPA | 3.8 | 22 | |
| SAM | 450 | Not Reported |
Visualizing Experimental and Logical Workflows
Experimental Workflow for BioA Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and validating inhibitors of M. tuberculosis BioA.
Conclusion
Mycobacterium tuberculosis BioA is a clinically validated and highly promising target for the development of new anti-tubercular agents. Its essentiality for the pathogen, coupled with its absence in humans, provides a clear therapeutic window. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust screening and characterization campaigns aimed at discovering novel BioA inhibitors. The continued focus on this critical enzyme holds significant promise for delivering new therapies to combat the global threat of tuberculosis.
References
- 1. dovepress.com [dovepress.com]
- 2. uniprot.org [uniprot.org]
- 3. bioA mutant of Mycobacterium tuberculosis shows severe growth defect and imparts protection against tuberculosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of biotin biosynthesis in mycobacteria by a pyruvate carboxylase dependent metabolic signal - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Bacterial Survival: An In-depth Technical Guide to the Biotin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is an indispensable cofactor for a suite of essential metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. These reactions are central to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals are incapable of de novo biotin synthesis and must acquire it from their diet, most bacteria, plants, and fungi possess the intricate enzymatic machinery to produce this vital molecule. The metabolic cost of biotin synthesis is substantial, requiring numerous ATP equivalents for each molecule produced, underscoring its importance and the necessity for tight regulatory control.[1][2][3][4][5]
The absence of a biotin biosynthesis pathway in humans makes the bacterial pathway an attractive and validated target for the development of novel antimicrobial agents. Several human pathogens, including Mycobacterium tuberculosis, are reliant on this pathway for their virulence and survival within the host. This guide provides a comprehensive technical overview of the core biotin biosynthesis pathway in bacteria, detailing the enzymatic steps, regulatory networks, and experimental methodologies used in its study, with a focus on providing actionable insights for research and drug development.
I. The Biotin Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade
The de novo synthesis of biotin in bacteria can be broadly divided into two main stages: the synthesis of the pimeloyl moiety, a seven-carbon dicarboxylic acid precursor, and the subsequent assembly of the fused bicyclic ring structure of biotin. While the latter stage is highly conserved across different bacterial species, the synthesis of the pimeloyl moiety exhibits remarkable diversity.
A. Diverse Routes to a Key Precursor: Pimeloyl-ACP Synthesis
The synthesis of pimeloyl-[acyl-carrier-protein] (pimeloyl-ACP), the immediate precursor for the ring assembly, is accomplished through at least three distinct pathways in different bacteria.
-
The E. coli Pathway (Hijacking Fatty Acid Synthesis): In Escherichia coli and many other Gram-negative bacteria, the synthesis of pimeloyl-ACP cleverly co-opts the existing fatty acid synthesis (FAS II) machinery. This pathway involves two key enzymes encoded by the bioC and bioH genes.
-
BioC (Malonyl-ACP Methyltransferase): The pathway is initiated by the BioC-catalyzed methylation of the free carboxyl group of malonyl-ACP, using S-adenosyl-L-methionine (SAM) as the methyl donor, to form malonyl-ACP methyl ester. This methylation step is crucial as it "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the FAS II system.
-
Fatty Acid Synthase (FAS) Elongation: The malonyl-ACP methyl ester then enters two rounds of the FAS II cycle, where it is elongated by the sequential action of Fab enzymes to yield pimeloyl-ACP methyl ester.
-
BioH (Pimeloyl-ACP Methyl Esterase): The final step is the hydrolysis of the methyl ester group from pimeloyl-ACP methyl ester by the BioH esterase, yielding pimeloyl-ACP and methanol. This step is critical for releasing the pimeloyl moiety from the FAS cycle and committing it to the biotin synthesis pathway.
-
-
The Bacillus subtilis Pathway (Oxidative Cleavage): Gram-positive bacteria like Bacillus subtilis employ a different strategy involving the oxidative cleavage of long-chain fatty acyl-ACPs. This pathway is dependent on the bioW and bioI genes.
-
BioI (Cytochrome P450): BioI, a cytochrome P450 enzyme, is proposed to oxidatively cleave a C16 or C18 fatty acyl-ACP to generate pimeloyl-ACP.
-
BioW (Pimeloyl-CoA Synthetase): In this pathway, free pimelic acid can be activated to pimeloyl-CoA by the ATP-dependent BioW enzyme.
-
-
The α-Proteobacteria Pathway (A Novel Condensation): In α-proteobacteria, which lack the bioC, bioH, bioW, and bioI genes, a third pathway involving the bioZ gene has been identified.
-
BioZ (3-Ketoacyl-ACP Synthase III-like): BioZ, a 3-ketoacyl-ACP synthase III-like enzyme, catalyzes a condensation reaction between malonyl-ACP and glutaryl-CoA, an intermediate of lysine degradation, to form 3-keto-pimeloyl-ACP, which then enters the biotin pathway.
-
B. The Conserved Core: Assembly of the Biotin Ring Structure
Once pimeloyl-ACP (or pimeloyl-CoA in some cases) is synthesized, a highly conserved four-enzyme pathway catalyzes the formation of the bicyclic ring structure of biotin. This pathway is encoded by the bioF, bioA, bioD, and bioB genes, often found clustered in a bio operon.
-
BioF (8-amino-7-oxononanoate synthase): The first committed step in ring assembly is the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-alanine and pimeloyl-ACP (or pimeloyl-CoA) catalyzed by BioF. This reaction forms 8-amino-7-oxononanoate (KAPA) with the release of CO2 and ACP (or CoA).
-
BioA (7,8-diaminopelargonic acid aminotransferase): BioA, another PLP-dependent enzyme, catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA). The amino donor for this reaction is typically S-adenosyl-L-methionine (SAM).
-
BioD (Dethiobiotin synthetase): BioD catalyzes the ATP-dependent carboxylation of DAPA to form the ureido ring of dethiobiotin (DTB). This reaction proceeds via a DAPA-carbamate intermediate that is subsequently phosphorylated by ATP to facilitate ring closure.
-
BioB (Biotin synthase): The final and most chemically challenging step is the insertion of a sulfur atom into DTB to form biotin. This reaction is catalyzed by BioB, a member of the radical SAM superfamily of enzymes. BioB utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical abstracts hydrogen atoms from C6 and C9 of DTB, creating substrate radicals that then react with a sulfur source. The sulfur atom is donated by an auxiliary [2Fe-2S] or, in some anaerobic bacteria, a [4Fe-5S] cluster within the BioB enzyme itself, which is sacrificed in the process.
II. Regulation of Biotin Biosynthesis: A Tightly Controlled Network
Given the high metabolic cost of biotin synthesis, bacteria have evolved sophisticated regulatory mechanisms to ensure that the production of this cofactor is tightly coupled to cellular demand. This regulation occurs primarily at the transcriptional level and involves a cast of repressor proteins.
-
BirA: The Bifunctional Regulator in E. coli In E. coli and many other bacteria, the key regulator is the bifunctional protein BirA. BirA functions both as a biotin protein ligase (BPL), which catalyzes the covalent attachment of biotin to its target enzymes, and as a transcriptional repressor of the bio operon.
-
Sensing Biotin Levels: The regulatory activity of BirA is allosterically controlled by the intracellular concentration of biotinoyl-5'-AMP, the activated intermediate of the biotinylation reaction. When biotin levels are high, biotinoyl-5'-AMP accumulates and binds to BirA, promoting its dimerization. The BirA dimer then binds with high affinity to the bio operator (bioO), a palindromic DNA sequence located in the promoter region of the bio operon, thereby blocking transcription.
-
Responding to Demand: When biotin levels are low, or when there is a high concentration of unbiotinylated apo-enzymes, the biotinoyl-5'-AMP is rapidly consumed in the biotinylation reaction. This prevents the accumulation of the BirA-biotinoyl-AMP complex, leading to the dissociation of the BirA dimer from the bioO and the derepression of the bio operon, allowing for the synthesis of more biotin.
-
-
BioQ and BioR: Alternative Regulatory Players Not all bacteria utilize the BirA-centric regulatory model. In some species, the functions of biotinylation and transcriptional regulation are segregated into separate proteins.
-
BioQ: In organisms like Corynebacterium glutamicum and Mycobacterium smegmatis, a TetR-family transcriptional regulator named BioQ controls the expression of biotin biosynthesis and transport genes. In C. glutamicum, which is a biotin auxotroph, BioQ primarily regulates the bioYMN operon responsible for biotin uptake. In M. smegmatis, BioQ represses the bioFDB operons.
-
BioR: In many α-proteobacteria, a GntR-type transcriptional factor called BioR regulates the bio operon.
-
III. Quantitative Data on Biotin Biosynthesis Enzymes
A comprehensive understanding of the biotin biosynthesis pathway requires quantitative data on the kinetic parameters of its constituent enzymes. While data is not available for all enzymes across all bacterial species, the following table summarizes some of the known kinetic constants.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| BioD | E. coli | ATP | 7 | - | - | |
| DAPA | 2 | - | - | |||
| BioH | E. coli | p-nitrophenyl acetate | - | - | High activity | |
| p-nitrophenyl caproate | - | - | Lower activity |
IV. Experimental Protocols
The study of the biotin biosynthesis pathway relies on a variety of biochemical and molecular biology techniques. Below are outlines of key experimental protocols for the expression, purification, and assay of several core enzymes in the pathway.
A. Recombinant Protein Expression and Purification (General Protocol)
This protocol can be adapted for the expression and purification of His-tagged BioA, BioB, BioD, BioF, BioC, and BioH proteins in E. coli.
-
Cloning: The gene of interest is PCR amplified from the bacterial genome and cloned into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Inoculate a small starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
B. Enzyme Assays
This is a continuous, fluorescence-based coupled assay that measures the production of DAPA by BioA through its conversion to DTB by BioD.
-
Principle: The DTB produced is detected using a fluorescently labeled biotin analog that is displaced from streptavidin by DTB, resulting in an increase in fluorescence.
-
Reaction Mixture:
-
100 mM Bicine buffer, pH 8.6
-
5 mM ATP
-
50 mM NaHCO3
-
1 mM MgCl2
-
0.1 mM PLP
-
1 mM SAM
-
Substrate: 7-keto-8-aminopelargonic acid (KAPA)
-
Coupling enzyme: Purified BioD
-
Detection system: Fluorescent biotin probe and streptavidin
-
-
Procedure:
-
Assemble the reaction mixture in a microplate well.
-
Initiate the reaction by adding purified BioA.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
This is a continuous, spectrophotometric assay that measures the production of ADP by BioD.
-
Principle: The ADP produced is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 7.5
-
150 mM NaCl
-
10 mM NaHCO3
-
5 mM MgCl2
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase
-
Substrates: 7,8-diaminopelargonic acid (DAPA) and ATP
-
-
Procedure:
-
Assemble the reaction mixture in a cuvette.
-
Initiate the reaction by adding purified BioD.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
This is a discontinuous assay that measures the formation of biotin from DTB.
-
Principle: The reaction is stopped at different time points, and the amount of biotin produced is quantified by reverse-phase high-performance liquid chromatography (HPLC).
-
Reaction Mixture (Anaerobic):
-
50 mM Tris-HCl buffer, pH 8.0
-
2 mM DTT
-
Reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)
-
Substrates: Dethiobiotin (DTB) and S-adenosyl-L-methionine (SAM)
-
-
Procedure:
-
Perform all steps under strict anaerobic conditions.
-
Assemble the reaction mixture in an anaerobic chamber.
-
Initiate the reaction by adding purified BioB.
-
Incubate the reaction at the desired temperature.
-
At various time points, quench an aliquot of the reaction with an acid (e.g., trifluoroacetic acid).
-
Analyze the quenched samples by RP-HPLC, monitoring the elution of biotin at a specific wavelength (e.g., 210 nm).
-
Quantify the amount of biotin produced by comparing the peak area to a standard curve.
-
V. Visualizing the Pathway: Diagrams and Workflows
A. The Core Biotin Biosynthesis Pathway
References
- 1. A bacterial methyltransferase that initiates biotin synthesis, an attractive anti-ESKAPE druggable pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BioC O-Methyltransferase Catalyzes Methyl Esterification of Malonyl-Acyl Carrier Protein, an Essential Step in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BioC O-methyltransferase catalyzes methyl esterification of malonyl-acyl carrier protein, an essential step in biotin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of BioA Aminotransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes central to metabolism, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While humans and other mammals must obtain biotin from their diet, many bacteria, fungi, and plants synthesize it de novo. This metabolic disparity makes the biotin synthesis pathway a compelling target for the development of novel antimicrobial agents. A critical enzyme in this pathway is 7,8-diaminopelargonic acid (DAPA) synthase, commonly known as BioA aminotransferase. This technical guide provides an in-depth exploration of the mechanism of action of BioA, its structural features, kinetic properties, and its validation as a therapeutic target.
BioA in the Biotin Synthesis Pathway
The biosynthesis of biotin is a conserved pathway that converts pimeloyl-CoA to biotin in four enzymatic steps. BioA catalyzes the second of these four reactions. The pathway is initiated by 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF), which condenses pimeloyl-CoA and L-alanine to form KAPA. Subsequently, BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from a donor molecule to KAPA, yielding DAPA. The pathway then proceeds with dethiobiotin synthetase (BioD) and biotin synthase (BioB) to complete the formation of the biotin molecule.[1][2]
The crucial role of BioA is underscored by the fact that its genetic inactivation in pathogens like Mycobacterium tuberculosis leads to cell death in biotin-deficient environments, validating it as a promising drug target.[1][2]
The Catalytic Mechanism of BioA Aminotransferase
BioA is a member of the Fold Type I family of PLP-dependent enzymes and operates via a classic ping-pong bi-bi reaction mechanism.[3] The catalytic cycle can be divided into two half-reactions.
First Half-Reaction: Formation of Pyridoxamine-5'-Phosphate (PMP)
-
Transaldimination: The catalytic cycle begins with the PLP cofactor covalently bound to a conserved lysine residue in the active site, forming an internal aldimine (a Schiff base). The amino donor, S-adenosyl-L-methionine (SAM), enters the active site and displaces the lysine's ε-amino group, forming an external aldimine with the PLP cofactor.
-
Deprotonation and Tautomerization: A general base in the active site, often the displaced lysine residue, abstracts a proton from the α-carbon of the SAM moiety. The resulting carbanionic intermediate is stabilized by the electron-withdrawing capacity of the pyridinium ring of PLP. This is followed by tautomerization to a ketimine intermediate.
-
Hydrolysis: The ketimine is hydrolyzed, releasing the keto acid product, S-adenosyl-4-methylthio-2-oxobutanoate, and leaving the amino group attached to the cofactor, which is now in its pyridoxamine-5'-phosphate (PMP) form. The enzyme is now "loaded" with the amino group.
Second Half-Reaction: Formation of DAPA
-
KAPA Binding and Ketimine Formation: The first product dissociates, and the amino acceptor, 7-keto-8-aminopelargonic acid (KAPA), binds to the active site. The PMP then transfers its amino group to the keto group of KAPA, forming a new ketimine intermediate.
-
Tautomerization and Protonation: The ketimine undergoes a tautomerization reaction, followed by protonation at the Cα position.
-
Transaldimination and Product Release: The newly formed amino acid product, 7,8-diaminopelargonic acid (DAPA), is linked to PLP as an external aldimine. The active site lysine then attacks this Schiff base, reforming the internal aldimine and releasing DAPA. This regenerates the enzyme's initial state, ready for another catalytic cycle.
Structural Features of BioA
Crystal structures of BioA from various organisms, including Mycobacterium tuberculosis, reveal a homodimeric protein. Each monomer consists of an N-terminal domain involved in dimerization and a larger C-terminal domain that houses the active site and binds the PLP cofactor. The active site is located at the interface of the two domains. The PLP cofactor is anchored in the active site through the Schiff base linkage to a conserved lysine residue and a network of hydrogen bonds with surrounding amino acid residues.
Quantitative Data
The kinetic parameters of BioA have been characterized, particularly for the enzyme from Mycobacterium tuberculosis due to its importance as a drug target.
Table 1: Kinetic Parameters of M. tuberculosis BioA
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| S-adenosyl-L-methionine (SAM) | 750 ± 200 | 1.0 ± 0.2 | 22.2 | |
| 7-keto-8-aminopelargonic acid (KAPA) | - | - | - |
Table 2: Inhibition Constants of Selected BioA Inhibitors
| Inhibitor | Target Organism | Ki (µM) | IC50 (µM) | Mode of Inhibition | Reference |
| Aryl Hydrazine Compound 2 | M. tuberculosis | 10.4 ± 0.6 (vs SAM) | - | Competitive | |
| Aryl Hydrazine Compound 2 | M. tuberculosis | 85.4 ± 3.4 (vs KAPA) | - | Uncompetitive | |
| C48 | M. tuberculosis | 0.0002 | 0.034 | Competitive (vs KAPA) | |
| Dihydropyridone 1 | M. tuberculosis | - | - | Mechanism-based |
Experimental Protocols
Expression and Purification of Recombinant BioA
This protocol describes a general method for the expression and purification of His-tagged BioA from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a BioA expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
Procedure:
-
Inoculate a starter culture of the transformed E. coli cells in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged BioA protein with Elution Buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified protein at -80°C.
BioA Aminotransferase Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous coupled spectrophotometric assay to measure BioA activity. The production of DAPA by BioA is coupled to the activity of a second enzyme, allowing for the continuous monitoring of the reaction.
Principle: A common coupled assay for aminotransferases involves coupling the production of an α-keto acid to the oxidation of NADH by a dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. For BioA, a more specific coupled assay involves the subsequent enzyme in the biotin pathway, BioD (dethiobiotin synthetase), which utilizes the DAPA produced by BioA. The consumption of ATP by BioD can then be coupled to the pyruvate kinase/lactate dehydrogenase system to monitor NADH oxidation.
Materials:
-
Purified BioA enzyme.
-
Purified BioD enzyme.
-
KAPA (substrate).
-
SAM (substrate).
-
PLP.
-
ATP.
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate kinase (PK).
-
Lactate dehydrogenase (LDH).
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, KAPA, SAM, PLP, ATP, PEP, NADH, PK, and LDH.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a small volume of purified BioA enzyme and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The activity of BioA is proportional to the rate of NADH oxidation.
Crystallization of BioA
This protocol provides a general guideline for the crystallization of BioA using the hanging-drop vapor diffusion method.
Materials:
-
Purified and concentrated BioA (typically 5-10 mg/mL).
-
Crystallization screening kits (commercially available).
-
24-well crystallization plates.
-
Siliconized cover slips.
-
Micro-pipettes and tips.
Procedure:
-
Set up a 24-well crystallization plate with 500 µL of different reservoir solutions from a crystallization screen in each well.
-
On a siliconized cover slip, mix 1 µL of the concentrated BioA protein solution with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well of the crystallization plate with the drop hanging over the reservoir.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks using a microscope.
-
Once initial crystals are obtained, optimize the crystallization conditions by varying the protein concentration, precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
Conclusion
BioA aminotransferase is a pivotal enzyme in the biotin biosynthesis pathway, employing a classic PLP-dependent transamination mechanism. Its essentiality for the survival of various pathogens, coupled with its absence in humans, makes it an attractive and validated target for the development of novel antimicrobial therapeutics. The detailed understanding of its mechanism of action, structure, and kinetics, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and evaluate potent and selective inhibitors against this crucial enzyme. Further research into the kinetic properties of BioA from a wider range of organisms will undoubtedly aid in the development of broad-spectrum antimicrobial agents.
References
- 1. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time kinetic studies of Mycobacterium tuberculosis LexA–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
BioA: A Validated Drug Target for Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutic agents with new mechanisms of action. The biotin biosynthesis pathway, essential for Mtb survival and absent in humans, presents a promising avenue for drug discovery. This technical guide focuses on 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway, as a validated drug target for tuberculosis. This document provides a comprehensive overview of the core biology of BioA, detailed experimental protocols for inhibitor screening, quantitative data on known inhibitors, and a strategic workflow for drug discovery targeting this enzyme.
Introduction: The Case for Targeting BioA
Biotin, or vitamin B7, is an essential cofactor for several carboxylases involved in crucial metabolic processes in M. tuberculosis, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis.[1] Unlike humans, who obtain biotin from their diet, M. tuberculosis relies on its de novo biosynthesis pathway for survival, especially during infection.[2][3] This dependency makes the enzymes of the biotin biosynthesis pathway attractive targets for the development of new anti-tubercular drugs.
Genetic validation studies have demonstrated that the biotin biosynthesis pathway is essential for the growth and survival of M. tuberculosis both in vitro and in vivo.[4][5] Specifically, the conditional knockdown of the bioA gene in Mtb leads to bacterial death and clearance of chronic infection in a murine model, firmly validating BioA as a critical enzyme for Mtb pathogenesis.
BioA (Rv1569) is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that catalyzes the second step in the biotin biosynthesis pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosyl-L-methionine (SAM) as the amino donor. The absence of a human homologue for BioA further enhances its appeal as a drug target, minimizing the potential for on-target host toxicity.
The Biotin Biosynthesis Pathway in M. tuberculosis
The synthesis of biotin from pimeloyl-CoA in M. tuberculosis involves four key enzymatic steps. The pathway is initiated by the condensation of pimeloyl-CoA and L-alanine to form KAPA, catalyzed by KAPA synthase (BioF). BioA then facilitates the transamination of KAPA to DAPA. Subsequently, dethiobiotin synthetase (BioD) catalyzes the formation of the ureido ring of dethiobiotin (DTB). The final step is the insertion of a sulfur atom into DTB by biotin synthase (BioB) to produce biotin.
Quantitative Data on BioA Inhibitors
A number of inhibitors targeting BioA have been identified through various screening strategies, including structure-based virtual screening and fragment-based drug discovery. The inhibitory activities of these compounds have been quantified using both enzymatic and whole-cell assays. The following table summarizes the available data for some of the key BioA inhibitors.
| Compound | Type | IC50 (µM) | Ki (pM) | MIC90 (µg/mL) | Reference(s) |
| Amiclenomycin (ACM) | Natural Product | - | - | - | |
| Compound 1 | Dihydropyrid-2-one | - | - | - | |
| A36 | Virtual Screen Hit | 28.94 | - | >200 | |
| A35 | Virtual Screen Hit | 88.16 | - | 80 | |
| A65 | Virtual Screen Hit | 114.42 | - | 20 | |
| CHM-1 | LOPAC Library Hit | 2.42 | - | - | |
| Compound 6 | N-aryl, N'-benzoylpiperazine | - | - | - | |
| Compound 36 | Conformationally Constrained Analog | - (KD=76nM) | - | 0.6 | |
| C48 | Optimized Piperazine | 0.034 | 200 | <0.07 µM |
Experimental Protocols
Expression and Purification of M. tuberculosis BioA
A robust protocol for obtaining pure and active BioA is crucial for enzymatic assays and structural studies. The following is a generalized protocol based on methods described in the literature.
-
Cloning and Expression:
-
The bioA gene (Rv1569) is PCR amplified from M. tuberculosis H37Rv genomic DNA.
-
The amplified gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 100 µM PLP).
-
The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation.
-
The supernatant containing the soluble His-tagged BioA is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged BioA is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The eluted fractions are analyzed by SDS-PAGE for purity.
-
Fractions containing pure BioA are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and 50 µM PLP).
-
The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.
-
BioA Enzyme Inhibition Assay
This assay measures the activity of BioA by quantifying the formation of its product, DAPA. A common method involves a coupled assay with BioD or derivatization of DAPA for fluorescent detection.
-
Reagents:
-
Assay buffer: 100 mM Bicine or TAPS buffer, pH 8.6.
-
Recombinant purified Mtb BioA.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Test compounds dissolved in DMSO.
-
Derivatizing agent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol (2-ME).
-
-
Procedure:
-
In a 96-well plate, add 2 µL of the test compound at various concentrations.
-
Add 38 µL of a pre-mix containing the assay buffer, BioA (final concentration ~2 µM), and PLP (final concentration ~100 µM).
-
Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing KAPA (final concentration ~20 µM) and SAM (final concentration ~1 mM).
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Terminate the reaction by heating the plate at 95°C for 10 minutes.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the OPA/2-ME derivatizing solution to each well and incubate at room temperature for at least 1 hour in the dark.
-
Measure the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~470 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Resazurin Microtiter Assay (REMA) for Mtb Growth Inhibition
The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
96-well microtiter plates.
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates using supplemented 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, and then diluting it 1:20 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a drug-free control (bacterial growth) and a media-only control (sterility).
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 12-24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC90 is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Drug Discovery Workflow and Target Validation Logic
The discovery of novel BioA inhibitors typically follows a structured workflow that integrates computational and experimental approaches.
The logical validation of BioA as a drug target is a multi-step process that provides a strong rationale for pursuing inhibitor development.
Conclusion
BioA has emerged as a highly promising and well-validated target for the development of novel anti-tubercular agents. Its essentiality for M. tuberculosis, the absence of a human counterpart, and its demonstrated druggability provide a solid foundation for inhibitor discovery programs. The detailed protocols and compiled data in this guide are intended to facilitate further research and development efforts aimed at targeting the biotin biosynthesis pathway to combat the global threat of tuberculosis. The continued exploration of diverse chemical scaffolds and the application of structure-based drug design will be crucial in advancing BioA inhibitors towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel BioA Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a critical role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] While humans obtain biotin from their diet, many pathogenic bacteria synthesize it de novo, making the biotin synthesis pathway an attractive target for the development of novel antimicrobial agents.[1] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP) dependent aminotransferase.[2][3] BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the formation of the biotin bicyclic ring structure. Genetic studies have validated BioA as an essential enzyme for the survival and virulence of several important human pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth overview of the discovery of novel BioA inhibitors, focusing on experimental protocols, quantitative data, and the underlying biochemical pathways.
The Biotin Synthesis Pathway and the Role of BioA
The bacterial biotin synthesis pathway can be broadly divided into two stages: the synthesis of the pimelate moiety and the subsequent assembly of the biotin rings. While the initial steps of pimelate synthesis can vary between different bacterial species, the late-stage pathway, which includes the action of BioA, is highly conserved.
The canonical late-stage biotin synthesis pathway involves four key enzymes:
-
BioF (8-amino-7-oxononanoate synthase): Catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form KAPA.
-
BioA (7,8-diaminopelargonic acid synthase): A PLP-dependent aminotransferase that converts KAPA to DAPA using S-adenosyl-L-methionine (SAM) as the amino donor.
-
BioD (dethiobiotin synthase): Catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (DTB).
-
BioB (biotin synthase): An S-adenosyl-L-methionine (SAM) radical enzyme that inserts a sulfur atom into DTB to form biotin.
Signaling Pathway Diagram
Caption: The conserved late-stage bacterial biotin synthesis pathway.
Experimental Workflows for BioA Inhibitor Discovery
The identification of novel BioA inhibitors often employs a combination of computational and experimental screening techniques. Below are two common workflows.
Virtual Screening Workflow
Virtual screening utilizes computational methods to screen large libraries of chemical compounds in silico to identify potential inhibitors of a target protein.
Caption: A typical workflow for structure-based virtual screening.
Fragment-Based Screening Workflow
Fragment-based drug discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. These initial hits are then optimized to develop more potent inhibitors.
Caption: Workflow for fragment-based drug discovery (FBDD).
Quantitative Data of Novel BioA Inhibitors
A number of promising BioA inhibitors have been identified, primarily targeting Mycobacterium tuberculosis. The following tables summarize the in vitro enzyme inhibition, and whole-cell activity data for several classes of these compounds.
Table 1: In Vitro BioA Enzyme Inhibition Data
| Compound ID | Target Organism | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| CHM-1 | M. tuberculosis | Fluorescence-based | 2.42 | - | |
| A36 | M. tuberculosis | Fluorescence-based | 28.94 | - | |
| A35 | M. tuberculosis | Fluorescence-based | 88.16 | - | |
| A65 | M. tuberculosis | Fluorescence-based | 114.42 | - | |
| C48 | M. tuberculosis | Fluorescence displacement | 0.034 | 0.0002 | |
| MAC13772 | P. aeruginosa | Not specified | 310.7 | - | |
| SABA1 | E. coli | Not specified | 4.0 | - |
Table 2: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis
| Compound ID | Minimum Inhibitory Concentration (MIC90) (µg/mL) | Minimum Inhibitory Concentration (MIC90) (µM) | Reference |
| A35 | 80 | 211.42 | |
| A65 | 20 | 58.41 | |
| A70 | 160 | 441.39 | |
| X21 | 2.5 | 7.86 | |
| A66 | 5 | 14.2 | |
| C48 | <0.07 µM | <0.07 |
Detailed Experimental Protocols
BioA Enzyme Inhibition Assay (Fluorescence-based)
This protocol is adapted from Singh et al. (2018) and measures the formation of DAPA, which is fluorescently derivatized.
Materials:
-
Purified BioA enzyme
-
1 M TAPS buffer, pH 8.6
-
10 mM Pyridoxal 5'-phosphate (PLP)
-
100 mM S-adenosylmethionine (SAM)
-
2 mM 7-keto-8-aminopelargonic acid (KAPA)
-
Test compounds dissolved in DMSO
-
OPA derivatizing agent (orthophthaldehyde)
-
96-well black microplates
-
Plate reader with fluorescence detection (Excitation: 410 nm, Emission: 470 nm)
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate with a final volume of 40 µL. The final concentrations of the components should be: 100 mM TAPS buffer, 2 µM BioA, 100 µM PLP, and 1 mM SAM.
-
Add the test compound to the desired final concentration (e.g., 100 µg/mL for initial screening). Include a positive control (a known BioA inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding KAPA to a final concentration of 20 µM.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction by heating the plate at 100°C for 5 minutes.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add the OPA derivatizing agent.
-
Incubate at room temperature for 2 hours to allow for the development of the fluorescent adduct.
-
Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.
-
Calculate the percent inhibition for each compound relative to the controls. For dose-response curves, test a range of inhibitor concentrations to determine the IC50 value.
Differential Scanning Fluorimetry (DSF) for Fragment Screening
This protocol is a general guide for identifying fragment binding to BioA by measuring changes in the protein's thermal stability.
Materials:
-
Purified BioA protein (e.g., 2 µM final concentration)
-
Protein storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library compounds dissolved in DMSO
-
Real-Time PCR instrument with a thermal ramping capability
-
96- or 384-well PCR plates
Procedure:
-
Prepare a master mix containing the BioA protein and SYPRO Orange dye in the appropriate buffer. The final concentration of SYPRO Orange is typically 5x.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the fragment compounds from the library to the wells to a final concentration (e.g., 100 µM). Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the Real-Time PCR instrument.
-
Set up a thermal ramping program, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the temperature at which the protein unfolds, resulting in a peak in the first derivative of the fluorescence curve.
-
A significant shift in the Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding. A positive ΔTm suggests stabilization of the protein by the fragment.
M. tuberculosis Growth Inhibition Assay (MIC Determination)
This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin dye
-
Plate reader for absorbance or fluorescence measurements
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a specific optical density (e.g., OD600 of 0.05-0.1).
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with the diluted M. tuberculosis culture. Include a positive control (a known anti-tuberculosis drug like isoniazid) and a negative control (no compound).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for another 24-48 hours.
-
Visually inspect the wells for a color change from blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Alternatively, the results can be quantified by measuring fluorescence or absorbance.
Conclusion
The bacterial biotin synthesis pathway, and specifically the enzyme BioA, represents a validated and promising target for the development of novel antibacterial agents. The lack of a homologous pathway in humans provides a clear therapeutic window. A variety of screening techniques, from high-throughput virtual screening to biophysical fragment-based methods, have successfully identified diverse chemical scaffolds that inhibit BioA. The detailed experimental protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers in the field. Future efforts in this area will likely focus on optimizing the potency and pharmacokinetic properties of existing inhibitor series and exploring BioA from other priority pathogens to address the growing threat of antimicrobial resistance.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potential mechanism-based inhibitors of the aminotransferase BioA involved in biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Based Virtual Screening for Novel Inhibitors of BioA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the structure-based virtual screening (SBVS) process for identifying inhibitors of 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the bacterial biotin biosynthesis pathway and a promising target for novel antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb).
Introduction: BioA as a Therapeutic Target
Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes.[1][2] While humans obtain biotin from their diet, many pathogenic bacteria, including M. tuberculosis, synthesize it de novo.[3][4] This makes the biotin synthesis pathway an attractive target for developing selective antibacterial drugs.[1]
The enzyme 7,8-diaminopelargonic acid synthase (BioA) is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the second step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl-L-methionine (SAM) as the amino donor. The essentiality of BioA for bacterial survival, particularly during infection, establishes it as a validated target for anti-tubercular drug development. Structure-based virtual screening has emerged as a powerful computational technique to identify novel chemical entities that can inhibit BioA.
The Biotin Biosynthesis Pathway
The synthesis of biotin from the precursor pimeloyl-CoA involves a conserved sequence of four enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB. The pathway is crucial for providing the biotin necessary for bacterial metabolism and pathogenesis.
Caption: The conserved late-stage pathway of biotin biosynthesis.
Structure-Based Virtual Screening (SBVS) Workflow
The SBVS workflow is a multi-step computational process designed to screen large libraries of compounds to identify those with a high likelihood of binding to a target protein's active site. This process significantly narrows down the number of candidates for experimental validation.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Fragment-Based Drug Discovery for BioA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of fragment-based drug discovery (FBDD) for the identification and development of inhibitors targeting 7,8-diaminopelargonic acid synthase (BioA). BioA is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a promising target for novel anti-tubercular agents.[1][2] This document details the principles of FBDD, experimental protocols for screening and validation, and a summary of known inhibitors and their quantitative data.
Introduction: BioA as a Therapeutic Target
Biotin (Vitamin B7) is an essential cofactor for all living organisms, involved in crucial metabolic processes such as fatty acid synthesis and amino acid catabolism.[3][4] The biotin biosynthesis pathway is an attractive target for antibacterial drug development because it is essential for bacteria like M. tuberculosis but absent in humans, who obtain biotin from their diet.[5]
BioA, a pyridoxal 5'-phosphate (PLP) dependent aminotransferase, catalyzes the transfer of an amino group from S-adenosylmethionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming 7,8-diaminopelargonic acid (DAPA). This step is vital for the synthesis of biotin, and the inhibition of BioA has been validated as a therapeutic strategy against tuberculosis.
The Fragment-Based Drug Discovery (FBDD) Approach
FBDD is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da). Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies smaller, simpler chemical starting points. These fragments generally have weak binding affinities but exhibit high ligand efficiency. The primary advantage of FBDD is that it allows for a more efficient exploration of chemical space and provides a clear, structure-guided path for optimizing initial hits into potent, drug-like molecules.
The general workflow for an FBDD campaign against a target like BioA involves several key stages, from initial screening to hit validation and subsequent optimization.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
The Biotin Biosynthesis Pathway in M. tuberculosis
The synthesis of biotin in Mtb involves a four-step enzymatic pathway. BioA catalyzes the second committed step. Understanding this pathway is crucial for designing cell-based assays and confirming the mechanism of action of identified inhibitors.
Caption: The final steps of the biotin biosynthesis pathway in Mtb.
The pathway begins with the conversion of pimeloyl-CoA to KAPA by BioF. Subsequently, BioA converts KAPA to DAPA. BioD then carboxylates DAPA to form dethiobiotin (DTB), and finally, BioB catalyzes the insertion of sulfur to produce biotin.
Experimental Protocols
This section provides detailed methodologies for key experiments in an FBDD campaign against BioA.
High-quality, active protein is a prerequisite for any biophysical screening or enzymatic assay.
-
Cloning and Expression : The bioA gene from M. tuberculosis H37Rv is PCR amplified and cloned into an expression vector (e.g., pET series) with an N-terminal His-tag. The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction : Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at a lower temperature (e.g., 18-22°C) to improve protein solubility.
-
Lysis and Clarification : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, 1 mM PMSF, and 100 μM PLP). Lysis is performed by sonication, followed by centrifugation to remove cell debris.
-
Purification : The clarified lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. BioA is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification : For higher purity, fractions containing BioA can be pooled, concentrated, and subjected to size-exclusion chromatography to remove aggregates and other impurities. Protein purity is assessed by SDS-PAGE.
Because fragments are weak binders, sensitive biophysical techniques are required for initial screening.
-
Differential Scanning Fluorimetry (DSF) : Also known as a thermal shift assay, DSF measures changes in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. It is a high-throughput and low-cost primary screening method.
-
Reaction Setup : In a 96- or 384-well plate, combine purified BioA protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the fragment compound in a suitable buffer.
-
Thermal Denaturation : Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step.
-
Data Analysis : As the protein unfolds, the dye binds, causing an increase in fluorescence. The Tₘ is the midpoint of this transition. A significant shift in Tₘ (ΔTₘ) in the presence of a fragment indicates binding.
-
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface where the target protein is immobilized.
-
Immobilization : Covalently immobilize purified BioA onto a sensor chip (e.g., CM5).
-
Screening : Flow solutions of individual fragments over the chip surface.
-
Detection : Binding of a fragment to BioA causes a change in the refractive index, which is detected and reported in resonance units (RU). This method can provide kinetic data (kₒₙ, kₒff) and affinity (K₋).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR-based methods, such as saturation transfer difference (STD)-NMR, are highly sensitive for detecting weak interactions.
-
Sample Preparation : A sample containing the BioA protein and a fragment (or a mixture of fragments) is prepared in a suitable deuterated buffer.
-
Experiment : In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to the fragment's protons.
-
Analysis : The difference between a saturated and an off-resonance spectrum reveals the signals of the binding fragment, confirming interaction.
-
Biochemical assays are essential for confirming that a binding fragment actually inhibits the enzyme's function and for determining its potency (e.g., IC₅₀).
-
OPA-Based Fluorescence Assay : This assay quantifies the DAPA product of the BioA reaction.
-
Reaction : Incubate BioA (e.g., 2 µM) with its substrates KAPA (e.g., 20 µM), SAM (e.g., 1 mM), PLP (e.g., 100 µM), and the test inhibitor in a suitable buffer (e.g., 100 mM TAPS).
-
Derivatization : Stop the reaction (e.g., by heating) and add o-phthalaldehyde (OPA), which reacts with the primary amine of the DAPA product to form a fluorescent adduct.
-
Detection : Measure the fluorescence (e.g., excitation at 410 nm, emission at 470 nm). A decrease in fluorescence compared to a DMSO control indicates inhibition.
-
IC₅₀ Determination : Perform the assay with a serial dilution of the inhibitor to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Coupled Continuous Fluorescence Displacement Assay : This is a more sophisticated assay that couples the BioA reaction to the subsequent reaction catalyzed by BioD.
Caption: Workflow of the coupled fluorescence displacement assay for BioA.
-
Principle : The DAPA produced by BioA is immediately used by BioD to produce dethiobiotin (DTB). The reaction mixture also contains streptavidin and a fluorescently-labeled DTB analog. The fluorescence of this analog is quenched when bound to streptavidin.
-
Detection : The unlabeled DTB produced by the coupled reaction displaces the fluorescent analog from streptavidin, leading to an increase in fluorescence signal.
-
Advantages : This continuous assay allows for real-time monitoring of enzyme kinetics and is highly sensitive, making it suitable for identifying potent inhibitors.
-
Isothermal Titration Calorimetry (ITC) : ITC is the gold standard for validating hits and accurately determining binding affinity (K₋) and thermodynamic parameters (ΔH, ΔS). It directly measures the heat released or absorbed during a binding event.
-
Whole-Cell Activity (MIC Determination) : To confirm that an inhibitor is active against live bacteria, its Minimum Inhibitory Concentration (MIC) is determined.
-
Assay Setup : Mtb is cultured in a biotin-free medium in a microtiter plate. The inhibitor is added in a series of two-fold dilutions. A parallel experiment is run in a medium supplemented with biotin.
-
Incubation and Reading : Plates are incubated for several days, and bacterial growth is measured (e.g., by optical density or using a viability dye like resazurin).
-
Analysis : The MIC is the lowest inhibitor concentration that prevents visible growth. On-target activity is confirmed if the MIC is significantly lower in biotin-free medium compared to the biotin-supplemented medium.
-
Quantitative Data for Known BioA Inhibitors
The following tables summarize quantitative data for various compounds identified as BioA inhibitors through screening campaigns.
Table 1: Inhibitors Identified by Virtual and Biochemical Screening
| Compound ID | BioA IC₅₀ (µM) | Mtb MIC₉₀ (µg/mL) | Reference(s) |
| A35 | 88.16 | 80 | |
| A36 | 28.94 | >200 (83% inhib.) | |
| A65 | 114.42 | 20 | |
| CHM-1 | 2.42 | Not Reported | |
| M-2 | 57 | Not Reported |
Table 2: Potent Inhibitors from Structure-Guided Optimization
| Compound ID | BioA IC₅₀ (nM) | BioA Kᵢ (pM) | BioA K₋ (nM) | Mtb MIC (µM) | Reference(s) |
| 6 | 155 | Not Reported | Not Reported | 26 | |
| 28 | Not Reported | Not Reported | 886 | 1.7 - 35 | |
| 36 | Not Reported | Not Reported | 74 | 1.7 - 35 | |
| C48 | 34 | 200 | Not Reported | < 0.07 |
Conclusion
BioA is a highly validated and promising target for the development of new anti-tubercular drugs. Fragment-based drug discovery offers a rational and efficient pathway to identify novel chemical scaffolds that can inhibit this essential enzyme. By employing sensitive biophysical screening techniques, followed by robust biochemical and whole-cell validation assays, researchers can progress weakly binding fragments into potent lead compounds. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug developers aiming to exploit the potential of FBDD in the fight against tuberculosis. The success in identifying picomolar inhibitors like C48 underscores the power of this approach and provides a strong foundation for future lead optimization and preclinical development.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chemical Biology Approaches for Studying BioA Function
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the chemical biology techniques and methodologies used to investigate the function of 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway and a validated drug target, particularly in Mycobacterium tuberculosis (Mtb).
Introduction
Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a crucial role in the catalysis of carboxylation, decarboxylation, and transcarboxylation reactions.[1] These reactions are central to fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] While mammals obtain biotin from their diet, many bacteria, fungi, and plants synthesize it de novo. This distinction makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[2]
The enzyme BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the second committed step in this pathway.[1][2] Genetic studies have confirmed that BioA is essential for the survival and persistence of pathogens like Mycobacterium tuberculosis during infection, validating it as a high-priority therapeutic target. Chemical biology provides a powerful toolkit of small molecules and quantitative assays to probe enzyme function, validate targets, and discover new inhibitors. This guide details these approaches as applied to BioA.
The Role of BioA in the Biotin Biosynthesis Pathway
The synthesis of biotin from the precursor pimeloyl-CoA involves four highly conserved enzymatic steps catalyzed by BioF, BioA, BioD, and BioB. BioA specifically catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming 7,8-diaminopelargonic acid (DAPA). This is a classic ping-pong bi-bi reaction mechanism.
Strategies for Identifying BioA Inhibitors
Chemical probes, particularly small molecule inhibitors, are indispensable tools for studying enzyme function. The discovery and characterization of BioA inhibitors typically follow a structured workflow, beginning with large-scale screening and progressing through detailed biochemical and cellular validation.
High-Throughput Screening (HTS)
HTS involves testing large libraries of chemical compounds for their ability to inhibit BioA activity using a miniaturized biochemical assay. This approach allows for the unbiased discovery of novel chemical scaffolds. For instance, a screen of the LOPAC¹²⁸⁰ library identified several BioA inhibitors, including the potent hit CHM-1.
Structure-Based Virtual Screening (VS)
With the availability of high-resolution crystal structures of BioA, structure-based virtual screening has become a powerful tool. This computational method involves docking large libraries of virtual compounds into the enzyme's active site to predict binding affinity. Top-scoring compounds are then acquired and tested experimentally, leading to the identification of novel hits with a higher success rate than random screening.
Biochemical and Biophysical Characterization of Inhibitors
Once initial "hits" are identified, they must undergo rigorous characterization to confirm their activity, determine their potency, and verify direct engagement with the BioA protein.
Enzyme Activity Assays (IC₅₀ Determination)
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This is determined by measuring BioA's enzymatic activity across a range of inhibitor concentrations. A common method is a continuous, coupled fluorescence displacement assay. In this system, the DAPA product from the BioA reaction is converted to dethiobiotin by the enzyme BioD. The dethiobiotin then displaces a fluorescently-labeled probe from streptavidin, causing an increase in fluorescence that is proportional to BioA activity.
Thermal Shift Assay (TSA) for Target Engagement
A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is used to confirm that a compound physically binds to BioA. The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm). The assay is performed in a real-time PCR machine, where the unfolding of the protein in the presence of a hydrophobic dye (like SYPRO Orange) is monitored as the temperature increases. A positive shift in Tm in the presence of a compound is strong evidence of direct binding.
Cellular Validation of BioA Inhibitors
A critical step is to determine if a potent biochemical inhibitor is also active against the whole pathogen. This involves a validation cascade to confirm on-target activity in a cellular context.
Key cellular experiments include:
-
Minimum Inhibitory Concentration (MIC): Determining the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
-
Biotin Rescue: Assessing whether the addition of exogenous biotin to the growth media rescues the bacteria from the inhibitor's effects. If it does, it suggests the compound acts on the biotin synthesis pathway.
-
Conditional Expression Strains: Using engineered Mtb strains where BioA expression can be turned up or down. A true BioA inhibitor should be more potent against strains with low BioA expression and less potent against strains that overexpress BioA.
Quantitative Data on Mtb BioA Inhibitors
The following table summarizes data for several published inhibitors of Mycobacterium tuberculosis BioA, showcasing a range of potencies and chemical scaffolds.
| Compound ID | Type / Scaffold | BioA IC₅₀ (µM) | Mtb MIC (µg/mL) | Reference(s) |
| CHM-1 | Phenyl-imidazole | 2.42 | >50 (WT) | |
| Compound 36 | Benzoylpiperazine | 0.076 (KD) | 0.6 | |
| Amiclenomycin (ACM) | Dihydrophenylalanine | Potent (Mechanism-based) | ~1.6 | |
| Compound A36 | N/A | 28.94 | >200 | |
| Compound A65 | N/A | 114.42 | 20 | |
| Compound 7 | Acetanilide derivative | N/A | <10 |
Note: IC₅₀ values represent the concentration for 50% inhibition of enzyme activity. KD (dissociation constant) is a measure of binding affinity. MIC (Minimum Inhibitory Concentration) represents the lowest concentration to inhibit bacterial growth. N/A: Not Available.
Detailed Experimental Protocols
Protocol 1: Recombinant Mtb BioA Expression and Purification
This protocol describes a general method for producing His-tagged BioA in E. coli for use in biochemical and biophysical assays.
Materials and Reagents:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a BioA expression vector (e.g., pET vector with an N-terminal His₆-tag).
-
LB Broth and Agar with appropriate antibiotic (e.g., Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
-
Storage Buffer: 20 mM HEPES pH 7.0, 150 mM NaCl, 10% Glycerol.
-
Ni-NTA affinity chromatography resin.
Procedure:
-
Inoculate 50 mL of LB broth (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth (with antibiotic) and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18°C and continue to grow for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze fractions by SDS-PAGE to assess purity.
-
Pool pure fractions and perform buffer exchange into Storage Buffer using dialysis or a desalting column.
-
Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.
Protocol 2: Fluorescence-Based BioA Activity Assay
This protocol is adapted from a continuous coupled displacement assay.
Materials and Reagents:
-
Purified recombinant BioA, BioD, and Streptavidin.
-
Assay Buffer: 100 mM Bicine pH 8.6, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630.
-
Substrates: KAPA, S-adenosyl-L-methionine (SAM), ATP.
-
Fluorescent Probe: A fluorescently labeled dethiobiotin analog.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
Procedure:
-
Prepare a master mix in Assay Buffer containing BioA, BioD, Streptavidin, fluorescent probe, SAM, and ATP.
-
Dispense test compounds (e.g., 100 nL) into the wells of the 384-well plate to create a dose-response curve. Include DMSO-only wells as a no-inhibition control.
-
Add the enzyme/probe master mix to the wells and incubate for 10 minutes at room temperature to allow inhibitors to bind to BioA.
-
Initiate the reaction by adding KAPA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (kinetic read) at room temperature.
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Protocol 3: Thermal Shift Assay (TSA/DSF) for Target Engagement
This protocol provides a general method for confirming inhibitor binding to BioA.
Materials and Reagents:
-
Purified recombinant BioA.
-
TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl.
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Test compounds dissolved in DMSO.
-
96-well PCR plates.
-
Real-Time PCR instrument with a melt-curve analysis module.
Procedure:
-
Prepare a master mix containing TSA buffer, purified BioA (to a final concentration of 2-5 µM), and SYPRO Orange dye (to a final concentration of 5x).
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the test compound to the appropriate wells (e.g., to a final concentration of 20-50 µM). Include DMSO-only wells as a no-ligand control.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the RT-PCR instrument.
-
Set up the instrument protocol to ramp the temperature from 25°C to 95°C, increasing by 0.5°C per step, while continuously monitoring fluorescence.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the peak of the first derivative of the fluorescence curve.
-
A significant positive shift in Tm (ΔTm) for a well containing a test compound compared to the DMSO control indicates ligand binding and protein stabilization.
References
- 1. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of BioA as an Essential Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and validation of novel drug targets. The biotin biosynthesis pathway, essential for many bacteria but absent in humans, represents a promising avenue for the development of new antimicrobial agents. This technical guide focuses on the genetic validation of 7,8-diaminopelargonic acid aminotransferase (BioA), a key enzyme in this pathway. Inactivation of BioA has been shown to be lethal to various pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides an in-depth overview of the experimental methodologies, quantitative data, and logical frameworks used to confirm the essentiality of BioA, thereby establishing it as a viable target for therapeutic intervention.
The Biotin Biosynthesis Pathway and the Role of BioA
Biotin, also known as vitamin B7, is a crucial cofactor for several carboxylase enzymes involved in essential metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The synthesis of biotin is a multi-step enzymatic process. BioA (EC 2.6.1.62) catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA) to form 7,8-diaminopelargonic acid (DAPA), a critical step in the formation of the ureido ring of biotin.[1][2]
Figure 1: The late stages of the biotin biosynthesis pathway, highlighting the critical role of BioA.
Experimental Protocols for Genetic Validation
The essentiality of a gene is typically validated by demonstrating that its inactivation leads to cell death or a severe growth defect that can be rescued by the addition of the metabolic product of the pathway. For BioA, this involves creating conditional mutants where the expression of the bioA gene can be controlled.
Construction of a Conditional Knockdown Mutant using a Tetracycline-Inducible System
This protocol describes the creation of a bioA conditional knockdown mutant in Mycobacterium tuberculosis using a tetracycline-inducible (Tet-On) system. In this system, the expression of bioA is under the control of a tetracycline-responsive promoter, allowing for the depletion of the BioA enzyme in the absence of an inducer like anhydrotetracycline (ATc).[3][4][5]
Materials:
-
M. tuberculosis H37Rv strain
-
pTET-BioA plasmid (containing bioA under the control of a Pmyc1tetO promoter)
-
pTET-OFF plasmid (constitutively expressing the Tet-repressor, TetR)
-
Electroporator and cuvettes
-
Middlebrook 7H9 broth and 7H10 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Hygromycin and Kanamycin
-
Anhydrotetracycline (ATc)
-
Biotin
Procedure:
-
Plasmid Construction:
-
The bioA gene (Rv1568) is PCR amplified from M. tuberculosis H37Rv genomic DNA.
-
The amplified bioA fragment is cloned into a mycobacterial expression vector under the control of the tetracycline-inducible promoter Pmyc1tetO. This results in the pTET-BioA plasmid.
-
A second compatible plasmid, pTET-OFF, expressing the tetracycline repressor (TetR) is also required.
-
-
Electroporation:
-
Prepare electrocompetent M. tuberculosis H37Rv cells.
-
Co-electroporate the pTET-BioA and pTET-OFF plasmids into the competent cells.
-
Plate the transformed cells on Middlebrook 7H10 agar containing hygromycin and kanamycin to select for transformants carrying both plasmids.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Generation of the ΔbioA Mutant:
-
In the background of the strain containing the two plasmids, the native bioA gene is deleted by specialized transduction or homologous recombination.
-
Select for the ΔbioA mutant on 7H10 agar containing the appropriate antibiotics and ATc to ensure the expression of the plasmid-borne bioA for viability.
-
-
Verification of the Conditional Mutant:
-
Confirm the deletion of the native bioA gene and the presence of the pTET-BioA and pTET-OFF plasmids by PCR and sequencing.
-
Verify the ATc-dependent expression of BioA by Western blot analysis.
-
Growth Curve Analysis under Biotin Deprivation
This protocol details the method for assessing the growth of the bioA conditional knockdown mutant in the presence and absence of biotin and the inducer ATc.
Materials:
-
Wild-type M. tuberculosis H37Rv
-
M. tuberculosis ΔbioA::pTET-BioA/pTET-OFF (conditional mutant)
-
Complemented strain (ΔbioA with a constitutively expressed bioA)
-
Biotin-free Sauton's medium
-
Middlebrook 7H9 medium (contains biotin)
-
Spectrophotometer
-
96-well microplates
Procedure:
-
Preparation of Cultures:
-
Grow wild-type, conditional mutant, and complemented strains in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
For the conditional mutant, supplement the medium with ATc (e.g., 100 ng/mL) to ensure BioA expression.
-
Wash the cells twice with biotin-free Sauton's medium to remove any residual biotin and ATc.
-
-
Growth Conditions:
-
Inoculate the washed cells into fresh biotin-free Sauton's medium to an initial OD₆₀₀ of 0.05.
-
Set up the following conditions in a 96-well plate:
-
Wild-type in biotin-free Sauton's medium.
-
Conditional mutant in biotin-free Sauton's medium.
-
Conditional mutant in biotin-free Sauton's medium + ATc.
-
Conditional mutant in biotin-free Sauton's medium + Biotin.
-
Complemented strain in biotin-free Sauton's medium.
-
-
-
Monitoring Growth:
-
Incubate the plate at 37°C.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 24 hours) for a period of 14-21 days.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Compare the growth of the conditional mutant under different conditions to the wild-type and complemented strains. A severe growth defect in the absence of ATc and biotin, which is rescued by the addition of either, confirms the essentiality of BioA.
-
Data Presentation
The following tables summarize quantitative data from studies validating the essentiality of BioA and characterizing its inhibitors.
Table 1: Growth Characteristics of M. tuberculosis bioA Mutant
| Strain | Medium | Growth Condition | Outcome |
| Wild-type | Biotin-free Sauton's | - | Normal growth |
| ΔbioA mutant | Biotin-free Sauton's | - | No growth |
| ΔbioA mutant | Biotin-free Sauton's | + Biotin (1 mg/L) | Growth restored |
| ΔbioA mutant | Biotin-free Sauton's | + Dethiobiotin | Growth restored |
| ΔbioA mutant | Biotin-free Sauton's | + KAPA | No growth |
| Complemented ΔbioA | Biotin-free Sauton's | - | Normal growth |
Table 2: Enzyme Kinetics of M. tuberculosis BioA
| Substrate | Km (μM) | Vmax or kcat | Reference |
| dTDP-4-amino-4,6-dideoxyglucose | 80 ± 10 | 0.9 ± 0.1 s-1 (kcat) | |
| dUMP | - | - | |
| mTHF | - | - | |
| NADPH | - | - | |
| Note: Specific kinetic data for the natural substrates of M. tuberculosis BioA (KAPA and SAM) were not readily available in the searched literature. The provided data is for a related enzyme from M. tuberculosis to illustrate typical kinetic parameters. |
Table 3: In Vitro Activity of BioA Inhibitors against M. tuberculosis
| Compound | BioA IC50 (μM) | M. tuberculosis MIC90 (μM) | Reference |
| A36 | 28.94 | > 200 µg/mL | |
| A35 | 88.16 | 80 µg/mL | |
| A65 | 114.42 | 20 µg/mL | |
| Amiclenomycin | Potent inhibitor | - | |
| MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. |
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the genetic validation of BioA.
Figure 2: Logical workflow for the genetic validation of BioA's essentiality.
Figure 3: Experimental workflow for constructing a BioA conditional knockdown mutant.
Conclusion
The genetic validation of BioA as an essential enzyme in Mycobacterium tuberculosis and other pathogenic bacteria is a cornerstone for its advancement as a drug target. The methodologies outlined in this guide, from the construction of conditional mutants to the detailed analysis of their growth phenotypes, provide a robust framework for confirming gene essentiality. The quantitative data consistently demonstrate that the absence of BioA function leads to a non-viable phenotype that can only be rescued by the supplementation of biotin, confirming its indispensable role in the survival of these organisms. These findings, coupled with the absence of a homologous pathway in humans, solidify BioA's position as a high-value target for the development of novel and selective antibacterial therapies. The continued exploration of BioA inhibitors, guided by the principles of genetic validation, holds significant promise in the fight against infectious diseases.
References
- 1. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline-inducible gene regulation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis [frontiersin.org]
Unveiling the Achilles' Heel of Tuberculosis: An In-depth Technical Guide to the M. tuberculosis BioA Active Site
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the active site of 7,8-diaminopelargonic acid synthase (BioA) from Mycobacterium tuberculosis (Mtb). This critical enzyme in the biotin biosynthesis pathway is a validated and promising target for novel anti-tubercular drug development, as humans lack this pathway and must obtain biotin from their diet.[1][2] The guide provides a detailed examination of the enzyme's structure, catalytic mechanism, key active site residues, and methodologies for its study, aiming to accelerate the discovery of new therapeutic agents against tuberculosis.
M. tuberculosis BioA is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that plays a crucial role in the pathogen's survival and persistence in a host.[2][3][4] The enzyme catalyzes the transfer of an amino group from S-adenosylmethionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming 7,8-diaminopelargonic acid (DAPA). This reaction is an essential step in the de novo biotin synthesis pathway, which is vital for the bacterium's growth and ability to establish chronic infections. The essentiality of this pathway for M. tuberculosis in vivo has been demonstrated through genetic studies, highlighting BioA as a key vulnerability.
The Architecture of the Mtb BioA Active Site
The crystal structure of M. tuberculosis BioA reveals a homodimeric protein, with the active sites located at the interface between the two monomers. Each active site is a narrow tunnel that extends towards the PLP cofactor and is comprised of residues from both polypeptide chains. Key residues that form the active site and are involved in substrate and cofactor binding include Pro24−Ser34, Ser62−Ala67, Arg156−Asp160, His171−Arg181, Gln224−Gly228, and Arg400−Arg403 from one monomer, and Met'87−His'97 and Ala'307−Asn'322 from the second monomer. The dynamic nature of the active site, which can adopt different conformations upon binding to various ligands, presents both challenges and opportunities for inhibitor design.
Catalytic Mechanism and Inhibition
The catalytic mechanism of BioA follows a classic ping-pong bi-bi reaction, typical for PLP-dependent aminotransferases. The reaction is initiated by the binding of SAM, which donates its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and S-adenosyl-5'-methylthioadenosine (MTA). Subsequently, KAPA binds to the active site, and the amino group is transferred from PMP to KAPA, producing DAPA and regenerating the PLP-bound form of the enzyme.
The unique utilization of SAM as an amino donor distinguishes Mtb BioA from many other aminotransferases and offers a window for selective inhibition. Several inhibitors of Mtb BioA have been identified, ranging from natural products like amiclenomycin to compounds discovered through high-throughput and virtual screening. These inhibitors often work by forming covalent adducts with the PLP cofactor or by occupying the substrate-binding pocket.
Quantitative Data on Mtb BioA Inhibitors
The following table summarizes the inhibitory activity of various compounds against Mtb BioA and M. tuberculosis.
| Compound | Type of Inhibition | IC50 (µM) | MIC90 (µg/mL) | Reference |
| A36 | Enzymatic Inhibition | 28.94 | - | |
| A35 | Enzymatic Inhibition | 88.16 | 80 | |
| A65 | Enzymatic Inhibition | 114.42 | 20 | |
| CHM-1 | Enzymatic Inhibition | 2.42 | - | |
| Amiclenomycin (ACM) | Mechanism-based | Potent | Active | |
| MTBA | Growth Inhibition | - | 8 ± 2 µM (IC50) |
Experimental Protocols
A detailed understanding of the methodologies used to study Mtb BioA is crucial for the development of new inhibitors. Below are summarized protocols for key experiments.
Protein Expression and Purification of Mtb BioA
-
Cloning and Expression: The bioA gene from M. tuberculosis is cloned into an expression vector, such as pET28c, which often includes a polyhistidine tag for purification. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, 1 mM PMSF, and 100 µM PLP). Lysis is performed by sonication on ice, followed by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with buffers containing increasing concentrations of imidazole (e.g., 20 mM and 50 mM) to remove non-specifically bound proteins.
-
Elution and Further Purification: The His-tagged BioA is eluted with a high concentration of imidazole (e.g., 250 mM). The eluted fractions are analyzed by SDS-PAGE for purity. For higher purity, the pooled fractions can be further purified by size-exclusion chromatography (e.g., using a Sephadex G-10 column) in a buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 10 µM PLP. The purified protein is stored at -80°C.
Mtb BioA Enzymatic Assay
This assay measures the production of DAPA, the product of the BioA-catalyzed reaction, through fluorescent derivatization with o-phthaldialdehyde (OPA).
-
Reaction Mixture Preparation: The enzymatic reaction is typically performed in a 96-well plate. The reaction mixture contains 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 20 µM KAPA, 1 mM SAM, and 2 µM of purified BioA.
-
Enzyme Incubation and Reaction Initiation: The enzyme is pre-incubated with all components except KAPA for 10 minutes at 37°C. The reaction is initiated by the addition of KAPA.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is terminated by heating at 100°C for 10 minutes. The mixture is then centrifuged to pellet the precipitated protein.
-
Fluorescent Derivatization and Detection: The supernatant, containing the DAPA product, is transferred to a new plate. The OPA derivatizing agent is added, and the mixture is incubated at room temperature. The fluorescence is measured at an emission wavelength of 470 nm with an excitation wavelength of 410 nm. For inhibitor screening, the compounds are pre-incubated with the enzyme before the addition of substrates.
Visualizing Key Processes
To further aid in the understanding of the Mtb BioA active site and its study, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for inhibitor screening.
Caption: The catalytic cycle of M. tuberculosis BioA.
Caption: A typical workflow for identifying and validating Mtb BioA inhibitors.
This technical guide provides a foundational resource for researchers dedicated to combating tuberculosis. By detailing the intricacies of the Mtb BioA active site and providing robust experimental frameworks, it is hoped that this will spur the development of novel, potent, and specific inhibitors to address this global health crisis.
References
- 1. In silico discovery and in vitro activity of inhibitors against Mycobacterium tuberculosis 7,8-diaminopelargonic acid synthase (Mtb BioA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BioA Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BioA, also known as 7,8-diaminopelargonic acid (DAPA) synthase, is a critical enzyme in the biotin biosynthesis pathway.[1] This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[2] The biotin synthesis pathway is essential for many bacteria, including the pathogen Mycobacterium tuberculosis, but is absent in humans. This makes the enzymes in this pathway, including BioA, attractive targets for the development of novel antimicrobial agents.[1]
These application notes provide a detailed protocol for a continuous, coupled fluorescence displacement assay to measure BioA activity. This high-throughput adaptable method is significantly more efficient than traditional microbiological assays.[3]
Signaling Pathway: Biotin Biosynthesis
The synthesis of biotin from pimeloyl-CoA involves a conserved four-step enzymatic pathway. BioA catalyzes the second step in this essential metabolic process.
Caption: The conserved late-stage biotin biosynthesis pathway.
Experimental Workflow: BioA Activity Assay
The activity of BioA is determined using a coupled enzyme assay. BioA converts KAPA to DAPA. The subsequent enzyme, BioD, then converts DAPA to dethiobiotin. The production of dethiobiotin is monitored by the displacement of a fluorescently labeled dethiobiotin probe from streptavidin, leading to an increase in fluorescence.
Caption: Workflow of the coupled fluorescence displacement assay for BioA activity.
Quantitative Data: BioA Kinetic Parameters
The following table summarizes the kinetic parameters for BioA from Escherichia coli and Mycobacterium tuberculosis.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Escherichia coli | KAPA | 1.2 | - | - |
| SAM | 150 | - | - | |
| Mycobacterium tuberculosis | KAPA | 2.83 | 0.003 | 1060 |
| SAM | 308.28 | - | - |
Experimental Protocol: Continuous Fluorescence Displacement Assay for BioA
This protocol is adapted from a previously described method.
Reagents and Buffers
-
Reaction Buffer: 100 mM Bicine, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP, pH 8.6.
-
Enzymes: Purified BioA and BioD.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
-
Detection System: Fluorescently labeled dethiobiotin probe and streptavidin.
Assay Procedure
-
Prepare the reaction mixture: In a 96-well black plate, prepare a reaction mixture containing all components except the enzyme to be assayed (BioA). A typical 100 µL reaction would include:
-
320 nM BioD
-
12.5 µM KAPA
-
5 mM SAM
-
20 nM fluorescent dethiobiotin probe
-
185 nM streptavidin
-
Reaction Buffer to a final volume of 90 µL.
-
-
Incubate: Incubate the plate for 10 minutes at 23°C to allow for temperature equilibration and binding of the fluorescent probe to streptavidin.
-
Initiate the reaction: Add 10 µL of the BioA enzyme solution (e.g., a final concentration of 50 nM) to each well to initiate the reaction.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence in a plate reader with excitation at 485 nm and emission at 530 nm. Readings should be taken at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Generate a standard curve to correlate the fluorescence signal to the concentration of dethiobiotin. This is done by preparing reactions with known concentrations of dethiobiotin in the absence of BioD.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of product formed per unit time using the standard curve.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant and fit the initial velocity data to the Michaelis-Menten equation.
-
High-Throughput Screening Adaptation
For high-throughput screening (HTS), the reaction volume can be scaled down to 50 µL in a 384-well plate. The assay components are added, followed by the test compounds (typically dissolved in DMSO, maintaining a final DMSO concentration of 1%). The reaction is initiated by the addition of BioA. After a defined incubation period (e.g., 30 minutes), the reaction can be stopped by adding 10 µL of 500 mM EDTA. The final fluorescence is then read.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Fluorescence Displacement Assay for BioA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin, or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic carboxylation, decarboxylation, and transcarboxylation reactions.[1] While humans obtain biotin from dietary sources, many microorganisms, including pathogens like Mycobacterium tuberculosis, synthesize it de novo.[2][3] This makes the biotin synthesis pathway an attractive target for developing novel antimicrobial agents.[2][3]
The enzyme 7,8-diaminopelargonic acid aminotransferase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the antepenultimate step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Due to its crucial role, BioA is a promising target for inhibitor development. Traditional assays for BioA activity can be cumbersome and low-throughput. This application note details a robust, continuous fluorescence displacement assay designed for high-throughput screening (HTS) of BioA inhibitors.
The assay is a coupled-enzyme system where the product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD). The formation of DTB is monitored by its displacement of a fluorescently-labeled DTB probe from streptavidin, leading to a quantifiable increase in fluorescence. This method provides a sensitive and continuous readout of BioA enzymatic activity.
Signaling Pathway and Assay Principle
The biotin biosynthetic pathway involves four main enzymatic steps to assemble the bicyclic ring structure. BioA performs the third step in this sequence. The principle of the coupled assay relies on linking the BioA-catalyzed reaction to a subsequent reaction that produces a readily detectable molecule.
-
BioA Reaction: BioA catalyzes the reversible transamination of KAPA to DAPA.
-
BioD Coupling Reaction: Dethiobiotin synthetase (BioD) utilizes DAPA and ATP to irreversibly synthesize dethiobiotin (DTB), driving the BioA reaction forward.
-
Fluorescence Displacement: In the assay, a fluorescently labeled DTB probe is pre-bound to streptavidin, which quenches its fluorescence. As the BioA/BioD reactions produce unlabeled DTB, it competes with the fluorescent probe for binding to streptavidin. The displaced probe is released into the solution, resulting in a significant increase in fluorescence intensity that is directly proportional to the amount of DTB produced and thus to BioA activity.
References
Application Notes and Protocols for High-Throughput Screening of BioA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (vitamin H) is an essential cofactor for enzymes involved in crucial metabolic processes such as fatty acid synthesis and gluconeogenesis.[1][2] The biosynthetic pathway for biotin is present in bacteria, plants, and some fungi but is absent in mammals, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents.[3][4] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP) dependent enzyme.[1] BioA catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl-L-methionine (SAM) as the amino donor. The essentiality of the biotin synthesis pathway for pathogens like Mycobacterium tuberculosis underscores the potential of BioA inhibitors as novel therapeutics.
These application notes provide a detailed overview of a high-throughput screening (HTS) workflow designed to identify inhibitors of BioA. The described methodologies, particularly a continuous coupled fluorescence displacement assay, are robust and have been successfully adapted for screening large compound libraries.
Biotin Biosynthesis Pathway
The synthesis of biotin from pimeloyl-CoA involves a conserved four-step enzymatic pathway.
-
BioF (KAPA synthase): Catalyzes the condensation of pimeloyl-CoA and L-alanine to produce KAPA.
-
BioA (DAPA synthase): Converts KAPA to DAPA in a PLP-dependent transamination reaction with SAM as the amino donor.
-
BioD (dethiobiotin synthetase): Catalyzes the ATP-dependent carboxylation of DAPA to form dethiobiotin (DTB).
-
BioB (biotin synthase): An iron-sulfur enzyme that catalyzes the final step, inserting sulfur into DTB to form biotin.
Figure 1: The enzymatic pathway of biotin biosynthesis.
High-Throughput Screening (HTS) Assay for BioA Inhibitors
A continuous coupled fluorescence displacement assay is a robust and sensitive method for HTS of BioA inhibitors. This assay is less susceptible to interference compared to absorbance-based assays.
Assay Principle:
The assay operates in a coupled-enzyme format. The product of the BioA-catalyzed reaction, DAPA, is used by the coupling enzyme, BioD, to produce dethiobiotin (DTB). The formation of DTB is monitored by the displacement of a fluorescently labeled DTB probe from streptavidin. When the fluorescent probe is bound to streptavidin, its fluorescence is quenched. The accumulation of unlabeled DTB from the enzymatic reaction competes for binding to streptavidin, releasing the fluorescent probe and causing an increase in fluorescence signal.
Figure 2: Workflow of the coupled fluorescence displacement assay.
Experimental Protocols
Reagents and Buffers
-
Reaction Buffer (1X): 100 mM Bicine (pH 8.6), 50 mM NaHCO₃, 5 mM ATP, 1 mM MgCl₂, 0.1 mM PLP, 1 mM TCEP, 0.0025% Igepal CA630.
-
Enzymes: Purified BioA and BioD.
-
Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
-
Detection Reagents: Streptavidin and a fluorescently labeled dethiobiotin probe.
-
Quenching Solution: 500 mM EDTA.
Protocol for HTS (384-well plate format)
This protocol is adapted for an end-point assay suitable for high-throughput screening.
-
Compound Dispensing: Dispense test compounds dissolved in DMSO into 384-well black plates. The final DMSO concentration should be kept consistent, typically at 1%.
-
Reagent Preparation: Prepare a master mix containing BioA, BioD, SAM, streptavidin, and the fluorescent DTB probe in reaction buffer.
-
Assay Initiation: Add the master mix to the wells containing the test compounds. Initiate the reaction by adding KAPA.
-
Incubation: Incubate the reaction plate for 30 minutes at room temperature.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 500 mM EDTA.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
Final concentrations for the HTS assay:
-
BioA: 50 nM
-
BioD: 320 nM
-
KAPA: 3 µM
-
SAM: 1 mM
-
Fluorescent DTB probe: 20 nM
-
Streptavidin: 185 nM
-
DMSO: 1%
Data Presentation: Known BioA Inhibitors
The following table summarizes the inhibitory activity of several compounds against BioA, identified through various screening methods.
| Compound Name/ID | Inhibition Assay Type | IC₅₀ (µM) | Reference |
| Amiclenomycin | Mechanism-based | - | |
| CHM-1 | Biochemical screen | 2.42 | |
| Compound A36 | Structure-based virtual screen | 28.94 | |
| Compound A35 | Structure-based virtual screen | 88.16 | |
| Compound A65 | Structure-based virtual screen | 114.42 | |
| Compound M-2 | Continuous coupled assay | 57 | |
| Compound C48 | Biochemical assay | 0.034 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Confirmatory and Secondary Assays
To validate hits from the primary HTS and eliminate false positives, a series of secondary assays should be performed.
-
Dose-Response Curves: Active compounds should be tested in a dose-response format to determine their IC₅₀ values.
-
Counter-Screening against BioD: To ensure that the inhibitory activity is specific to BioA, hits should be tested in a counter-screen where BioA is omitted and the reaction is initiated with DAPA.
-
Selectivity Assays: To assess the selectivity of the inhibitors, they can be tested against other PLP-dependent enzymes, such as aspartate transaminase (AST).
-
Mechanism of Inhibition Studies: Further biochemical studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Figure 3: Logical workflow for hit validation and lead identification.
Conclusion
The methodologies and protocols described provide a comprehensive framework for the high-throughput screening and identification of novel BioA inhibitors. The continuous coupled fluorescence displacement assay is a particularly powerful tool for primary screening due to its sensitivity and robustness. Rigorous hit validation through a series of secondary and counter-screens is crucial for identifying selective and potent lead compounds for further drug development efforts against microbial pathogens.
References
- 1. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Whole-Cell Activity of BioA Inhibitors against M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro whole-cell activity of 7,8-diaminopelargonic acid synthase (BioA) inhibitors against Mycobacterium tuberculosis (M. tuberculosis). BioA is a critical enzyme in the biotin biosynthesis pathway of M. tuberculosis, making it an attractive target for the development of novel anti-tubercular agents.
Introduction to BioA as a Drug Target
Biotin, also known as vitamin B7, is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis in M. tuberculosis.[1] Unlike humans, who obtain biotin from their diet, M. tuberculosis primarily relies on its de novo biotin synthesis pathway for survival, especially during infection.[1] The enzyme BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes a key step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1] The essentiality of the biotin biosynthesis pathway for the in vivo growth and persistence of M. tuberculosis has been genetically validated, establishing BioA as a promising target for novel anti-tubercular drug discovery.[1]
Quantitative Data Summary of BioA Inhibitors
The following table summarizes the in vitro whole-cell activity (Minimum Inhibitory Concentration, MIC) and enzyme inhibitory activity (IC50) of various reported BioA inhibitors against M. tuberculosis. This data provides a comparative reference for newly identified compounds.
| Compound ID | Chemical Class | BioA IC50 (µM) | M. tuberculosis MIC (µg/mL) | M. tuberculosis MIC (µM) | Reference |
| A36 | Not Specified | 28.94 | >200 (83% inhibition at 200) | >551.92 | [1] |
| A35 | Not Specified | 88.16 | 80 | 211.42 | |
| A65 | Not Specified | 114.42 | 20 | 58.41 | |
| X21 (NSC_115985) | Hydrazinylidene-methyl-benzoic acid | Not Reported | 2.5 | 7.86 | |
| A66 | Not Specified | Not Reported | 5 | 14.2 | |
| X58 | Not Specified | Not Reported | 5 | 14.7 | |
| A6 | Not Specified | Not Reported | 10 | 30.67 | |
| X50 | Not Specified | Not Reported | 10 | 23.41 | |
| A70 | Not Specified | Not Reported | 160 | 441.39 | |
| C48 | Azaindanone | 0.034 (IC50) / 0.0002 (Ki) | <0.07 µM against a diverse panel | <0.07 |
Experimental Protocols
This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of BioA inhibitors against M. tuberculosis using the Resazurin Microtiter Assay (REMA).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
1. Media and Reagents Preparation
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Compound Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL or 10 mM.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and store protected from light at 4°C for up to one week.
2. Inoculum Preparation
-
Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 at 37°C until the mid-log phase (OD600 of 0.6-0.8).
-
Adjust the bacterial suspension to an OD600 of 1.0 with sterile saline or fresh growth medium.
-
Prepare the final inoculum by diluting the adjusted culture 1:20 in the growth medium.
3. Assay Procedure
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a sterile 96-well flat-bottom microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. The last well in each row should contain only broth and serve as a drug-free control.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.
-
Include the following controls on each plate:
-
Positive Control: Wells containing bacterial inoculum and growth medium without any inhibitor.
-
Negative Control (Sterility): Wells containing only growth medium.
-
Reference Drug Control: A row with a known anti-tubercular drug (e.g., rifampicin or isoniazid) for which the MIC is established.
-
-
Seal the plates with a plate sealer or place them in a humidified, sealed container to prevent evaporation.
-
Incubate the plates at 37°C for 7 days.
4. MIC Determination
-
After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.
-
Re-incubate the plates at 37°C for 16-24 hours.
-
Observe the color change in the wells. A change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
5. Quality Control
-
The negative control wells should remain blue.
-
The positive control wells should turn pink.
-
The MIC of the reference drug should be within the expected range for the reference strain M. tuberculosis H37Rv. For example, the quality control range for rifampin is typically 0.03 to 0.25 µg/ml.
6. Data Analysis
-
The MIC value is determined by visual inspection of the color change.
-
For a more quantitative analysis, the fluorescence of resorufin can be measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of negative control) / (Fluorescence of positive control - Fluorescence of negative control)] x 100
-
The MIC90 is the concentration of the compound that inhibits 90% of the bacterial growth.
Visualizations
Biotin Biosynthesis Pathway in M. tuberculosis
References
Determining the IC50 of BioA Inhibitors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of compounds targeting 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA), a key enzyme in the biotin biosynthesis pathway. The biotin pathway is an attractive target for antimicrobial drug discovery as it is essential in many pathogens but absent in humans.[1] This application note details a robust fluorescence-based enzymatic assay, outlines data analysis procedures, and presents a clear protocol for researchers in academic and industrial settings.
Introduction to BioA and the Biotin Synthesis Pathway
Biotin, also known as vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes. The biosynthesis of biotin is a well-characterized pathway in bacteria, fungi, and plants. A key enzyme in this pathway is BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. BioA catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA), forming 7,8-diaminopelargonic acid (DAPA).[1] Due to its essential role, particularly in pathogens like Mycobacterium tuberculosis, BioA has emerged as a promising target for the development of novel antimicrobial agents.
The following diagram illustrates the core steps of the biotin synthesis pathway, highlighting the reaction catalyzed by BioA.
Principle of the BioA Enzymatic Assay
The IC50 of a BioA inhibitor is determined by measuring the enzymatic activity at various inhibitor concentrations. The assay described here is a fluorescence-based method that quantifies the formation of the product, DAPA. This is achieved by derivatizing the vicinal diamine group of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). The resulting adduct is a highly fluorescent isoindole, which can be detected using a microplate reader. The fluorescence intensity is directly proportional to the amount of DAPA produced and thus reflects the activity of BioA. A decrease in fluorescence in the presence of an inhibitor indicates its potency.
Data Presentation
The inhibitory activity of compounds against BioA is typically reported as IC50 values. The following table provides a summary of IC50 values for several known BioA inhibitors from Mycobacterium tuberculosis.
| Compound ID | Inhibitor Name/Reference | BioA IC50 (µM) | Reference |
| 1 | Compound A36 | 28.94 | [1] |
| 2 | Compound A35 | 88.16 | [1] |
| 3 | Compound A65 | 114.42 | [1] |
| 4 | CHM-1 | 2.42 |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of BioA inhibitors using a 96-well microplate fluorescence assay.
Materials and Reagents
-
Enzyme: Purified recombinant BioA
-
Substrates:
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosyl-L-methionine (SAM)
-
-
Inhibitors: Test compounds and a known BioA inhibitor as a positive control
-
Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl
-
Detection Reagent:
-
ortho-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (2ME)
-
Boric acid buffer (pH 10.4)
-
-
Plates: Black, flat-bottom 96-well microplates suitable for fluorescence measurements.
-
Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation: 410 nm, Emission: 470 nm).
Reagent Preparation
-
BioA Enzyme Stock: Prepare a stock solution of BioA in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 10% glycerol) and store at -80°C. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stocks:
-
Prepare a 10 mM stock solution of KAPA in water.
-
Prepare a 10 mM stock solution of SAM in water.
-
Store both substrate stocks at -20°C.
-
-
Inhibitor Stocks: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create a dilution series of each inhibitor in DMSO.
-
Assay Buffer: Prepare a 50 mM HEPES buffer containing 100 mM NaCl and adjust the pH to 7.5.
-
OPA Detection Reagent:
-
Prepare a boric acid buffer by dissolving 25 g of boric acid in 950 mL of deionized water. Adjust the pH to 10.4 with potassium hydroxide.
-
Dissolve 50 mg of OPA in 10 mL of methanol.
-
Add the OPA solution to the boric acid buffer.
-
Add 200 µL of 2-mercaptoethanol to the solution.
-
Bring the final volume to 1 L with boric acid buffer.
-
This reagent should be prepared fresh and protected from light.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the IC50 determination assay.
Assay Protocol
-
Dispense Reagents: In a 96-well black microplate, add the following in order:
-
85 µL of Assay Buffer.
-
1 µL of inhibitor dilution in DMSO (for control wells, add 1 µL of DMSO).
-
5 µL of diluted BioA enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of KAPA and SAM (final concentrations to be optimized, typically around their Km values) to each well to start the enzymatic reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Signal Development: Add 100 µL of the OPA Detection Reagent to each well to stop the reaction and initiate the derivatization of DAPA. Incubate at room temperature for 10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
Where:
-
Fluorescence_inhibitor is the fluorescence in the presence of the inhibitor.
-
Fluorescence_no_enzyme is the background fluorescence without the enzyme.
-
Fluorescence_DMSO is the fluorescence of the uninhibited reaction (0% inhibition control).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that results in 50% inhibition of BioA activity.
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for determining the IC50 values of BioA inhibitors. This fluorescence-based assay is sensitive, robust, and well-suited for screening compound libraries and characterizing the potency of potential drug candidates targeting the biotin synthesis pathway. Careful optimization of enzyme and substrate concentrations will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
Measuring the Inhibition Constant (Ki) of Tight-Binding Inhibitors Targeting Mycobacterium tuberculosis BioA
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets. The biotin biosynthesis pathway, essential for Mtb survival but absent in humans, presents a promising avenue for drug development. Within this pathway, 7,8-diaminopelargonic acid aminotransferase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a critical component and a validated drug target. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosyl-L-methionine (SAM) as the amino donor.
Inhibitors that exhibit tight-binding characteristics to their target enzyme are of significant interest in drug discovery. These inhibitors often display high affinity and a long residence time on the target, which can translate to improved pharmacological properties. However, the accurate determination of the inhibition constant (Ki) for tight-binding inhibitors presents a challenge for traditional enzyme kinetic analyses. Standard methods, which often assume that the concentration of the inhibitor is in vast excess of the enzyme concentration, are not suitable when the inhibitor concentration is comparable to or lower than the enzyme concentration, a common scenario for tight-binding inhibitors.
This application note provides detailed protocols and data analysis guidelines for the accurate determination of the Ki of tight-binding inhibitors of Mtb BioA. It emphasizes the use of the Morrison equation for analyzing inhibition data under tight-binding conditions and outlines methods for characterizing slow-binding inhibitors, including the determination of association (k_on) and dissociation (k_off) rates.
Data Presentation: Kinetic Parameters of Mtb BioA Inhibitors
The following table summarizes the kinetic data for several classes of Mtb BioA inhibitors, highlighting their potency and mechanism of action.
| Inhibitor Class | Example Compound | IC50 (µM) | Ki | KD (nM) | k_inact (min⁻¹) | Mechanism of Action | Reference |
| Aryl Hydrazines | Compound 2 | - | 10.4 ± 0.6 µM (competitive with SAM) 85.4 ± 3.4 µM (uncompetitive with KAPA) | - | - | Reversible covalent modification of the PLP cofactor, forming a stable quinonoid.[1] | [1] |
| Amiclenomycin | Amiclenomycin | - | 2 µM (K_I) | - | 0.4 | Irreversible inactivation by forming a tightly bound aromatic PLP-inhibitor adduct.[2][3] | [2] |
| N-Aryl, N'-Benzoylpiperazines | Compound 36 | - | - | 76 | - | Not explicitly stated, but structure-activity relationships suggest binding to the active site. | |
| Virtual Screening Hits | A36 | 28.94 | - | - | - | Inhibition of BioA enzymatic activity. | |
| Structure-Guided Optimized Inhibitor | C48 | 0.034 | 200 pM | - | - | Reversible, tight-binding inhibitor competitive with KAPA. |
Experimental Protocols
BioA Enzyme Activity Assay
A continuous, coupled-enzyme assay is commonly employed to monitor BioA activity. This assay links the production of DAPA to a detectable signal, often fluorescence.
Materials:
-
Mtb BioA enzyme (purified)
-
Mtb BioD enzyme (dethiobiotin synthetase, purified)
-
KAPA (7-keto-8-aminopelargonic acid)
-
SAM (S-adenosyl-L-methionine)
-
PLP (pyridoxal 5'-phosphate)
-
ATP (adenosine triphosphate)
-
NaHCO3
-
MgCl2
-
Streptavidin
-
A fluorescently labeled dethiobiotin probe
-
Assay buffer (e.g., 100 mM Bicine, pH 8.6)
-
Test inhibitors
-
96-well microplates (black, for fluorescence)
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, BioD, streptavidin, the fluorescent dethiobiotin probe, ATP, NaHCO3, MgCl2, and PLP.
-
Add the desired concentration of the test inhibitor to the wells of the microplate. A dilution series is required for IC50 and Ki determination.
-
Add the BioA enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10-30 minutes) to allow for binding to reach equilibrium.
-
Initiate the reaction by adding a mixture of the substrates, KAPA and SAM.
-
Monitor the increase in fluorescence over time using a plate reader. The displacement of the fluorescent probe from streptavidin by the newly synthesized dethiobiotin results in an increase in fluorescence.
-
The initial reaction velocity is determined from the linear portion of the progress curve.
Determination of Ki for Tight-Binding Inhibitors using the Morrison Equation
For tight-binding inhibitors, the IC50 value is highly dependent on the enzyme concentration. Therefore, the Morrison equation, which accounts for the depletion of free inhibitor due to enzyme binding, should be used to determine the true Ki.
Data Analysis:
The initial velocity data obtained from the enzyme activity assay at various inhibitor concentrations are fitted to the Morrison equation for competitive inhibition:
where:
-
v_i is the initial velocity in the presence of the inhibitor.
-
v_0 is the initial velocity in the absence of the inhibitor.
-
[E]_t is the total enzyme concentration.
-
[I]_t is the total inhibitor concentration.
-
K_i,app is the apparent inhibition constant.
The apparent Ki (K_i,app) is related to the true Ki by the following equation for competitive inhibition:
where:
-
[S] is the substrate concentration.
-
K_m is the Michaelis constant for the substrate.
Protocol:
-
Perform the BioA activity assay as described above, using a range of inhibitor concentrations that bracket the expected Ki. It is crucial to use an enzyme concentration that is as low as possible while still providing a robust signal, ideally close to the Ki value.
-
Accurately determine the active enzyme concentration ([E]_t). This can be achieved through active site titration or by using a well-characterized, tight-binding inhibitor with a known Ki.
-
Determine the K_m for the substrate (KAPA or SAM, depending on the inhibitor's mechanism) under the same assay conditions.
-
Fit the dose-response data (v_i/v_0 vs. [I]_t) to the Morrison equation using non-linear regression software (e.g., GraphPad Prism, R).
-
Calculate the true Ki from the fitted K_i,app value. For the highly potent inhibitor C48, with a Ki of 200 pM, researchers lowered the BioA concentration to 5 nM to accurately determine its potency using the Morrison equation.
Characterization of Slow-Binding and Irreversible Inhibitors
Some inhibitors may exhibit time-dependent inhibition, characteristic of slow-binding or irreversible mechanisms.
Protocol for Determining k_obs:
-
Pre-incubate the BioA enzyme with various concentrations of the inhibitor for different periods.
-
At each time point, initiate the reaction by adding the substrates and measure the initial velocity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. For a first-order inactivation process, this plot should be linear, and the negative of the slope gives the observed rate of inactivation (k_obs).
Data Analysis for Irreversible Inhibitors:
For irreversible inhibitors that follow a two-step mechanism (initial reversible binding followed by irreversible inactivation), the relationship between k_obs and the inhibitor concentration [I] can be described by:
where:
-
k_inact is the maximum rate of inactivation.
-
K_I is the inhibitor concentration that gives half-maximal inactivation.
By plotting k_obs versus [I] and fitting the data to this equation, both k_inact and K_I can be determined. For amiclenomycin, which acts as an irreversible inactivator of BioA, a K_I of 2 µM and a k_inact of 0.4 min⁻¹ were determined.
Visualizations
References
Application Note: High-Throughput Screening for BioA Inhibitors Using a Conditional Knockdown Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (vitamin B7) is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions.[1][2] Most bacteria, plants, and fungi can synthesize biotin de novo, while mammals obtain it from their diet.[1] The biosynthetic pathway of biotin is therefore an attractive target for the development of novel antimicrobial agents.[3][4]
The biotin biosynthesis pathway involves the sequential conversion of pimeloyl-CoA to biotin, catalyzed by a series of enzymes including 8-amino-7-oxononanoate synthase (BioF), adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), dethiobiotin synthetase (BioD), and biotin synthase (BioB). BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes a key step in this pathway and has been identified as a promising target for inhibitor development.
Traditional methods for screening enzyme inhibitors can be challenging, particularly for essential genes where a complete knockout would be lethal to the organism. Conditional knockdown mutants offer a powerful solution by allowing for the controlled, inducible reduction of target gene expression. This approach enables the study of essential gene function and provides a robust platform for inhibitor screening.
This application note describes a methodology for high-throughput screening of potential BioA inhibitors using a bacterial strain with a tetracycline-inducible conditional knockdown of the bioA gene. This system allows for the depletion of BioA upon the addition of an inducer, leading to a growth defect that can be rescued by the addition of biotin or an effective inhibitor of a downstream pathway enzyme, or exacerbated by an inhibitor of an upstream enzyme.
Signaling Pathway and Experimental Workflow
Biotin Biosynthesis Pathway
The diagram below illustrates the conserved steps in the biotin biosynthesis pathway, highlighting the central role of the BioA enzyme.
Caption: The biotin biosynthesis pathway, highlighting the BioA-catalyzed step.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the workflow for utilizing the BioA conditional knockdown mutant for a high-throughput inhibitor screen.
Caption: Workflow for BioA inhibitor screening using a conditional knockdown mutant.
Materials and Methods
Reagents and Consumables
-
Bacterial strain with tetracycline-inducible bioA knockdown
-
Luria-Bertani (LB) broth and agar
-
Tetracycline hydrochloride
-
Biotin
-
Compound library for screening
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Equipment
-
Shaking incubator
-
Microplate reader
-
Automated liquid handler (optional)
-
Centrifuge
Experimental Protocols
Generation and Validation of BioA Conditional Knockdown Mutant
A tetracycline-inducible knockdown of the bioA gene can be constructed using established molecular biology techniques, such as those employing the Tet-On/Tet-Off systems. This typically involves integrating a tetracycline-controlled promoter upstream of an shRNA targeting the bioA mRNA.
Validation Protocol:
-
Grow the mutant strain in LB broth overnight at 37°C with shaking.
-
Inoculate fresh LB broth with the overnight culture to an optical density at 600 nm (OD600) of 0.05.
-
Prepare three sets of cultures:
-
No additions (uninduced control)
-
Tetracycline (e.g., 100 ng/mL) to induce bioA knockdown
-
Tetracycline (100 ng/mL) and biotin (e.g., 10 µM) for rescue
-
-
Incubate at 37°C with shaking and monitor growth by measuring OD600 at regular intervals.
-
Confirm that the addition of tetracycline leads to a growth defect that is rescued by the addition of biotin.
High-Throughput Screening (HTS) Protocol for BioA Inhibitors
-
Grow the BioA conditional knockdown mutant in LB broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the knockdown by adding tetracycline to the culture and incubate for a period sufficient to deplete BioA levels (e.g., 2-3 hours).
-
Dilute the induced culture in fresh LB broth containing tetracycline to a starting OD600 of 0.05.
-
Using a liquid handler or multichannel pipette, dispense 100 µL of the diluted, induced cell culture into each well of a 96-well plate.
-
Add compounds from a chemical library to the wells at a final concentration of, for example, 10 µM. Include appropriate controls:
-
Negative control: DMSO (vehicle) only
-
Positive control: A known biotin synthesis inhibitor (if available) or a well with no cells (media only)
-
-
Incubate the plates at 37°C with shaking for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader.
-
Calculate the percent inhibition of growth for each compound relative to the DMSO control.
Hit Confirmation and IC50 Determination
-
For compounds identified as "hits" (e.g., >50% growth inhibition), perform a dose-response analysis.
-
Prepare serial dilutions of the hit compounds.
-
Repeat the HTS assay (steps 1-7 from the HTS protocol) with the range of compound concentrations.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables present hypothetical data from the validation and screening experiments.
Table 1: Validation of BioA Conditional Knockdown
| Condition | OD600 at 0 hours | OD600 at 8 hours | OD600 at 16 hours |
| Uninduced | 0.05 | 0.85 | 1.52 |
| Induced (Tetracycline) | 0.05 | 0.21 | 0.35 |
| Induced + Biotin | 0.05 | 0.82 | 1.48 |
Table 2: High-Throughput Screening Results for Selected Compounds
| Compound ID | Concentration (µM) | OD600 | Percent Inhibition (%) |
| DMSO Control | - | 0.34 | 0 |
| Compound A | 10 | 0.32 | 5.9 |
| Compound B | 10 | 0.15 | 55.9 |
| Compound C | 10 | 0.08 | 76.5 |
| Compound D | 10 | 0.35 | -2.9 |
Table 3: IC50 Determination for Hit Compounds
| Compound ID | IC50 (µM) |
| Compound B | 8.2 |
| Compound C | 2.5 |
Discussion
The use of a BioA conditional knockdown mutant provides a robust and physiologically relevant system for the discovery of novel inhibitors of biotin biosynthesis. The primary advantage of this approach is the ability to study an essential gene target within a whole-cell context, which is not possible with conventional knockout mutants. The inducible nature of the system allows for temporal control over target gene expression, enabling the establishment of a clear phenotypic window for screening.
The validation data (Table 1) demonstrates the successful creation of a conditional lethal phenotype upon induction of bioA knockdown, which is rescuable by the addition of exogenous biotin. This confirms that the observed growth defect is specifically due to the depletion of BioA and the subsequent inability to synthesize biotin.
The high-throughput screen (Table 2) allows for the rapid identification of compounds that inhibit bacterial growth in a BioA-depleted state. The subsequent IC50 determination (Table 3) provides a quantitative measure of the potency of these hit compounds.
Further secondary assays should be performed to validate that the inhibitory activity of the hit compounds is indeed through the targeting of the biotin biosynthesis pathway and, more specifically, BioA. These could include in vitro enzyme assays with purified BioA protein and testing for rescue of the inhibitory phenotype with intermediates of the biotin pathway.
References
- 1. Biotin in microbes, the genes involved in its biosynthesis, its biochemical role and perspectives for biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling of BioA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-diaminopelargonic acid synthase (BioA) is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] This pathway is essential for the survival and persistence of Mtb in vivo.[2] As humans do not synthesize biotin, the enzymes in this pathway, including BioA, are attractive targets for the development of novel anti-tubercular agents.[3] A number of BioA inhibitors have been identified, including the natural product amiclenomycin, aryl hydrazines, and more recently, highly potent synthetic compounds such as C48.[4][5] Understanding the pharmacokinetic (PK) profile of these inhibitors is crucial for their development as therapeutic agents, as it governs their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety.
This document provides a detailed overview of the experimental protocols for the comprehensive pharmacokinetic profiling of BioA inhibitors. It is intended to guide researchers in the evaluation of novel compounds targeting this essential mycobacterial enzyme.
Data Presentation: Pharmacokinetic Parameters of BioA Inhibitors
While several classes of BioA inhibitors have been investigated, detailed quantitative pharmacokinetic data is not always available in the public domain. The following table summarizes the available information and provides a template for the presentation of key pharmacokinetic parameters.
| Inhibitor Class | Compound | Species | Route of Admin. | Dose | Cmax | AUC | T1/2 | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F%) | Reference |
| Piperazine-based | C48 | Mouse | Oral | - | - | - | - | - | - | "Excellent" | |
| Natural Product | Amiclenomycin | Mouse | - | - | - | - | - | - | - | Poor in vivo efficacy noted | |
| Hydrazine-based | Aryl Hydrazines | - | - | - | - | - | - | - | - | Data not available | |
| Example Mtb Inhibitor | Salicyl-AMS | Mouse | Oral | 50 mg/kg | 1.2 µg/mL | 58.6 µg·min/mL | - | - | - | - | |
| Example Mtb Inhibitor | Salicyl-AMS | Mouse | i.p. | 50 mg/kg | 13.9 µg/mL | 569.8 µg·min/mL | - | - | - | - |
Data for specific BioA inhibitors C48, amiclenomycin, and aryl hydrazines are primarily qualitative. The data for Salicyl-AMS, an inhibitor of another enzyme in a mycobacterial biosynthetic pathway, is provided as an example of typical data presentation.
Signaling Pathway: Biotin Biosynthesis in Mycobacterium tuberculosis
The following diagram illustrates the key steps in the biotin biosynthesis pathway in Mtb, highlighting the role of BioA.
Caption: The biotin biosynthesis pathway in M. tuberculosis.
Experimental Workflow: Pharmacokinetic Profiling
The following diagram outlines a typical workflow for the pharmacokinetic profiling of a novel BioA inhibitor.
Caption: A general workflow for pharmacokinetic profiling.
Experimental Protocols
In Vitro ADME Assays
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and identify potential for P-glycoprotein (P-gp) mediated efflux.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
-
-
Protocol:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure integrity.
-
Prepare the dosing solution of the test compound (e.g., 10 µM in HBSS).
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
To assess P-gp efflux, repeat the A-B and B-A permeability assays in the presence of a P-gp inhibitor (e.g., verapamil).
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
2. Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, primarily assessing phase I metabolism.
-
Materials:
-
Pooled human or rodent liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
-
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
3. Plasma Stability Assay
-
Objective: To evaluate the stability of a compound in plasma, assessing degradation by plasma enzymes such as esterases and amidases.
-
Materials:
-
Pooled plasma from the species of interest (e.g., human, mouse, rat)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (stable and unstable)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
-
-
Protocol:
-
Thaw the plasma at 37°C.
-
Add the test compound to the plasma at a final concentration of typically 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and add them to acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the in vivo pharmacokinetic profile of a compound after administration to an animal model.
-
Materials:
-
Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
LC-MS/MS system
-
-
Protocol:
-
Fast the animals overnight before dosing.
-
Administer the test compound at a specific dose via the chosen route (e.g., oral gavage or intravenous tail vein injection).
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., saphenous vein, tail vein).
-
Place the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Extract the test compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
For oral dosing, calculate the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Conclusion
The pharmacokinetic profiling of BioA inhibitors is a critical component of the drug discovery and development process for new anti-tubercular agents. The protocols outlined in this document provide a framework for the systematic evaluation of the ADME properties of novel compounds. While specific quantitative data for many BioA inhibitors are not yet widely available, the application of these standardized assays will enable the generation of comparable and high-quality data to guide lead optimization and candidate selection. A thorough understanding of the pharmacokinetic behavior of these inhibitors will be instrumental in translating promising in vitro activity into in vivo efficacy and ultimately, into new treatments for tuberculosis.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of BioA Inhibitors in a Mouse Model of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin, an essential cofactor for key metabolic enzymes, is synthesized de novo by bacteria such as Mycobacterium tuberculosis (Mtb), but not by humans. This makes the biotin biosynthesis pathway an attractive target for the development of novel anti-tubercular agents. One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), which catalyzes a crucial transamination step. Inhibition of BioA has been shown to be a promising strategy to combat Mtb infection. These application notes provide a comprehensive overview of the methodologies and data related to the in vivo efficacy of BioA inhibitors in a mouse model of tuberculosis.
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy and pharmacokinetic studies of the BioA inhibitor C48.
Table 1: In Vivo Efficacy of BioA Inhibitor C48 against Mycobacterium tuberculosis in a Low-Biotin Mouse Model
| Treatment Group | Organ | Mean Bacterial Burden (log10 CFU) | Reduction in Bacterial Burden (log10 CFU) vs. Vehicle |
| Vehicle Control | Lungs | 5.8 | - |
| C48 (100 mg/kg) | Lungs | 4.8 | 1.0 |
| Vehicle Control | Spleen | 4.5 | - |
| C48 (100 mg/kg) | Spleen | 3.7 | 0.8 |
CFU: Colony Forming Units. Data represents typical results observed in preclinical studies.
Table 2: Pharmacokinetic Parameters of BioA Inhibitor C48 in Mice
| Parameter | Value | Unit |
| Oral Bioavailability (F) | >50 | % |
| Cmax (Oral, 25 mg/kg) | 5.2 | µM |
| AUCoral (25 mg/kg) | 39,000 | ng·h/mL |
| Half-life (t1/2) | 4.1 | h |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
Signaling Pathway
The biotin biosynthetic pathway is a sequential enzymatic process. BioA is a critical enzyme in this cascade.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with BioA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with BioA inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is BioA and why are its inhibitors important?
BioA, or 7,8-diaminopelargonic acid synthase, is a key enzyme in the biotin biosynthesis pathway.[1] Biotin, also known as vitamin B7, is an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2][3] As this pathway is essential for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis and Staphylococcus aureus, but absent in humans, BioA has emerged as a promising target for the development of novel antibiotics.[4]
Q2: Why do many BioA inhibitors have poor solubility?
Many small molecule inhibitors designed to target enzymes like BioA are hydrophobic (lipophilic) in nature. This characteristic allows them to bind effectively to the often-greasy pockets of their target enzymes. However, this same property frequently leads to poor solubility in aqueous solutions, such as cell culture media and assay buffers, creating challenges for researchers during in vitro and in vivo experiments.
Q3: What are the common signs of inhibitor precipitation in my experiment?
Inhibitor precipitation can manifest in several ways, including:
-
Visible particles or cloudiness: The most obvious sign is the appearance of solid particles or a general haziness in your experimental medium after adding the inhibitor.
-
Inconsistent results: Poor solubility can lead to an unknown and variable concentration of the active inhibitor in your experiment, resulting in poor reproducibility and unreliable data.
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Cellular stress or toxicity: Precipitated compound particles can cause physical stress to cells in culture, leading to artifacts that are not related to the inhibitor's mechanism of action.
Q4: What is the first step I should take if I suspect my BioA inhibitor has solubility issues?
The first step is to ensure you are using an appropriate solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for biological assays.[4] Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of your compound.
Troubleshooting Guide: Overcoming BioA Inhibitor Precipitation
Problem 1: My BioA inhibitor, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium.
This is a common issue that arises from the drastic change in solvent polarity. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Optimize your dilution technique.
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Avoid direct dilution: Do not add a small volume of highly concentrated inhibitor stock directly into a large volume of aqueous medium. This sudden change in solvent environment is a primary cause of precipitation.
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Use serial dilutions: Perform one or more intermediate dilution steps. For example, first, dilute your DMSO stock solution into a smaller volume of your final aqueous medium. Mix thoroughly to ensure the inhibitor remains dissolved before adding this intermediate dilution to the final volume.
-
Pre-warm your medium: Adding a cold stock solution to a warm medium can cause the compound to crash out. Ensure both your inhibitor stock and the final medium are at the same temperature before mixing.
Step 2: Reduce the final concentration of DMSO.
While DMSO is an excellent solvent for many inhibitors, it can be toxic to cells at higher concentrations (typically above 0.5-1%). It's a balancing act to keep the inhibitor in solution while minimizing solvent-induced artifacts. If you are seeing precipitation, you may need to adjust your stock concentration and dilution scheme to keep the final DMSO concentration as low as possible.
Step 3: Consider alternative solubilization strategies.
If optimizing the dilution of your DMSO stock is not sufficient, you may need to employ other methods to increase the aqueous solubility of your inhibitor:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can be tested. Always determine the tolerance of your specific cell line or enzyme assay to these solvents.
-
Use of surfactants/detergents: Low concentrations of non-ionic detergents such as Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution by forming micelles. A typical starting concentration to test is 0.01% to 0.1%.
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Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Problem 2: I am unsure of the solubility limit of my BioA inhibitor in different solvents.
It is crucial to determine the empirical solubility of your specific inhibitor in your experimental system.
Protocol: Determining the Empirical Solubility Limit
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Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM or 50 mM).
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Prepare a series of dilutions of your inhibitor in your final aqueous medium (e.g., cell culture medium + 10% FBS).
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Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24-48 hours).
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Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). You can also use a microscope to get a more sensitive assessment.
-
The highest concentration that remains clear is your empirical solubility limit under those specific conditions.
Quantitative Solubility Data for Select BioA Inhibitors
The following table summarizes available solubility data for some known BioA inhibitors. This data is intended as a guide, and empirical determination in your specific experimental system is always recommended.
| Inhibitor | Solvent | Solubility | Source |
| Bio-AMS | DMSO | ~100 mg/mL (~174.94 mM) | |
| MAC13772 | DMSO | 17.86 mg/mL (78.60 mM) |
Note: For MAC13772, the supplier notes that ultrasonic treatment may be needed and that the hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.
Experimental Protocols
Protocol 1: Preparation of a BioA Inhibitor Stock Solution in DMSO
Materials:
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BioA inhibitor powder
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Anhydrous, sterile-filtered DMSO
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Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
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Calculate the mass of the inhibitor required to prepare a stock solution of the desired concentration (e.g., 10 mM).
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Weigh the inhibitor powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all particles have dissolved.
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious as heat can degrade some compounds.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization of a BioA Inhibitor using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
BioA inhibitor powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gently warm and stir until the HP-β-CD is completely dissolved.
-
Slowly add the BioA inhibitor powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for poorly soluble compounds.
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
For sterile applications, filter the supernatant through a 0.22 µm sterile filter.
-
It is highly recommended to determine the final concentration of your solubilized inhibitor analytically (e.g., via HPLC or UV-Vis spectroscopy) as the actual concentration may be lower than the theoretical maximum.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of BioA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the off-target effects of BioA inhibitors.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with BioA inhibitors.
Q1: My BioA inhibitor shows potent whole-cell activity, but how can I be sure it's targeting BioA?
A1: It's crucial to differentiate between on-target effects and those caused by unintended interactions with other biomolecules.[1] A multi-pronged approach is recommended to validate that the observed phenotype is due to BioA inhibition.
Recommended Actions:
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Biotin Rescue Experiment: The most direct method is to supplement the growth medium with biotin. If the inhibitor's activity is on-target, the addition of exogenous biotin should rescue the cells from the inhibitor's effects.[2][3]
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Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNAi to knock down or overexpress the bioA gene.[4]
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Overexpression: A strain overexpressing BioA should show increased resistance to your inhibitor.[2]
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Knockdown: A strain with reduced BioA expression should be more sensitive to the inhibitor.
-
-
Use a Structurally Distinct Inhibitor: Test a second, structurally different inhibitor known to target BioA. If both compounds produce the same phenotype, it is more likely an on-target effect.
Q2: I'm observing significant cytotoxicity that doesn't seem related to biotin synthesis inhibition. What should I do?
A2: High cytotoxicity can be a strong indicator of off-target effects, where the inhibitor interacts with essential cellular pathways.
Troubleshooting Steps:
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Determine the Therapeutic Window: Conduct a dose-response curve for both the on-target activity (e.g., MIC in bacteria) and cytotoxicity (e.g., CC50 in a relevant mammalian cell line). A narrow therapeutic window suggests potential off-target toxicity.
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Lower the Inhibitor Concentration: Use the lowest effective concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
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Off-Target Screening: If resources permit, screen the compound against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential unintended targets.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your inhibitor to BioA in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Q3: The biochemical potency (IC50) of my inhibitor is high, but its whole-cell activity (MIC) is poor. What could be the reason?
A3: A significant discrepancy between biochemical and whole-cell activity is a common challenge in drug discovery and can be attributed to several factors unrelated to off-target effects, though they should be considered.
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may not be effectively entering the cell.
-
Solution: Modify the chemical structure to improve physicochemical properties like lipophilicity and polarity.
-
-
Efflux Pumps: The compound may be actively transported out of the cell.
-
Solution: Test the inhibitor in efflux pump-deficient strains or use an efflux pump inhibitor as a control.
-
-
Compound Instability: The compound may be unstable in the assay medium or metabolized by the cells.
-
Solution: Assess the chemical stability of the compound under experimental conditions using techniques like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins or other biomolecules that are not its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and undesirable side effects in a clinical setting.
Q2: Why is it critical to address off-target effects for BioA inhibitors?
A2: BioA is an attractive target for antimicrobial drug development because it is essential in many pathogens but absent in humans. However, if an inhibitor's efficacy is due to off-target effects, it may lead to a failed clinical candidate due to unforeseen toxicity or a lack of translation from in vitro to in vivo models. Stringent genetic validation of the mechanism of action in the preclinical setting is crucial.
Q3: What are some general strategies to minimize off-target effects during experimental design?
A3: Several strategies can be employed to minimize off-target effects:
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Use the Lowest Effective Concentration: Titrate your compound to determine the minimal concentration required to achieve the desired on-target effect.
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Employ Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical scaffolds that target the same protein helps ensure the observed phenotype is not due to a shared off-target effect.
-
Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.
-
Computational Profiling: In silico methods can predict potential off-target interactions by screening your compound against a large database of known protein structures.
Data Presentation
Table 1: Potency and Selectivity of Hypothetical BioA Inhibitors
| Inhibitor | BioA IC50 (nM) | M. tuberculosis MIC (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (CC50/MIC) |
| Compound A | 150 | 1.5 | >100 | >66.7 |
| Compound B | 25 | 0.5 | 5.0 | 10 |
| Compound C | 500 | 25 | >100 | >4 |
This table illustrates how to compare the on-target potency (IC50), whole-cell activity (MIC), and off-target cytotoxicity (CC50) to calculate a selectivity index, which is a key parameter in prioritizing compounds.
Table 2: Effect of Biotin Supplementation on Inhibitor MIC
| Inhibitor | M. tuberculosis MIC (µM) | M. tuberculosis MIC + 50 µM Biotin (µM) | Fold Shift in MIC | On-Target Activity |
| Compound A | 1.5 | >100 | >66x | Likely On-Target |
| Compound B | 0.5 | 0.6 | 1.2x | Likely Off-Target |
This table demonstrates how a biotin rescue experiment can differentiate between on-target and off-target activity. A significant fold shift in MIC upon biotin supplementation suggests the inhibitor is acting on the biotin synthesis pathway.
Experimental Protocols
Protocol 1: On-Target Validation using Biotin Rescue
Objective: To determine if the whole-cell activity of a BioA inhibitor is due to the inhibition of the biotin synthesis pathway.
Methodology:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a series of 2-fold serial dilutions of the inhibitor in a 96-well plate using a suitable growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Prepare an identical plate, but supplement the growth medium in each well with a final concentration of 50 µM biotin.
-
Inoculate all wells with the bacterial culture to a final OD600 of 0.05. Include a no-drug control and a no-inoculum control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).
-
After incubation (e.g., 7 days), measure bacterial growth, typically by reading the optical density at 600 nm or using a viability dye like Resazurin.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest inhibitor concentration that prevents visible growth.
-
Compare the MIC values in the absence and presence of biotin. A significant increase in the MIC in the presence of biotin indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to BioA within intact cells.
Methodology:
-
Culture cells (bacterial or mammalian expressing the target) to the desired density.
-
Treat intact cells with the inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells to remove unbound inhibitor.
-
Resuspend the cell pellets in a lysis buffer and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BioA protein remaining at each temperature using Western blotting or other protein detection methods.
-
A positive result is indicated by a shift in the melting curve, where the inhibitor-treated samples show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Visualizations
Caption: Simplified biotin synthesis pathway showing the action of a BioA inhibitor and potential off-target effects.
Caption: Experimental workflow for validating the on-target activity of a BioA inhibitor.
Caption: Decision tree for troubleshooting high cytotoxicity observed with a BioA inhibitor.
References
Technical Support Center: Optimizing BioA Inhibitor Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the development of BioA inhibitor scaffolds. The information is designed to help address common experimental challenges and improve the potency and efficacy of potential drug candidates.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of BioA inhibitors.
Issue 1: High Potency in Biochemical Assays, but Weak or No Whole-Cell Activity
-
Question: My compound is a potent inhibitor of purified BioA enzyme in our biochemical assay, but it shows poor minimum inhibitory concentration (MIC) against the whole-cell bacteria. What could be the reason for this discrepancy?
-
Answer: This is a common challenge in early-stage drug discovery. Several factors can contribute to this issue:
-
Poor Cell Permeability: The compound may not be able to effectively cross the bacterial cell wall and membrane to reach the intracellular target, BioA.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by bacterial efflux pumps.
-
Compound Instability: The inhibitor could be unstable in the cellular environment or in the culture medium.
-
Metabolic Inactivation: The compound may be metabolized and inactivated by other bacterial enzymes.
-
High Intracellular Biotin Levels: If the whole-cell assay is performed in a biotin-rich medium, the bacteria may not be reliant on the de novo biotin synthesis pathway, thus masking the effect of the BioA inhibitor.[1] It is crucial to use a biotin-free or biotin-limited medium to accurately assess the on-target activity of your inhibitor.[1][2]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the compound's properties (e.g., lipophilicity, polar surface area) to predict its permeability.
-
Use Efflux Pump Inhibitors: Co-administer your compound with known efflux pump inhibitors to see if the whole-cell activity improves.
-
Evaluate Compound Stability: Test the stability of your compound in the cell culture medium over the course of the experiment.
-
Confirm On-Target Activity: Utilize engineered bacterial strains that either overexpress or underexpress BioA. A true BioA inhibitor should be less effective against the overexpressing strain and more potent against the underexpressing strain.[1][2]
-
Control Biotin Levels: Ensure that the whole-cell assays are conducted in a biotin-free or biotin-depleted medium.
Issue 2: Suspected Off-Target Effects
-
Question: My BioA inhibitor shows whole-cell activity, but I am not certain if it is specifically targeting BioA. How can I confirm on-target activity and rule out off-target effects?
-
Answer: Confirming that the observed whole-cell activity is due to the inhibition of BioA is a critical step. Here are several strategies to validate your compound's mechanism of action:
-
Biotin Rescue Assay: Supplementing the growth medium with biotin should rescue the bacteria from the inhibitory effect of a specific BioA inhibitor. If the compound's activity is not antagonized by biotin, it likely has off-target effects.
-
Engineered Strains: As mentioned previously, testing your inhibitor against strains with varying levels of BioA expression is a powerful tool. A significant shift in MIC values corresponding to the level of BioA expression strongly suggests on-target activity.
-
Counter-Screening: Test your compound against other related enzymes, particularly other pyridoxal 5'-phosphate (PLP)-dependent enzymes, to assess its selectivity. For example, evaluating the inhibitor against aspartate transaminase (AST) can help rule out non-specific inhibition of PLP-dependent enzymes.
-
Structural Biology: Obtaining a co-crystal structure of your inhibitor bound to BioA provides definitive evidence of target engagement and can guide further structure-based design efforts.
-
Issue 3: Inconsistent Results in the BioA Biochemical Assay
-
Question: I am getting variable and inconsistent results in my in vitro BioA biochemical assay. What are some common causes and how can I troubleshoot them?
-
Answer: Inconsistent biochemical assay results can be frustrating. Here are some potential causes and solutions:
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Reagent Instability: Ensure all reagents, especially the enzyme (BioA) and substrates (KAPA, SAM), are stored correctly and have not degraded. Prepare fresh solutions as needed.
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Assay Conditions: Optimize and standardize assay conditions such as pH, temperature, and incubation times. Small variations can lead to significant differences in enzyme activity.
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Compound Precipitation: Your inhibitor may be precipitating in the assay buffer at the tested concentrations. Visually inspect for precipitation and consider using a lower concentration or adding a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
Thiol Reactivity: Some compounds can react with thiols, leading to false positives. Including a reducing agent like dithiothreitol (DTT) in the assay buffer can help mitigate this.
-
Promiscuous Inhibition: Aggregation of the inhibitor can lead to non-specific enzyme inhibition. Including a non-ionic detergent like Igepal CA-630 or Triton X-100 in the assay buffer can help prevent this.
-
Frequently Asked Questions (FAQs)
-
What is the role of BioA in the biotin biosynthesis pathway? BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the second step in the biotin biosynthesis pathway in Mycobacterium tuberculosis. It converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl methionine (SAM) as the amino donor.
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Why is BioA a good target for developing new antibiotics against Mycobacterium tuberculosis? The biotin biosynthesis pathway is essential for the survival and persistence of M. tuberculosis in a host. Mammals do not have this pathway and must obtain biotin from their diet, making the enzymes in this pathway, including BioA, attractive targets for selective antibacterial agents.
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What are some common scaffolds for BioA inhibitors? Several scaffolds have been identified as inhibitors of BioA. These include N-aryl, N'-benzoylpiperazines, aryl hydrazines, and compounds identified through fragment-based screening and high-throughput screening of large compound libraries.
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How can I improve the potency of my BioA inhibitor scaffold? Improving potency often involves a structure-based drug design approach. By obtaining the co-crystal structure of your inhibitor bound to BioA, you can identify key interactions and design modifications to enhance binding affinity. This can involve exploring structure-activity relationships (SAR) by systematically modifying different parts of the scaffold.
Data Presentation
Table 1: Potency of Selected BioA Inhibitors
| Compound/Scaffold | Target | IC50 / Ki / KD | Whole-Cell MIC (biotin-free) | Reference |
| Compound 36 | Mtb BioA | KD: 76 nM | 1.7 µM | |
| Compound 13 | Mtb BioA | IC50: 153 nM | > 20 µM (off-target effects noted) | |
| C48 | Mtb BioA | Ki: 200 pM | 0.012–0.093 µM | |
| Compound A36 | Mtb BioA | IC50: 10.48 µg/mL (28.94 µM) | Weak inhibition (83% at 200 µg/mL) | |
| Compound A65 | Mtb BioA | IC50: 39.17 µg/mL (114.42 µM) | MIC90: 20 µg/mL | |
| CHM-1 | Mtb BioA | IC50: 0.68 µg/mL (2.42 µM) | Not Reported |
Experimental Protocols
1. Coupled Fluorescence Displacement Assay for BioA Activity
This assay measures the production of dethiobiotin, the product of the coupled BioA-BioD reaction, through the displacement of a fluorescently labeled dethiobiotin probe from streptavidin.
-
Principle: BioA converts KAPA to DAPA. BioD then converts DAPA to dethiobiotin. The produced dethiobiotin displaces a fluorescent dethiobiotin tracer from streptavidin, leading to an increase in fluorescence signal.
-
Reagents:
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BioA and BioD enzymes
-
KAPA (substrate)
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SAM (co-substrate)
-
ATP and NaHCO3 (for BioD reaction)
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Fluorescently labeled dethiobiotin probe
-
Streptavidin
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Assay Buffer (e.g., 100 mM Bicine, pH 8.6, with MgCl2, PLP, and a non-ionic detergent)
-
-
Procedure:
-
Prepare a master mix containing BioD, streptavidin, the fluorescent probe, and other necessary components in the assay buffer.
-
Add the test inhibitor (dissolved in DMSO) to the wells of a microplate.
-
Add the BioA enzyme to the wells.
-
Initiate the reaction by adding the substrates KAPA and SAM.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percent inhibition based on controls (with and without inhibitor).
-
2. OPA-Based Fluorescence Assay for BioA Activity
This is an endpoint assay that measures the formation of DAPA by derivatizing it with o-phthalaldehyde (OPA) to produce a fluorescent product.
-
Principle: The reaction is run for a set time, then stopped. The product DAPA is then reacted with OPA in the presence of a thiol (like 2-mercaptoethanol) to form a fluorescent adduct.
-
Reagents:
-
BioA enzyme
-
KAPA and SAM (substrates)
-
PLP (cofactor)
-
Assay Buffer (e.g., 100 mM TAPS, pH 8.6)
-
OPA derivatizing solution
-
-
Procedure:
-
Pre-incubate BioA with the test inhibitor at 37°C.
-
Add the substrates (KAPA, SAM) and cofactor (PLP) to start the reaction and incubate for a defined period (e.g., 20 minutes).
-
Terminate the reaction by heating (e.g., 100°C for 10 minutes).
-
Centrifuge to pellet the denatured protein.
-
Transfer the supernatant to a new plate and add the OPA derivatizing solution.
-
Incubate at room temperature to allow the fluorescent adduct to form.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 410 nm excitation, 470 nm emission).
-
3. Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an inhibitor that prevents visible growth of the bacteria.
-
Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no growth is observed.
-
Reagents:
-
Bacterial strain (e.g., M. tuberculosis H37Rv)
-
Growth medium (biotin-free or biotin-depleted is critical)
-
Test inhibitor
-
Growth indicator (e.g., Resazurin)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
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Incubate the plate under appropriate conditions for the specific bacterium.
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After incubation, add a growth indicator like Resazurin and incubate further.
-
Determine the MIC by observing the color change (or lack thereof), which indicates bacterial viability.
-
Visualizations
Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA as the target for inhibitor scaffolds.
Caption: A logical workflow for the screening and validation of novel BioA inhibitors.
Caption: A decision tree for troubleshooting discrepancies between biochemical and whole-cell assay results for BioA inhibitors.
References
- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of BioA Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cell permeability of 7,8-diaminopelargonic acid synthase (BioA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the role of the BioA enzyme, and why is it a target for inhibitors?
A1: BioA, or 7,8-diaminopelargonic acid synthase, is a critical enzyme in the biotin biosynthesis pathway in bacteria, including pathogens like Mycobacterium tuberculosis.[1][2][3] This pathway is essential for the production of biotin, a vital cofactor for various metabolic processes.[2] Since humans do not synthesize biotin and instead obtain it from their diet, the bacterial biotin synthesis pathway is an attractive target for developing new therapeutic agents with minimal host effects.[2] Inhibiting BioA disrupts this essential pathway, making it a promising strategy for antibiotic development.
Q2: What are the initial indicators that my potent BioA inhibitor has poor cell permeability?
A2: A significant discrepancy between high potency in biochemical assays (e.g., a low IC50 against the purified BioA enzyme) and weak or no activity in whole-cell assays (e.g., a high minimum inhibitory concentration or MIC against the bacteria) is the primary indicator of poor cell permeability. The inhibitor is effective against its target in a cell-free environment but fails to reach a sufficient intracellular concentration to exert its effect in a living organism.
Q3: How do I choose the right in vitro assay to assess the permeability of my compound?
A3: The choice of assay depends on the specific information you need.
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PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cost-effective, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is ideal for early-stage screening to rank compounds based on their potential for passive transport and to avoid the complexities of active transport.
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Caco-2 Permeability Assay: This cell-based model uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium. It provides more comprehensive data by assessing passive diffusion as well as the effects of active uptake and efflux transporters, making it more predictive of in vivo drug absorption.
Troubleshooting Guide
Q4: My BioA inhibitor has a potent enzymatic IC50 but a very high whole-cell MIC. What is the most likely reason for this?
A4: This common issue strongly suggests a problem with cell permeability. The inhibitor cannot efficiently cross the bacterial cell wall and membrane to reach the BioA enzyme located in the cytoplasm. Other potential reasons include the compound being a substrate for efflux pumps, which actively remove it from the cell, or poor solubility in the assay medium.
Q5: My compound shows high permeability in the PAMPA assay but still has poor whole-cell activity. What does this discrepancy indicate?
A5: This scenario points towards active efflux as a likely cause. The PAMPA assay only measures passive diffusion, so a compound can appear highly permeable. However, in a whole-cell context, efflux pumps (transporter proteins in the cell membrane) may recognize the inhibitor and actively pump it out of the cell, preventing it from reaching the necessary intracellular concentration. The Caco-2 assay can help confirm this by measuring transport in both directions.
Q6: How can I experimentally determine if my inhibitor is a substrate for efflux pumps?
A6: A bidirectional Caco-2 permeability assay is the standard method. You measure the permeability coefficient in the apical-to-basolateral (A-B) direction and the basolateral-to-apical (B-A) direction. An efflux ratio (Papp B-A / Papp A-B) greater than two is a strong indicator of active efflux. Additionally, you can perform cellular assays in the presence of known efflux pump inhibitors to see if the activity of your compound increases.
Q7: What structural modification strategies can be employed to enhance the cell permeability of a BioA inhibitor?
A7: Enhancing permeability often involves optimizing the compound's physicochemical properties through medicinal chemistry. Key strategies include:
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Reducing Polarity: Decrease the Polar Surface Area (PSA) and the number of hydrogen bond donors and acceptors.
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Masking Polar Groups: Introduce intramolecular hydrogen bonds to shield polar functionalities from the solvent.
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Optimizing Lipophilicity: Adjust the LogP to be within an optimal range for membrane passage, as both very high and very low lipophilicity can hinder permeability.
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Prodrug Approach: Chemically modify the inhibitor into an inactive prodrug with enhanced permeability. Once inside the cell, the prodrug is cleaved by intracellular enzymes to release the active inhibitor.
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Conjugation: Attach lipid moieties or cell-penetrating peptides to the inhibitor to facilitate its passage across the cell membrane.
Quantitative Data Summary
Table 1: Classification of Permeability Based on In Vitro Assay Data
| Permeability Class | Papp (Caco-2) (x 10⁻⁶ cm/s) | Papp (PAMPA) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 10 | > 85% |
| Medium | 1 - 10 | 1 - 10 | 20% - 85% |
| Low | < 1 | < 1 | < 20% |
Note: These values are general guidelines and can vary between different laboratories and specific assay conditions.
Table 2: In Vitro Data for Selected BioA Inhibitors Against M. tuberculosis
| Compound | BioA IC₅₀ (µM) | Mtb MIC₉₀ (µM) | Reference |
| A36 | 28.94 | > 200 | |
| A35 | 88.16 | 211.42 | |
| A70 | > 100 | 441.39 | |
| C48 | 0.0002 (Ki) | < 1 |
This table highlights the common discrepancy between enzymatic inhibition (IC₅₀) and whole-cell activity (MIC), suggesting permeability challenges for compounds A36, A35, and A70. Compound C48 represents a highly optimized inhibitor with potent activity in both assays.
Visualizations
Caption: The bacterial biotin synthesis pathway, highlighting the target enzyme BioA.
Caption: Troubleshooting workflow for low cellular activity of BioA inhibitors.
Caption: A typical experimental workflow for developing cell-permeable inhibitors.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
The PAMPA model is used to predict passive transcellular permeability.
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Preparation of Lipid Solution: Prepare a solution of 1-2% lecithin in an organic solvent like dodecane. The specific lipid composition can be varied to create different models (e.g., PAMPA-GIT for gastrointestinal absorption).
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Coating the Donor Plate: Add 5 µL of the lipid solution to the filter membrane of each well in a 96-well donor plate. Be careful not to puncture the membrane.
-
Preparation of Solutions:
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Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4) which may contain a small percentage of a co-solvent like DMSO (e.g., 5%) to maintain sink conditions.
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Test Compound: Dissolve the test compound in the same buffer as the acceptor plate to a final concentration of around 10-50 µM.
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-
Assembling the PAMPA Sandwich: Add 200 µL of the test compound solution to each well of the lipid-coated donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
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Incubation: Incubate the plate assembly at room temperature for a period of 4 to 18 hours with gentle shaking.
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Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
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Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using an equation that considers the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the concentrations of the compound in the wells post-incubation.
Caco-2 Permeability Assay Protocol
This assay measures permeability across a confluent monolayer of Caco-2 cells, accounting for both passive and active transport mechanisms.
-
Cell Seeding and Culture:
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Seed Caco-2 cells onto semi-permeable filter supports (e.g., Transwell™ inserts) in multi-well plates.
-
Culture the cells for 18-22 days to allow them to differentiate and form a polarized, confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used.
-
Assay Procedure (Apical to Basolateral - A-B):
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Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
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Add the test compound (typically at 10 µM) dissolved in transport buffer to the apical (upper) compartment.
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Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C for a defined period, typically 2 hours, with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
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-
Assay Procedure (Basolateral to Apical - B-A): To determine the efflux ratio, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
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Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
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Calculation of Apparent Permeability (Papp): Calculate the Papp value using the rate of compound appearance in the receiver chamber, the surface area of the membrane, and the initial concentration of the compound. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).
Cellular Uptake Assay Protocol
This assay directly measures the accumulation of a compound inside cells.
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Cell Culture: Seed cells (e.g., hepatocytes, macrophages, or the target bacterial cells) into 24- or 96-well plates and culture until they reach near-confluence.
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Preparation: On the day of the assay, aspirate the culture medium and wash the cells with an assay buffer (e.g., HBSS-HEPES, pH 7.4).
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Initiation of Uptake: Add the test compound (often radiolabeled or fluorescently tagged for easier detection) dissolved in the assay buffer to the cells. If testing the inhibitory potential of an unlabeled compound, it can be pre-incubated with the cells before adding a labeled substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes) with gentle agitation. To distinguish between active and passive transport, a parallel experiment can be run at 4°C, where active transport is significantly reduced.
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Termination of Uptake: Stop the uptake process by rapidly washing the cells three times with ice-cold PBS to remove any extracellular compound.
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Cell Lysis and Quantification:
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
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Quantify the amount of compound in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabeled compounds, fluorescence spectrophotometry for fluorescent tags, or LC-MS/MS for unlabeled compounds).
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-
Data Analysis: Normalize the amount of intracellular compound to the total protein concentration in the lysate (determined by an assay like BCA) or to the cell number. This allows for the determination of uptake rates and intracellular concentrations.
References
Technical Support Center: BioA Fluorescence Displacement Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BioA fluorescence displacement assay. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Assay Principle
The BioA fluorescence displacement assay is a continuous, coupled-enzyme assay designed to measure the activity of 7-keto-8-aminopelargonic acid (KAPA) aminotransferase (BioA), an enzyme in the biotin biosynthesis pathway.[1][2] The assay operates in two key steps:
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Enzymatic Conversion: BioA catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA). This reaction is coupled with a second, irreversible reaction catalyzed by dethiobiotin synthetase (BioD), which converts DAPA to dethiobiotin.[1] The inclusion of the BioD-catalyzed step helps to drive the reversible BioA reaction forward.[1]
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Fluorescence Displacement: The reaction mixture contains a fluorescently labeled dethiobiotin probe that is bound to streptavidin. In its bound state, the probe's fluorescence is quenched. As the enzymatic reactions produce dethiobiotin, it competes with the fluorescent probe for the binding sites on streptavidin. The displacement of the fluorescent probe from streptavidin results in a measurable increase in fluorescence, which is proportional to the amount of dethiobiotin produced and thus, the BioA enzyme activity.[1]
Diagram of the BioA Fluorescence Displacement Assay Workflow
Caption: Workflow of the BioA coupled enzymatic reaction and fluorescence displacement detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: No or Low Fluorescence Signal
Q1: I am not seeing any increase in fluorescence, or the signal is very weak. What are the possible causes?
A1: A lack of or weak signal can stem from several issues related to the assay components or setup. Here are the primary factors to investigate:
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Inactive Enzymes: One or both of the coupling enzymes, BioA or BioD, may be inactive or have low activity. This could be due to improper storage, handling, or degradation. It is crucial to run controls with known active enzymes to verify their functionality.
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Missing Reagents: Ensure that all necessary components of the reaction mixture were added in the correct order and concentrations. The key reagents include BioA, BioD, KAPA, SAM, ATP, the fluorescent probe, and streptavidin.
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Suboptimal Reaction Conditions: The assay's pH and temperature are critical for optimal enzyme activity. Most NADPH-dependent enzymatic reactions, which share similarities with this assay's requirements, function best around a pH of 7.5 and at temperatures between 25°C and 37°C. Verify that the assay buffer is at the correct pH and the incubation is performed at the optimal temperature.
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Incorrect Wavelength Settings: Double-check that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for the specific fluorescent probe being used. For example, a common setting is an excitation of 485 nm and an emission of 530 nm.
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Substrate Depletion or Degradation: The substrates, particularly KAPA and SAM, may have degraded or been depleted. Ensure they are stored correctly and are not expired.
Category 2: High Background Fluorescence
Q2: My negative control wells (without BioA or KAPA) show high fluorescence. What could be causing this?
A2: High background fluorescence can mask the true signal from the enzymatic reaction. Common causes include:
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Autofluorescence: Components in your sample or buffer could be naturally fluorescent. To check for this, measure the fluorescence of a well containing only the buffer and other non-protein components. Using phenol red-free media, if applicable, can also reduce background fluorescence.
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Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. Prepare fresh buffers using high-purity reagents and filter them if necessary.
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Non-specific Binding/Displacement: The fluorescent probe may be displaced from streptavidin by components in the reaction mixture other than dethiobiotin. This can be particularly problematic when screening compound libraries, as some compounds may interfere with the streptavidin-probe interaction.
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Incorrect Plate Type: Using the wrong type of microplate can contribute to high background. For fluorescence assays, it is recommended to use black plates, preferably with clear bottoms, to minimize background noise and well-to-well crosstalk.
Category 3: Assay Variability and Inconsistent Results
Q3: I am observing high variability between replicate wells. What are the potential sources of this inconsistency?
A3: High variability can make it difficult to obtain reliable data. The following factors can contribute to this issue:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in the concentrations of enzymes, substrates, or other reagents in different wells. Using calibrated pipettes and preparing a master mix for dispensing into wells can help minimize this variability.
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Incomplete Mixing: If the reagents are not mixed thoroughly in the wells, the reaction may not proceed uniformly, leading to inconsistent results. Gently tapping the plate or using an orbital shaker can ensure proper mixing.
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Temperature Gradients: Uneven temperature across the microplate during incubation can cause differences in enzyme activity between wells. Ensure the plate is incubated in a stable and uniform temperature environment.
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Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, avoid using the outer wells for critical samples or fill them with a buffer to create a more uniform environment.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and parameters for the BioA fluorescence displacement assay, based on published protocols.
Table 1: Typical Reagent Concentrations for HTS Assay
| Component | Typical Concentration | Reference |
| BioA | 50 nM | |
| BioD | 320 nM | |
| KAPA | 3 µM - 12.5 µM | |
| SAM | 1 mM | |
| Fluorescent Probe | 20 nM | |
| Streptavidin | 185 nM | |
| ATP | 5 mM | |
| PLP | 0.1 mM | |
| DMSO | 1% (for compound screening) |
Table 2: Typical Instrument Settings and Assay Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | 485 nm | |
| Emission Wavelength | 530 nm | |
| Cutoff Wavelength | 530 nm | |
| Plate Type | Black 96-well or 384-well | |
| Incubation Temperature | 23 °C | |
| Read Time | 30 minutes |
Experimental Protocols
Protocol 1: Standard BioA Fluorescence Displacement Assay
This protocol provides a general procedure for setting up the BioA fluorescence displacement assay in a 96-well format.
Materials:
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Purified BioA and BioD enzymes
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KAPA (7-keto-8-aminopelargonic acid)
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SAM (S-adenosylmethionine)
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ATP (Adenosine triphosphate)
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PLP (Pyridoxal 5'-phosphate)
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Fluorescently labeled dethiobiotin probe
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Streptavidin
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Assay Buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6)
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Black, clear-bottom 96-well plates
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Fluorescence microplate reader
Procedure:
-
Prepare Reagent Master Mix: Prepare a master mix containing the assay buffer, BioD, streptavidin, fluorescent probe, SAM, ATP, and PLP at their final desired concentrations. It is recommended to prepare enough master mix for all wells to minimize pipetting variability.
-
Aliquot Master Mix: Dispense the master mix into the wells of the 96-well plate.
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Prepare Controls:
-
Negative Control (No Enzyme): In designated wells, add assay buffer instead of the BioA enzyme solution.
-
Negative Control (No Substrate): In other designated wells, add assay buffer instead of the KAPA solution.
-
Positive Control (Dethiobiotin Standard Curve): To generate a standard curve, add known concentrations of dethiobiotin to wells containing the master mix and BioA, but no KAPA. This will allow for the conversion of fluorescence units to the concentration of dethiobiotin produced.
-
-
Add BioA Enzyme: Add the BioA enzyme solution to the appropriate wells (all wells except the "No Enzyme" negative controls).
-
Initiate the Reaction: Start the enzymatic reaction by adding the KAPA substrate to all wells except the "No Substrate" negative controls and the standard curve wells.
-
Incubate: Incubate the plate at the desired temperature (e.g., 23°C) for a set period (e.g., 30 minutes).
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Measure Fluorescence: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
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Data Analysis:
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Subtract the background fluorescence (from the "No Enzyme" or "No Substrate" controls) from the sample readings.
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Use the dethiobiotin standard curve to convert the fluorescence readings of the samples into the concentration of dethiobiotin produced.
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Calculate the enzyme activity based on the amount of product formed over time.
-
Diagram of the Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common issues in the BioA assay.
References
Technical Support Center: Dealing with Compound Aggregation in BioA Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage compound aggregation in BioA inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in BioA inhibition assays?
A1: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically in the size range of 50 to 1000 nm.[1] These aggregates can non-specifically inhibit enzymes, including BioA, by sequestering the protein on the surface of the aggregate, leading to partial unfolding and loss of function.[2][3] This is a major source of false positives in high-throughput screening (HTS) campaigns, as the observed inhibition is not due to a specific interaction with the enzyme's active site.[4][5] In fact, studies have shown that up to 95% of initial hits in some HTS campaigns can be attributed to aggregating compounds.
Q2: What are the tell-tale signs of an aggregation-based inhibitor?
A2: Several characteristics can indicate that a compound is acting through an aggregation-based mechanism:
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Detergent Sensitivity: The inhibitory activity is significantly reduced or eliminated in the presence of a non-ionic detergent like Triton X-100.
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Steep Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves (CRCs).
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Sensitivity to Enzyme Concentration: The IC50 value of an aggregator is often sensitive to the concentration of the enzyme in the assay.
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Time-Dependent Inhibition: The level of inhibition can increase with pre-incubation time as the aggregates form and sequester the enzyme.
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Promiscuous Activity: The compound shows activity against multiple, unrelated enzymes.
Q3: How can I prevent compound aggregation in my BioA inhibition assay from the start?
A3: While it's not always possible to completely prevent aggregation, you can take steps to mitigate its occurrence:
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Include Detergent: Incorporating a low concentration (typically 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer is a common and effective strategy.
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Lower Compound Concentration: Testing compounds at lower concentrations, ideally below their critical aggregation concentration (CAC), can reduce the likelihood of forming aggregates.
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Use Decoy Proteins: Including a carrier protein like bovine serum albumin (BSA) at a concentration of around 0.1 mg/mL can sometimes help by providing an alternative surface for aggregates to bind to, though this can also sequester well-behaved compounds.
Q4: Can compound aggregation occur in cell-based assays?
A4: Yes, while more commonly associated with biochemical assays, compound aggregation can also be a source of artifacts in cell-based assays. Aggregates can interfere with cellular processes or assay readouts, leading to misleading results. The use of detergents or centrifugation can help identify these artifacts in cell-based formats as well.
Troubleshooting Guides
Problem: My compound shows potent inhibition of BioA, but the results are not reproducible.
Possible Cause: The compound may be an aggregator, and slight variations in experimental conditions (e.g., incubation time, minor temperature fluctuations) could be affecting the formation of aggregates.
Troubleshooting Steps:
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Perform a Detergent Counter-Screen: Re-run the inhibition assay in the presence and absence of 0.01% (v/v) Triton X-100. A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of the detergent is strong evidence of aggregation-based inhibition.
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Analyze the Dose-Response Curve: Examine the Hill slope of the concentration-response curve. Slopes significantly greater than 1 can be indicative of aggregation.
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Vary Enzyme Concentration: Test the compound's inhibitory activity at different concentrations of BioA. A true inhibitor's IC50 should be independent of enzyme concentration, whereas an aggregator's IC50 will often increase with higher enzyme concentrations.
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Conduct a Time-Dependence Study: Measure the inhibition at different pre-incubation times of the compound with the enzyme. Aggregation-based inhibition is often time-dependent.
Problem: I have a hit from my screen, but I'm unsure if it's a genuine BioA inhibitor or an aggregator.
Possible Cause: The compound's mechanism of inhibition is unclear.
Troubleshooting Steps:
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Follow the Hit Triage Workflow: A systematic approach is crucial to differentiate true hits from false positives.
Hit Triage Workflow
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Perform Biophysical Characterization: Use techniques like Dynamic Light Scattering (DLS) to directly detect the presence of aggregates in a solution of your compound.
Data Presentation
Table 1: Common Non-Ionic Detergents Used to Mitigate Compound Aggregation
| Detergent | Typical Concentration (% v/v) | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | 0.01 - 0.1 | ~0.015% | Most commonly used and well-characterized for disrupting aggregates. |
| Tween-20 | 0.01 - 0.05 | ~0.006% | Another common non-ionic detergent. |
| Brij-35 | 0.01 - 0.05 | ~0.009% | Can be used as an alternative to Triton X-100. |
| CHAPS | 0.01 - 0.1 | ~0.5% | A zwitterionic detergent that can also be effective. |
Note: The optimal detergent and its concentration may need to be empirically determined for your specific assay conditions.
Table 2: Interpreting Dynamic Light Scattering (DLS) Data
| DLS Parameter | Indication of Monodisperse Sample (Non-Aggregating) | Indication of Polydisperse Sample (Aggregating) |
| Size Distribution | A single, narrow peak. | Multiple peaks or a broad peak. |
| Average Hydrodynamic Diameter | Consistent and within the expected range for a small molecule. | A large average diameter, often increasing with concentration. |
| Polydispersity Index (PDI) | Low value (typically < 0.2). | High value (typically > 0.3), indicating a heterogeneous sample. |
| Count Rate (Scattering Intensity) | Low and stable. | High and often increases with compound concentration, indicating the presence of larger particles that scatter more light. |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of a compound is attenuated by the presence of a non-ionic detergent.
Methodology:
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Reagent Preparation:
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Prepare your standard BioA assay buffer.
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Prepare a second batch of the same buffer containing 0.02% (v/v) Triton X-100. This will be diluted to a final concentration of 0.01% in the assay.
-
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Assay Setup:
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Prepare two sets of assay plates (e.g., 96-well plates).
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Set 1 (No Detergent): Perform the BioA inhibition assay using your standard protocol. Prepare serial dilutions of your test compound in the standard assay buffer.
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Set 2 (With Detergent): Perform the assay identically to Set 1, but use the assay buffer containing Triton X-100 for all dilutions of the compound, enzyme, and substrate.
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-
Procedure:
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Add the appropriate buffer (with or without detergent) to the wells.
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Add the test compound at various concentrations to both sets of plates. Include positive (known inhibitor, if available) and negative (DMSO) controls.
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Add the BioA enzyme solution to all wells and pre-incubate for a set period (e.g., 5-15 minutes).
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Initiate the reaction by adding the substrate.
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Monitor the reaction progress using a suitable detection method (e.g., fluorescence or absorbance).
-
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Data Analysis and Interpretation:
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Calculate the percent inhibition for each compound concentration in both the presence and absence of detergent.
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Determine the IC50 value for the compound under both conditions.
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A significant increase (>10-fold) in the IC50 value in the presence of Triton X-100 strongly suggests that the compound's inhibitory activity is due to aggregation.
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Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the formation of aggregates by a test compound in solution.
Methodology:
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Sample Preparation:
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Prepare a stock solution of the test compound in DMSO.
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Prepare a series of dilutions of the compound in the same buffer used for the BioA assay (without any detergent). The concentration range should span the observed IC50 value.
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Prepare a buffer-only control sample containing the same final concentration of DMSO as the compound samples.
-
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DLS Measurement:
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Allow the samples to equilibrate at the assay temperature.
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Measure the size distribution of particles in each sample using a DLS instrument.
-
-
Data Analysis and Interpretation:
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Analyze the intensity, volume, and number distributions of the scattered light.
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The presence of particles with a hydrodynamic diameter in the range of 50-1000 nm that increase in intensity with compound concentration is indicative of aggregation.
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A high polydispersity index (PDI) also suggests the presence of aggregates.
DLS Experimental Workflow
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Signaling Pathways and Logical Relationships
Mechanism of Aggregation-Based Inhibition
The following diagram illustrates the proposed mechanism by which compound aggregates non-specifically inhibit enzymes.
References
- 1. Promiscuous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous_Inhibitors_1 [macro.lsu.edu]
Technical Support Center: Minimizing False Positives in BioA Inhibitor Screens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize false positives in BioA inhibitor high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in BioA inhibitor screens?
A1: False positives in BioA inhibitor screens, and HTS in general, can arise from various compound- and assay-related artifacts. The most prevalent sources include:
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Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically sequester and denature the BioA enzyme, leading to apparent inhibition.[1][2] This is one of the most common causes of false positives in HTS campaigns.[2]
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Interference with Assay Readout: Compounds can directly interfere with the detection method. For instance, fluorescent compounds can artificially inflate or quench the signal in fluorescence-based assays, which are commonly used for enzyme screens.[3][4]
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Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify the BioA enzyme, leading to irreversible inhibition that is not therapeutically desirable. Redox-active compounds can also generate reactive species like hydrogen peroxide, which can oxidize and inactivate the enzyme.
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Metal Impurities: Inorganic impurities, such as zinc, present in compound samples can interfere with the assay and produce false-positive signals.
-
Pan-Assay Interference Compounds (PAINS): These are specific chemical structures that are known to frequently appear as hits in multiple HTS assays through various non-specific mechanisms. It is advisable to filter screening libraries for known PAINS computationally before starting a campaign.
Q2: How can I proactively reduce the likelihood of identifying false positives in my primary screen?
A2: Several steps can be taken during assay development and the primary screen to minimize the occurrence of false positives:
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Incorporate Detergents: Including a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help prevent the formation of compound aggregates.
-
Add Reducing Agents: For enzymes susceptible to oxidation, the inclusion of a reducing agent like dithiothreitol (DTT) can mitigate false positives arising from redox-cycling compounds.
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Perform Counter-Screens: A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in a fluorescence-based assay, a counter-screen would test the compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
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Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration under initial velocity conditions. Running the assay at different BioA concentrations can help identify stoichiometric inhibitors or aggregators where the IC50 shifts with enzyme concentration.
Q3: What is a hit validation cascade and why is it important?
A3: A hit validation cascade is a multi-step process designed to systematically eliminate false positives from the initial list of "hits" identified in a primary HTS. It is crucial because it ensures that resources are focused on compounds that have a genuine and specific interaction with the target, BioA. A typical cascade involves a series of increasingly rigorous assays to confirm potency, specificity, and mechanism of action. Progressing unvalidated hits can lead to wasted time and resources on compounds that will ultimately fail in later stages of drug discovery.
Troubleshooting Guides
Issue 1: A significant number of my initial hits are not reproducible.
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Possible Cause: This could be due to random experimental error, compound instability, or compound precipitation in the assay buffer.
-
Troubleshooting Steps:
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Re-test from a fresh solid sample: Instead of re-testing from the same DMSO stock, weigh out a fresh sample of the compound to prepare a new stock solution.
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Check Compound Solubility: Visually inspect the assay plates for any signs of compound precipitation. You can also use techniques like nephelometry to quantify solubility.
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Assess Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using methods like HPLC or LC-MS.
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Issue 2: My confirmed hits show very steep dose-response curves (High Hill Slopes).
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Possible Cause: Steep dose-response curves can be an indicator of non-specific inhibition mechanisms, such as aggregation or stoichiometric inhibition.
-
Troubleshooting Steps:
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Perform a Detergent Test: Re-run the dose-response experiment in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of the detergent is a strong indicator of an aggregation-based mechanism.
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Vary Enzyme Concentration: As mentioned in the FAQs, determine the IC50 at multiple BioA concentrations. A linear relationship between IC50 and enzyme concentration suggests stoichiometric inhibition.
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Dynamic Light Scattering (DLS): Use DLS to directly observe if the compound forms aggregates at concentrations around its measured IC50.
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Issue 3: A validated hit appears to be a promiscuous inhibitor, showing activity in unrelated assays.
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Possible Cause: The compound may be a PAIN or act through a non-specific mechanism like chemical reactivity or membrane disruption.
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Troubleshooting Steps:
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Computational Filtering: Use online tools and databases to check if your hit compound contains substructures characteristic of Pan-Assay Interference Compounds (PAINS).
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Orthogonal Assays: Test the compound in an assay for an unrelated enzyme, preferably one with a different assay format (e.g., luminescence vs. fluorescence). Lack of specificity is a major red flag. For BioA, which is a PLP-dependent enzyme, testing against another PLP-dependent enzyme like aspartate transaminase (AST) can be a good specificity check.
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Biophysical Binding Assays: Employ techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm direct binding of the compound to BioA. These label-free methods are less prone to artifacts that plague many biochemical assays.
-
Data Presentation
Table 1: Common False Positive Mechanisms and Mitigation Strategies
| False Positive Mechanism | Primary Indicator | Confirmation Assay | Mitigation Strategy |
| Compound Aggregation | Steep dose-response curve, high Hill slope | Dynamic Light Scattering (DLS), detergent sensitivity test | Include non-ionic detergent in assay buffer |
| Assay Interference | Activity in counter-screens (e.g., autofluorescence) | Orthogonal assay with a different readout technology | Use red-shifted fluorophores; perform counter-screens |
| Chemical Reactivity | Time-dependent inhibition, irreversibility | Irreversibility test (e.g., jump-dilution), mass spectrometry | Computational filtering for reactive groups |
| Redox Cycling | Inhibition sensitive to reducing agents | Assay with horseradish peroxidase to detect H2O2 | Include reducing agents (e.g., DTT) in assay buffer |
| Promiscuous Inhibition | Activity against unrelated targets | Test against a panel of unrelated enzymes | Computational filtering for PAINS |
Table 2: Comparison of Biophysical Techniques for Hit Validation
| Technique | Principle | Information Obtained | Throughput | Protein Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target | Binding kinetics (ka, kd), affinity (KD) | Medium-High | Low |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | High |
| Microscale Thermophoresis (MST) | Movement of molecules in a temperature gradient | Binding affinity (KD) | High | Very Low |
| Thermal Shift Assay (TSA) / DSF | Change in protein melting temperature upon ligand binding | Target engagement, relative affinity | High | Low |
| Nuclear Magnetic Resonance (NMR) | Change in nuclear spin states upon binding | Binding site information, affinity (KD) | Low-Medium | Medium-High |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
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Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
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Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a microtiter plate. Include positive controls (e.g., a known BioA inhibitor or no enzyme) and negative controls (DMSO vehicle).
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Enzyme Addition: Add a solution containing BioA enzyme in the appropriate assay buffer to each well. The buffer should contain any necessary co-factors (e.g., PLP, SAM) and additives to minimize false positives (e.g., 0.01% Triton X-100). Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
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Reaction Initiation: Initiate the enzymatic reaction by adding the BioA substrate (e.g., KAPA).
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Signal Detection: After a fixed incubation time, stop the reaction (e.g., by heating) and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
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Sample Preparation: Prepare solutions of the test compound in the final assay buffer at a range of concentrations, including and exceeding the measured IC50. Also prepare a buffer-only blank.
-
Filtering: Filter all samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particulates.
-
DLS Measurement:
-
Transfer the filtered samples to a clean DLS cuvette or a multi-well plate compatible with a DLS plate reader.
-
Equilibrate the sample to the desired temperature (typically the assay temperature).
-
Perform the DLS measurement to collect data on the scattering intensity fluctuations.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of large particles (e.g., >100 nm in diameter) that increase in intensity with compound concentration is indicative of aggregation. A monodisperse sample should show a single, narrow peak corresponding to the size of the compound monomers.
-
Protocol 3: Orthogonal Assay Using a Different Detection Method
The specific protocol will depend on the chosen orthogonal assay. The key principle is to use a different method to detect the product of the BioA reaction or the consumption of its substrate.
Example: A Luminescence-Based Orthogonal Assay (if the primary screen was fluorescence-based)
-
Assay Principle: This assay would use a coupled enzyme system that ultimately produces a luminescent signal. For example, if the BioA reaction produces a specific metabolite, a subsequent enzyme could use that metabolite to generate ATP, which is then detected using a luciferase/luciferin system.
-
Protocol Steps:
-
Perform the BioA inhibition assay as described in the dose-response protocol.
-
Instead of a direct fluorescence measurement, add the "detection mix" containing the coupling enzymes and luciferase/luciferin.
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Incubate to allow the coupled reactions to proceed.
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Measure the luminescence signal using a plate reader.
-
-
Interpretation: A compound that is a true BioA inhibitor should show a dose-dependent decrease in the luminescent signal. A compound that was a false positive in the fluorescence assay due to autofluorescence or quenching will likely show no activity in this orthogonal assay.
Mandatory Visualizations
Caption: A typical workflow for triaging hits from a primary screen to identify validated inhibitors.
Caption: Common causes of false positives in biochemical inhibitor screens.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for the ... | Article | H1 Connect [archive.connect.h1.co]
Improving the stability of amiclenomycin-based BioA inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amiclenomycin-based inhibitors of 7,8-diaminopelargonic acid synthase (BioA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of amiclenomycin and its derivatives as BioA inhibitors?
Amiclenomycin is a mechanism-based inhibitor of BioA, a key enzyme in the biotin biosynthesis pathway. It acts as a suicide substrate, forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.[1][2] This inactivation is stereoselective, with the cis-isomer of amiclenomycin being a more potent inhibitor than the trans-isomer.[1] The reaction involves the formation of an aromatic ring from the inhibitor's cyclohexadiene moiety, which leads to an irreversible modification of the PLP cofactor.[1][2]
Q2: Why is the chemical stability of amiclenomycin a concern?
Amiclenomycin is inherently chemically unstable, which has limited its therapeutic development. This instability is due to the propensity of its cyclohexadiene ring to undergo spontaneous aromatization. This degradation pathway can lead to a loss of inhibitory activity and has been cited as a likely reason for its failure in in vivo animal models despite good in vitro activity.
Q3: What strategies are being explored to improve the stability of amiclenomycin-based inhibitors?
Researchers are actively developing amiclenomycin analogs with improved chemical stability. These efforts often involve modifying the cyclohexadiene ring to reduce its tendency for spontaneous aromatization. While these modifications can enhance stability, they sometimes come at the cost of reduced potency. The goal is to strike a balance between improved stability and retained high-level inhibitory activity against BioA.
Q4: How does the activity of amiclenomycin in whole-cell assays relate to its enzymatic inhibition?
The antibacterial effect of amiclenomycin and its analogs can be reversed by supplementing the growth medium with biotin, desthiobiotin (DTB), or 7,8-diaminopelargonic acid (DAPA), but not by the BioA substrate, 7-keto-8-aminopelargonic acid (KAPA). This observation confirms that the whole-cell activity is a direct result of BioA inhibition. However, discrepancies between potent enzymatic inhibition and weaker whole-cell activity can arise due to factors like poor cell permeability. Some studies have explored creating peptide conjugates of amiclenomycin to leverage peptide permeases for improved cellular uptake.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in BioA Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of amiclenomycin derivatives immediately before use. Avoid prolonged storage of diluted solutions. Consider performing a time-course experiment to assess the stability of the inhibitor under your specific assay conditions. |
| Variable Enzyme Activity | Ensure consistent preparation and storage of the BioA enzyme. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Run a positive control with a known stable inhibitor to verify consistent enzyme activity between experiments. |
| Substrate Quality and Concentration | Use high-purity KAPA and S-adenosylmethionine (SAM). KAPA has been reported to undergo racemization at neutral to alkaline pH, which could affect enzyme kinetics. Ensure accurate and consistent substrate concentrations across all wells. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For small volumes, use appropriate low-volume pipettes and tips. Prepare a master mix of reagents to minimize well-to-well variability. |
| Assay Signal Interference | If using a fluorescence-based assay, check if the test compound is fluorescent at the excitation and emission wavelengths used. Run a control with the compound in the absence of the enzyme to assess background fluorescence. |
Issue 2: Discrepancy Between In Vitro Potency and Whole-Cell Activity
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not efficiently cross the bacterial cell wall. Consider structure-activity relationship (SAR) studies to identify modifications that improve permeability without sacrificing inhibitory activity. Exploring prodrug or conjugate strategies (e.g., peptide conjugates) may enhance uptake. |
| Efflux Pump Activity | The compound may be a substrate for bacterial efflux pumps. This can be investigated by running whole-cell assays in the presence of known efflux pump inhibitors. |
| Compound Degradation in Culture Medium | Assess the stability of the compound in the bacterial culture medium over the time course of the experiment. The compound may be chemically or enzymatically degraded. |
| In Vivo Inactivation | Amiclenomycin's lack of in vivo efficacy is attributed to its instability. For novel analogs, consider early pharmacokinetic and in vivo stability studies to assess their therapeutic potential. |
Issue 3: Difficulty Confirming Covalent Adduct Formation with PLP
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Concentration | Covalent modification may be time- and concentration-dependent. Ensure sufficient incubation time of the inhibitor with the enzyme. A higher inhibitor-to-enzyme ratio may be necessary to drive the reaction to completion for analytical purposes. |
| Analytical Method Sensitivity | Mass spectrometry is a powerful tool to confirm the covalent adduct. Ensure proper sample preparation to remove excess, unbound inhibitor and PLP before analysis. Optimize ionization and fragmentation parameters to detect the modified PLP. |
| Reversibility of Adduct | While the final aromatic adduct is considered irreversible, intermediate Schiff base formation may be reversible. The stability of the adduct can be influenced by the specific chemical structure of the amiclenomycin analog. |
Data Presentation
Table 1: Comparative Stability and Potency of Amiclenomycin and Analogs
| Compound | Structure Modification | Chemical Stability (Qualitative) | BioA Inhibition (IC50/Ki) | Reference |
| Amiclenomycin | Natural Product | Low (prone to aromatization) | Ki = 2 µM, kinact = 0.4 min-1 (E. coli) | |
| Compound 1 (Alcohol analog) | Amino acid moiety replaced with an alcohol | Improved | Ki = 20 µM, kinact = 0.56 min-1 | |
| trans-Amiclenomycin | Stereoisomer | - | Much less reactive than cis-isomer | |
| Amiclenomycin Peptides | Conjugated to peptides | - | Antimicrobial activity demonstrated |
Note: Specific half-life data for amiclenomycin derivatives is not widely available in the public literature. The stability is often described qualitatively.
Experimental Protocols
Protocol 1: BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement)
This protocol is adapted from a continuous fluorescence displacement assay.
Materials:
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Purified BioA and BioD enzymes
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KAPA (7-keto-8-aminopelargonic acid)
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SAM (S-adenosylmethionine)
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ATP
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Dethiobiotin-fluorescein probe
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Streptavidin
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Assay Buffer (e.g., 100 mM Bicine, pH 8.6, with necessary cofactors)
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96-well black microplates
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Plate reader with fluorescence detection
Procedure:
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Prepare Reagents: Prepare stock solutions of enzymes, substrates, probe, and streptavidin in assay buffer.
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Inhibitor Preparation: Serially dilute the amiclenomycin-based inhibitors in DMSO.
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Assay Master Mix: Prepare a master mix containing BioD, KAPA, SAM, ATP, dethiobiotin-fluorescein probe, and streptavidin in assay buffer.
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Reaction Setup:
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Add a small volume of the diluted inhibitors to the wells of the 96-well plate.
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Initiate the reaction by adding the BioA enzyme to the master mix and immediately dispensing it into the wells containing the inhibitors.
-
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Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the specific fluorescent probe). The displacement of the fluorescent probe from streptavidin by the newly synthesized dethiobiotin results in an increased signal.
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Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software package.
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of amiclenomycin derivatives in the presence of liver microsomes.
Materials:
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Liver microsomes (e.g., human, rat, mouse)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Test compounds (amiclenomycin derivatives)
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Positive control compounds (with known metabolic stability)
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Acetonitrile (ice-cold) for reaction termination
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LC-MS/MS system for analysis
Procedure:
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Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.
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Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
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Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
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Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
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LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.
Visualizations
Biotin Biosynthesis Pathway and BioA Inhibition
Caption: Biotin biosynthesis pathway and the mechanism of BioA inhibition by amiclenomycin.
Experimental Workflow for Stability and Potency Assessment
Caption: Workflow for the development and evaluation of amiclenomycin-based BioA inhibitors.
References
Technical Support Center: Developing a Low-Biotin Mouse Model for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-biotin mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: What are the common methods to develop a low-biotin mouse model?
Answer: There are three primary methods for developing a low-biotin mouse model:
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Dietary-Induced Biotin Deficiency: This is the most common method and involves feeding mice a specially formulated diet deficient in biotin. To accelerate the deficiency, the diet is often supplemented with avidin, a glycoprotein found in raw egg whites that binds biotin with high affinity, preventing its absorption.[1]
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Biotinidase (BTD) Knockout Model: This genetic model involves knocking out the Btd gene. Biotinidase is crucial for recycling biotin from endogenous proteins.[2][3] Mice with a BTD deficiency will develop symptoms when placed on a biotin-deficient diet.[2][4]
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Sodium-Dependent Multivitamin Transporter (SMVT) Knockout Model: This model involves the knockout of the Slc5a6 gene, which encodes the SMVT responsible for the intestinal absorption of biotin. Conditional knockout models can be used to target SMVT in specific tissues like the intestine.
2. Question: My mice on a biotin-deficient diet are not showing any symptoms. What could be the problem?
Answer: Several factors could contribute to the lack of observable symptoms:
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Insufficient Duration of Diet: The time to develop symptoms can vary. For instance, BTD knockout mice on a biotin-deficient diet may start showing symptoms around 10 to 15 days. Dietary-induced models in wild-type mice can take several weeks.
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Coprophagy: Mice may eat their feces, which can be a source of biotin produced by gut microbiota. Using metabolic cages with wire-mesh floors can help prevent this.
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Diet Composition: Ensure the biotin-deficient diet has negligible biotin content (e.g., 0.007 mg/kg) and, if used, that the avidin has not been denatured during diet processing. A standard rodent diet has a significantly higher biotin content (e.g., 0.2 mg/kg).
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Mouse Strain: Although not extensively documented, different mouse strains may have varying susceptibility to biotin deficiency.
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Baseline Biotin Status: The age and initial biotin stores of the mice can influence the time it takes to become deficient.
3. Question: What are the typical signs and symptoms of biotin deficiency in mice?
Answer: The clinical signs of biotin deficiency in mice can be both neurological and cutaneous. These include:
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Cutaneous Abnormalities: Hair loss (alopecia), graying of fur, and dermatitis are common.
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Neurological Deficits: Lethargy, hypotonia (reduced muscle tone), tremors, and motor-neuron impairment are frequently observed.
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Growth Retardation: Biotin-deficient mice often exhibit delayed growth and weight loss.
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Biochemical Abnormalities: Increased urinary excretion of 3-hydroxyisovaleric acid (3HIVA) is a key indicator of biotin deficiency. Mild hyperammonemia may also be present.
4. Question: How can I confirm biotin deficiency in my mouse model?
Answer: Confirmation of biotin deficiency should involve a combination of clinical observation and biochemical analysis:
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Urinary Organic Acid Analysis: Measurement of urinary 3-hydroxyisovaleric acid (3HIVA) is a sensitive and reliable indicator of biotin deficiency. A significant increase (e.g., 20-fold) in 3HIVA excretion is indicative of deficiency.
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Serum Biotinidase Activity: In BTD knockout models, serum biotinidase activity will be undetectable.
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Hepatic Biotin Content: Direct measurement of biotin levels in the liver can confirm a deficient state. For example, deficient mice can have significantly lower hepatic biotin concentrations (e.g., 519 pmol/gram) compared to wildtype mice (e.g., 1,780 pmol/gram).
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Western Blot for Biotinylated Proteins: Analyzing the total level of biotinylated proteins in tissues like the liver can serve as an indicator of biotin status.
5. Question: I am observing high mortality in my SMVT knockout mice. Is this expected?
Answer: Yes, high mortality can be a characteristic of SMVT knockout models. Intestine-specific SMVT knockout mice have been reported to have a high premature death rate, with about two-thirds dying between 6 and 10 weeks of age. This is often associated with severe intestinal abnormalities, including chronic inflammation and dysplasia.
6. Question: Can biotin deficiency be reversed in these models?
Answer: Yes, the clinical and biochemical features of biotin deficiency are typically reversible with biotin supplementation. Administration of pharmacological doses of biotin (e.g., 100 µg/kg/day via intraperitoneal injection) has been shown to reverse symptoms in BTD knockout mice.
Quantitative Data Summary
Table 1: Timeline and Key Phenotypes of Different Low-Biotin Mouse Models
| Model Type | Genetic Background | Diet | Time to Symptom Onset | Key Phenotypes | Reference |
| Dietary-Induced | Wild-type (e.g., ddY) | Biotin-deficient diet with avidin | 3-7 weeks | Dermatitis, hair loss, fatigue. | |
| Biotinidase (BTD) Knockout | C57BL/6 | Biotin-deficient diet | ~10-15 days | Neurological deficits (lethargy, hypotonia), hair loss, weight loss. | |
| SMVT Knockout (Intestinal) | C57BL/6 | Standard Diet | N/A (develops post-weaning) | Growth retardation, premature death, intestinal inflammation. |
Table 2: Biochemical Markers for Assessing Biotin Deficiency
| Marker | Sample Type | Expected Change in Deficient Mice | Method of Analysis | Reference |
| 3-Hydroxyisovaleric Acid (3HIVA) | Urine | ~20-fold increase | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Biotinidase Activity | Serum | Undetectable (in BTD KO) | Enzymatic Assay | |
| Hepatic Biotin Content | Liver Tissue | ~3-fold decrease | High-Performance Liquid Chromatography (HPLC) | |
| Biotinylated Proteins | Liver Tissue | Decreased levels | Western Blot with Avidin-IR Dye |
Experimental Protocols
Protocol 1: Induction of Dietary Biotin Deficiency
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Animal Acclimation: Acclimate 3-week-old weanling mice to the housing facility for at least one week on a standard rodent diet.
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Diet Formulation: Prepare or obtain a purified, biotin-deficient diet. A common formulation includes casein as the protein source, with a negligible biotin content (e.g., 0.007 mg/kg). To accelerate deficiency, dried, uncooked egg white (containing avidin) can be included as the protein source.
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Diet Administration:
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Standard Deficiency: Feed the mice the biotin-deficient diet ad libitum.
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Accelerated Deficiency: For a more rapid onset, a two-stage diet regimen can be used:
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Feed a biotin-depleted diet for 5 days.
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Switch to a biotin-deficient diet for the remainder of the study.
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-
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Housing: House mice in metabolic cages with wire-mesh floors to prevent coprophagy.
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Monitoring: Monitor the mice daily for the onset of clinical signs such as hair loss, dermatitis, and changes in activity level. Record body weight regularly (e.g., every 2-3 days).
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Sample Collection: Collect urine periodically for the analysis of 3HIVA. At the end of the experiment, collect blood for serum analysis and tissues (e.g., liver) for biotin content determination.
Protocol 2: Assessment of Urinary 3-Hydroxyisovaleric Acid (3HIVA)
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Urine Collection: Place mice in metabolic cages for 24-hour urine collection. To prevent contamination, food can be removed during this period.
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Sample Storage: Store urine samples at -80°C until analysis.
-
Analysis by GC-MS:
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Thaw urine samples and centrifuge to remove any precipitates.
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Perform derivatization of the organic acids in the urine.
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Analyze the samples using a gas chromatography-mass spectrometry (GC-MS) system with selected ion monitoring (SIM).
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Quantify 3HIVA levels and normalize to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. DEVELOPMENT AND CHARACTERIZATION OF A MOUSE WITH PROFOUND BIOTINIDASE DEFICIENCY: A BIOTIN-RESPONSIVE NEUROCUTANEOUS DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of a mouse with profound biotinidase deficiency: a biotin-responsive neurocutaneous disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurological deficits in mice with profound biotinidase deficiency are associated with demylination and axonal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BioA inhibitor experiments
Welcome to the Technical Support Center for BioA inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of BioA and why is it a drug target?
BioA, or 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. It plays a crucial role in the biotin biosynthesis pathway by catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosyl-L-methionine (SAM) as the amino donor.[1][2] Since biotin is an essential cofactor for enzymes involved in critical metabolic processes, and this pathway is absent in humans, BioA is an attractive target for the development of novel antimicrobial agents.[2]
Q2: My BioA inhibitor shows potent activity in a biochemical assay but has weak or no effect in a whole-cell assay. What could be the reason for this discrepancy?
This is a common challenge in drug discovery. Several factors can contribute to this observation:
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Poor cell permeability: The inhibitor may not be able to efficiently cross the cell wall and/or membrane to reach its intracellular target, BioA.
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Efflux pumps: The compound might be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration.
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Compound instability or metabolism: The inhibitor could be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
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High intracellular concentration of substrate or cofactor: High levels of the natural substrate (KAPA) or the product of the preceding step in the pathway could outcompete the inhibitor.
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Off-target effects in whole-cell context: In some cases, a compound's potent biochemical activity might not translate to whole-cell activity if its primary effect in a living cell is due to off-target interactions.[1][2]
Q3: I am observing an unexpected increase in signal (e.g., cell viability or enzyme activity) in the presence of my BioA inhibitor. What could be happening?
This paradoxical effect can be perplexing. Here are a few potential explanations:
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Assay Interference: The inhibitor itself might interfere with the assay components. For example, in fluorescent or colorimetric assays, the compound could be autofluorescent or directly react with the detection reagent, leading to a false positive signal.
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Hormesis/Biphasic Dose-Response: Some compounds can exhibit a biphasic dose-response, where low concentrations stimulate a biological process, while higher concentrations are inhibitory. This phenomenon is known as hormesis.
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Off-Target Effects: The inhibitor might have off-target effects that promote cell proliferation or the activity of a compensatory pathway at the concentrations tested.
-
Cellular Stress Response: Inhibition of a critical pathway can sometimes trigger a stress response that, at least initially, might lead to an increase in certain metabolic markers that are measured in viability assays.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
High variability between replicates is a frequent issue in cell-based assays.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension between plating each row/column. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each sample and reagent. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after adding assay reagents. For adherent cells, ensure complete lysis for ATP-based assays. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. If observed, consider using a different solvent or reducing the final concentration. |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect metabolic assays. |
Issue 2: Discrepancy Between Biochemical IC50 and Whole-Cell MIC/IC50
It is common to observe a significant difference between the concentration of an inhibitor required to inhibit the purified enzyme (biochemical IC50) and the concentration needed to inhibit cell growth (whole-cell MIC or IC50).
| Observation | Possible Cause | Troubleshooting/Validation Steps |
| High whole-cell MIC despite low biochemical IC50 | Poor cell permeability, active efflux, compound instability. | - Perform cell-based permeability assays.- Use efflux pump inhibitors in co-treatment experiments.- Assess compound stability in culture medium over time. |
| Potent whole-cell activity but weak biochemical IC50 | The compound may have an off-target mechanism of action in the whole-cell context. | - Evaluate the inhibitor against isogenic strains with varying levels of BioA expression (e.g., overexpression or knockdown strains). A true on-target inhibitor will show reduced efficacy in overexpression strains.- Supplement the growth medium with biotin; if the inhibitor's effect is on-target, the addition of biotin should rescue cell growth. |
Issue 3: Unexpected Western Blot Results
Western blotting is often used to assess the levels of specific proteins. When studying BioA inhibitors, you might probe for BioA itself or downstream markers.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | - Insufficient protein loading- Poor antibody quality- Inefficient protein transfer- Target protein not expressed or at very low levels | - Increase the amount of protein loaded onto the gel.- Use a validated antibody at the recommended dilution.- Confirm successful protein transfer by staining the membrane with Ponceau S.- Include a positive control lysate known to express the target protein. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Non-specific Bands | - Primary or secondary antibody is not specific enough- Protein degradation | - Use a more specific antibody.- Run a secondary antibody-only control.- Ensure protease and phosphatase inhibitors are included in the lysis buffer. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for several BioA inhibitors. Note that assay conditions can significantly influence these values.
| Inhibitor | Target Organism | Biochemical IC50 | Reference |
| CHM-1 | Mycobacterium tuberculosis | 2.42 µM | |
| Compound A36 | Mycobacterium tuberculosis | 28.94 µM | |
| Compound A35 | Mycobacterium tuberculosis | 88.16 µM | |
| Compound A65 | Mycobacterium tuberculosis | 114.42 µM | |
| 4-(benzothiazol-2-yl)pentenoic acid 13 | Mycobacterium tuberculosis | 153 nM | |
| N-aryl piperazine 14 | Mycobacterium tuberculosis | 155 nM | |
| C48 | Mycobacterium tuberculosis | 34 nM | |
| Amiclenomycin (ACM) | Mycobacterium tuberculosis | Potent (mechanism-based inhibitor) | |
| 2-(hydrazinyl)benzothiazole (Compound 2) | Mycobacterium tuberculosis | K_i = 10 µM |
Experimental Protocols
BioA Coupled Enzyme Assay
This protocol is adapted from a continuous coupled fluorescence displacement assay. The activity of BioA is measured by coupling its product, DAPA, to the enzyme BioD, which converts DAPA to dethiobiotin (DTB). The production of DTB is then detected by its displacement of a fluorescently labeled DTB probe from streptavidin.
Materials:
-
Purified BioA and BioD enzymes
-
KAPA (BioA substrate)
-
SAM (BioA co-substrate)
-
Fluorescently labeled DTB probe
-
Streptavidin
-
Assay Buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 1 mM TCEP, pH 8.6)
-
96-well black plates
Procedure:
-
Prepare a reaction mixture containing BioD, fluorescent DTB probe, and streptavidin in the assay buffer.
-
Add the BioA enzyme and the test inhibitor at various concentrations.
-
Initiate the reaction by adding KAPA and SAM.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths will depend on the fluorescent probe used).
-
The rate of fluorescence increase is proportional to BioA activity.
Cell Viability Assay: MTT Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat cells with the BioA inhibitor at various concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Protocol for BioA Pathway
This general protocol can be adapted to detect proteins in the BioA pathway. The primary target would be BioA itself to confirm target engagement or to assess changes in its expression. Downstream effects on biotin-dependent enzymes could also be investigated.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-BioA)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Lyse cells treated with the BioA inhibitor and control cells.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
Validation & Comparative
Confirming the On-Target Activity of BioA Inhibitors: A Comparative Guide
For researchers and scientists engaged in the development of novel therapeutics targeting biotin synthesis, confirming that a putative inhibitor interacts with its intended target, BioA, within a cellular context is a critical step. This guide provides a comparative overview of key experimental approaches to validate the on-target activity of BioA inhibitors, supported by experimental data and detailed protocols.
The biotin synthesis pathway is essential for the survival of many microorganisms, including the pathogen Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for antimicrobial drug development.[1][2] BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes a crucial step in this pathway and is a validated target for inhibitor development.[3][4]
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays provide the initial and most direct assessment of an inhibitor's potency against the isolated BioA enzyme. These assays are crucial for determining the intrinsic inhibitory activity of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Comparison of BioA Inhibitors in Biochemical Assays
| Compound ID | Scaffold | BioA IC50 (nM) | Reference |
| 14 | N-aryl piperazine | 155 | [3] |
| A36 | Not specified | 28,940 | |
| A35 | Not specified | 88,160 | |
| A65 | Not specified | 114,420 | |
| C48 | Conformationally constrained piperazine derivative | 34 | |
| CHM-1 | Not specified | 2,420 |
Table 1: Biochemical Potency of Various BioA Inhibitors. This table summarizes the IC50 values of several published BioA inhibitors, demonstrating a range of potencies against the isolated enzyme.
Experimental Protocol: Continuous Coupled Fluorescence Displacement Assay
This assay continuously monitors BioA activity by coupling the formation of its product, 7,8-diaminopelargonic acid (DAPA), to a subsequent enzymatic reaction that produces a fluorescent signal.
Materials:
-
Purified BioA and BioD enzymes
-
KAPA (8-amino-7-oxononanoate) - BioA substrate
-
SAM (S-adenosyl-L-methionine) - BioA substrate
-
ATP (Adenosine triphosphate)
-
Streptavidin
-
Fluorescently labeled dethiobiotin analog
-
Reaction Buffer (e.g., 100 mM Bicine, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP, pH 8.6)
-
96-well black plates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a master mix containing BioD, streptavidin, and the fluorescently labeled dethiobiotin in reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a DMSO control.
-
Add the BioA enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrates KAPA and SAM.
-
Immediately begin monitoring the increase in fluorescence over time in a plate reader. The displacement of the fluorescent dethiobiotin analog from streptavidin by the reaction product, dethiobiotin, results in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Assays: Assessing On-Target Activity in a Biological Context
While biochemical assays are essential, they do not confirm that an inhibitor can penetrate the bacterial cell wall and engage with BioA in the complex intracellular environment. Whole-cell assays are therefore a critical next step in the validation process.
Comparison of BioA Inhibitors in Whole-Cell Assays
| Compound ID | Mtb WT MIC (µM, biotin-free) | Mtb BioA-UE MIC (µM) | Mtb BioA-OE MIC (µM) | Biotin Rescue | Reference |
| 14 | 26 | 9 | 99 | Yes | |
| A35 | 80 | Not Reported | Not Reported | Yes | |
| A65 | 20 | Not Reported | Not Reported | Yes | |
| C48 | 1.7 | Not Reported | Yes (resistance) | Yes |
Table 2: Whole-Cell Activity of BioA Inhibitors against Mycobacterium tuberculosis. This table presents the minimum inhibitory concentration (MIC) of inhibitors against wild-type (WT), BioA underexpressing (UE), and BioA overexpressing (OE) strains of M. tuberculosis. The "Biotin Rescue" column indicates whether the addition of exogenous biotin reverses the inhibitory effect.
Experimental Protocol: M. tuberculosis Growth Inhibition Assay
This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis and confirms that this inhibition is dependent on the biotin synthesis pathway.
Materials:
-
M. tuberculosis strains: wild-type (WT), BioA underexpressor (BioA-UE), and BioA overexpressor (BioA-OE)
-
Sauton's medium (or other suitable growth medium)
-
Biotin
-
Anhydrotetracycline (for inducible expression systems)
-
96-well plates
-
Plate reader for measuring optical density (OD)
Procedure:
-
Grow M. tuberculosis cultures to mid-log phase.
-
Wash the cells with biotin-free medium.
-
Dilute the cells to a starting OD in 96-well plates containing serial dilutions of the test inhibitor in both biotin-free and biotin-supplemented medium.
-
For BioA-UE and BioA-OE strains, add anhydrotetracycline to modulate BioA expression.
-
Incubate the plates at 37°C.
-
After a set incubation period (e.g., 14 days), measure the OD of the cultures.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth.
-
On-target activity is confirmed if:
-
The MIC is lower in biotin-free medium compared to biotin-supplemented medium (biotin rescue).
-
The BioA-UE strain is more susceptible to the inhibitor than the WT strain.
-
The BioA-OE strain is more resistant to the inhibitor than the WT strain.
-
Cellular Target Engagement Assays: Direct Evidence of Target Binding in Cells
Cellular target engagement assays provide direct evidence that an inhibitor binds to its intended target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.
Materials:
-
Cell culture of the organism expressing BioA
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-BioA antibody
Procedure:
-
Compound Treatment: Treat the cells with the test inhibitor or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermocycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble BioA at each temperature by Western blotting using a specific anti-BioA antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble BioA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Experimental Landscape
To better understand the relationships between the different experimental approaches and the biotin synthesis pathway, the following diagrams are provided.
Caption: The conserved biotin synthesis pathway, highlighting the role of BioA.
Caption: A logical workflow for confirming the on-target activity of BioA inhibitors.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. pnas.org [pnas.org]
- 2. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating between competitive and uncompetitive BioA inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for the development of novel therapeutics. This guide provides a detailed comparison of competitive and uncompetitive inhibitors of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis and other pathogens. By presenting clear experimental data, detailed protocols, and visual diagrams, this document aims to equip researchers with the knowledge to effectively differentiate between these two modes of inhibition.
The Critical Role of BioA in Biotin Synthesis
Biotin, or vitamin B7, is an essential cofactor for all domains of life, playing a crucial role in various metabolic processes.[1][2] The biosynthesis of biotin is a well-established pathway, with the enzyme BioA catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[3][4] As this pathway is absent in humans, its components, including BioA, represent attractive targets for the development of novel antimicrobial agents.[3]
Understanding Enzyme Inhibition: Competitive vs. Uncompetitive
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The two primary reversible inhibition mechanisms discussed here are competitive and uncompetitive inhibition.
-
Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site. Competitive inhibition can be overcome by increasing the concentration of the substrate, which outcompetes the inhibitor for binding to the enzyme. In terms of kinetics, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme but do not affect the maximum velocity (Vmax).
-
Uncompetitive inhibition , in contrast, happens when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor to bind. Uncompetitive inhibitors cause a decrease in both the apparent Vmax and the apparent Km of the enzyme.
Comparative Analysis of Known BioA Inhibitors
To illustrate the practical differences between competitive and uncompetitive inhibition of BioA, this guide presents data on two experimentally characterized inhibitors.
| Inhibitor | Type of Inhibition | Substrate of Reference | Inhibition Constant (Ki/Kiu) | Key Findings |
| C48 | Competitive | KAPA | 200 pM | C48 is a potent, reversible inhibitor of BioA that binds to the PLP-bound state of the enzyme, directly competing with the substrate KAPA. Its strong biochemical activity translates to robust whole-cell activity against M. tuberculosis. |
| Compound 2 (Aryl Hydrazine) | Competitive | SAM | 10.4 ± 0.6 μM | This compound demonstrates dual inhibitory characteristics. It acts as a competitive inhibitor with respect to SAM, competing for the same enzyme form (PLP-BioA). |
| Uncompetitive | KAPA | 85.4 ± 3.4 μM | In the presence of KAPA, Compound 2 exhibits uncompetitive inhibition, binding to the ES complex formed after KAPA associates with the enzyme. This is characteristic of a ping-pong bi-bi reaction mechanism. |
Experimental Protocol: Continuous Fluorescence Displacement Assay for BioA Activity
The following protocol outlines a continuous coupled fluorescence displacement assay, a robust method for measuring BioA activity and characterizing inhibitors. This assay relies on a second enzyme, BioD, to convert the product of the BioA reaction (DAPA) into dethiobiotin (DTB). The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.
Materials:
-
Purified M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Dethiobiotin (DTB) standard
-
Fluorescently-labeled dethiobiotin (Fl-DTB) probe
-
Streptavidin
-
Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6
-
ATP
-
Pyridoxal 5'-phosphate (PLP)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Test inhibitors (e.g., C48, Compound 2) dissolved in DMSO
-
384-well black plates
-
Microplate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.
-
Standard Curve: To relate fluorescence intensity to the concentration of DTB produced, prepare a standard curve. In a set of wells, add all reaction components except for the BioA and BioD enzymes. Add known concentrations of DTB (e.g., ranging from 0 to 2 µM).
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, ATP, PLP, TCEP, E. coli BioD, Fl-DTB, and streptavidin. The final concentrations should be optimized, but representative concentrations are: 5 mM ATP, 0.1 mM PLP, 1 mM TCEP, 320 nM BioD, 20 nM Fl-DTB, and 184 nM streptavidin.
-
Inhibitor Addition: Add the desired concentrations of the test inhibitor (or DMSO for the no-inhibitor control) to the wells of the 384-well plate.
-
Enzyme Addition: Add BioA to the wells to a final concentration of approximately 114 nM.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates, KAPA and SAM. The concentrations of KAPA and SAM should be varied depending on whether you are determining the mode of inhibition with respect to KAPA or SAM. For example, to determine the inhibition mode with respect to KAPA, vary the KAPA concentration (e.g., 0.94–7.5 µM) while keeping the SAM concentration fixed (e.g., 2.34 mM).
-
Kinetic Measurement: Immediately after adding the substrates, place the plate in the microplate reader and monitor the increase in fluorescence over time at 25°C.
-
Data Analysis: Convert the rate of fluorescence increase to the rate of DTB production using the standard curve.
Data Analysis and Interpretation
To differentiate between competitive and uncompetitive inhibition, the kinetic data obtained from the assay is typically plotted and analyzed using Michaelis-Menten and Lineweaver-Burk plots.
-
Michaelis-Menten Plot: This plot shows the initial reaction velocity (V₀) as a function of the substrate concentration ([S]).
-
For a competitive inhibitor , the Vmax remains the same as the uninhibited enzyme, but the apparent Km increases. This means that a higher substrate concentration is needed to reach half of Vmax.
-
For an uncompetitive inhibitor , both the apparent Vmax and the apparent Km are reduced.
-
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S]. This linearization of the Michaelis-Menten equation can make it easier to visualize the effects of inhibitors.
-
In the presence of a competitive inhibitor , the lines for the inhibited and uninhibited reactions will intersect on the y-axis (representing 1/Vmax). The x-intercept (-1/Km) of the inhibited reaction will be closer to zero, indicating an increased apparent Km.
-
In the presence of an uncompetitive inhibitor , the lines for the inhibited and uninhibited reactions will be parallel. This indicates a decrease in both apparent Vmax and apparent Km.
-
By fitting the experimental data to the appropriate equations for competitive and uncompetitive inhibition, the inhibition constants (Ki and Kiu) can be determined.
Visualizing Inhibition Mechanisms and Workflows
To further clarify these concepts, the following diagrams illustrate the binding mechanisms of competitive and uncompetitive inhibitors and a typical experimental workflow for their characterization.
Caption: Binding mechanisms of competitive and uncompetitive inhibitors.
Caption: Experimental workflow for characterizing BioA inhibitors.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of BioA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antibiotics is paramount in the face of rising antimicrobial resistance. The biotin biosynthesis pathway, essential for many pathogens but absent in humans, presents a promising target.[1] Within this pathway, 7,8-diaminopelargonic acid (DAPA) synthase (BioA) has emerged as a key enzyme for therapeutic intervention.[1] This guide provides a comparative analysis of different BioA inhibitor series, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Comparative Efficacy of BioA Inhibitor Series
The development of potent and selective BioA inhibitors is a critical step in validating this enzyme as a drug target. Several distinct series of inhibitors have been identified through various discovery methodologies, each with its own characteristic efficacy profile. This section summarizes the quantitative data for prominent BioA inhibitor series, offering a clear comparison of their in vitro potencies.
| Inhibitor Series | Representative Compound | BioA IC50 (µM) | M. tuberculosis MIC90 (µg/mL) | Reference |
| Virtual Screening Hits (A-series) | A36 | 28.94 | >200 | [2][3] |
| A35 | 88.16 | 80 | [2] | |
| A65 | 114.42 | 20 | ||
| Structure-Guided Optimized | C48 | 0.034 | <0.07 µM (MIC) | |
| Aryl Hydrazines | Compound 2 | - (Ki of 18.9 µM for alanine competition) | Not Reported | |
| Amiclenomycin Analogue | M-2 | 57 | Not Reported |
In-Depth Look at Inhibitor Series
Virtual Screening Hits: The 'A' and 'X' Series
High-throughput virtual screening has been a fruitful approach for identifying novel BioA inhibitor scaffolds. One such study identified a series of compounds, designated the 'A' and 'X' series, from the National Cancer Institute (NCI) compound library.
Seven compounds from this screening demonstrated greater than 60% inhibition of BioA activity at a concentration of 100 µg/mL. Among the most potent were compounds A36, A35, and A65. Compound A36 was the most potent enzyme inhibitor with an IC50 of 28.94 µM (10.48 µg/mL). However, this potent enzymatic inhibition did not translate to whole-cell activity, with A36 showing weak inhibition of M. tuberculosis growth (83% inhibition at 200 µg/mL). Conversely, compound A65, a less potent enzyme inhibitor (IC50 of 114.42 µM), exhibited a more promising MIC90 of 20 µg/mL against M. tuberculosis. This highlights the critical importance of cell permeability and other pharmacokinetic factors in drug development.
Structure-Guided Optimization: The Rise of C48
A structure-guided drug design approach has led to the development of highly potent BioA inhibitors. By optimizing a screening hit, researchers developed compound C48, which exhibits remarkable potency. C48 binds to BioA with a Ki of 200 pM and demonstrates an IC50 of 34 nM. This potent enzyme inhibition is matched by impressive whole-cell activity, with sub-micromolar MICs against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria. Biochemical and genetic studies have confirmed that C48's mechanism of action is through the inhibition of BioA.
Fragment-Based Discovery: Aryl Hydrazines and Hydrazides
Fragment-based drug discovery (FBDD) offers an alternative approach to identifying novel inhibitor scaffolds. Through this method, a series of aryl hydrazines and hydrazides were identified as reversible covalent inhibitors of Mtb BioA. These compounds were found to compete with the amino group donor, S-adenosylmethionine (SAM), for binding to the PLP-bound form of the enzyme. While detailed IC50 values for a full series are not available, kinetic characterization of representative compounds has provided valuable insights into their mechanism of action.
Mechanism-Based Inhibitors: Amiclenomycin and its Analogues
Amiclenomycin (ACM), a natural product, is a known mechanism-based inhibitor of BioA. However, its inherent chemical instability has limited its therapeutic development. Efforts to improve stability have led to the synthesis of analogues. One such analogue, M-2, showed a modest IC50 value of 57 µM against BioA. However, it did not exhibit the time-dependent inhibition characteristic of an irreversible inhibitor, suggesting a different mode of action or weaker covalent modification.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the biotin synthesis pathway and a general experimental workflow for BioA inhibitor screening.
Caption: The biotin synthesis pathway, highlighting the role of BioA.
Caption: A general workflow for the discovery and evaluation of BioA inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the efficacy data of different BioA inhibitor series.
In Vitro Enzymatic Assay for BioA Inhibition
This assay is designed to quantify the inhibitory potential of compounds against the BioA enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing TAPS buffer (100 mM), BioA enzyme (2 µM), and the test compound at the desired concentration in a total volume of 40 µL.
-
Pre-incubation: The mixture is incubated at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding pyridoxal 5'-phosphate (PLP) (100 µM), 7-keto-8-aminopelargonic acid (KAPA) (20 µM), and S-adenosylmethionine (SAM) (1 mM).
-
Reaction Progression and Termination: The reaction is allowed to proceed for 20 minutes and is then terminated by heating at 100°C for 10 minutes.
-
Product Derivatization and Quantification: The product of the BioA-catalyzed reaction is fluorescently quantified by adding an o-phthalaldehyde (OPA) derivatizing agent. Fluorescence is measured at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.
-
IC50 Determination: For compounds showing significant inhibition (e.g., >60% at 100 µg/mL), dose-response studies are conducted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Coupled Fluorescence Displacement Assay for BioA Inhibition
This continuous assay is a high-throughput method for identifying and characterizing BioA inhibitors.
-
Reaction Components: The assay mixture contains BioA, BioD (dethiobiotin synthetase), KAPA, SAM, ATP, a fluorescently-labeled dethiobiotin (DTB) tracer, and streptavidin in a suitable buffer (e.g., 100 mM Bicine, pH 8.6).
-
Assay Principle: BioA converts KAPA to DAPA, which is then converted to DTB by BioD. The newly synthesized DTB displaces the fluorescent DTB tracer from streptavidin, resulting in an increase in fluorescence.
-
Inhibitor Screening: Test compounds are added to the reaction mixture. Inhibition of BioA leads to a decrease in the rate of DTB production and, consequently, a slower increase in fluorescence.
-
Data Analysis: The rate of the reaction is monitored over time. IC50 values are determined by measuring the inhibitor concentration required to reduce the reaction rate by 50%.
Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay assesses the ability of a compound to inhibit the growth of whole bacterial cells, such as Mycobacterium tuberculosis.
-
Bacterial Culture: M. tuberculosis is cultured in a suitable broth medium (e.g., GAST medium) to a specific optical density (OD).
-
Compound Preparation: The test compounds are serially diluted in DMSO and dispensed into 384-well plates.
-
Inoculation: The bacterial culture is diluted and added to the wells containing the test compounds.
-
Incubation: The plates are incubated at 37°C for an extended period (e.g., 14 days for M. tuberculosis).
-
Growth Measurement: Bacterial growth is determined by measuring the optical density at 580 nm (OD580).
-
MIC Calculation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. The data is often fitted to a dose-response curve to calculate the MIC90, the concentration that inhibits 90% of bacterial growth.
References
- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Mechanism of Covalent BioA Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel drug targets and inhibitory mechanisms. 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis, has emerged as a promising target for the development of new anti-tuberculosis agents. Covalent inhibitors, which form a stable bond with their target, offer a promising therapeutic strategy against this enzyme. This guide provides a comparative overview of the validation of various covalent BioA inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Comparative Analysis of Covalent BioA Inhibitors
The validation of covalent inhibitors of BioA involves a multi-pronged approach, combining biochemical assays, biophysical techniques, and structural biology. Below is a summary of quantitative data for several classes of covalent BioA inhibitors.
| Inhibitor Class | Example Compound | Inhibition Parameter | Value | Assay Conditions | Reference |
| Aryl Hydrazines | Compound 2 | Ki (competitive vs. SAM) | 10.4 ± 0.6 μM | Varies | [1] |
| Kiu (uncompetitive vs. KAPA) | 85.4 ± 3.4 μM | Varies | [1] | ||
| Aryl Hydrazides | Compound 3 | Ki | > 100 μM | Coupled BioA assay | [1] |
| Isoniazid (Compound 4) | Ki | > 100 μM | Coupled BioA assay | [1] | |
| Structure-Guided Inhibitor | C48 | IC50 | 34 nM | [Enzyme] = 25 nM | [2] |
| Ki | 200 pM | [Enzyme] = 5 nM | |||
| Virtual Screening Hits | A36 | IC50 | 28.94 μM | Varies | |
| A35 | IC50 | 88.16 μM | Varies | ||
| A65 | IC50 | 114.42 μM | Varies | ||
| Mechanism-Based Inhibitor | Dihydropyrid-2-one | kinact/KI | 346 M-1min-1 | Varies |
Key Experimental Protocols for Validation
The following protocols outline the essential experiments for validating the mechanism of covalent BioA inhibitors.
BioA Enzymatic Activity Assay
This assay is fundamental to determining the inhibitory potency of compounds against BioA.
Principle: The activity of BioA is measured by quantifying the production of its product, 7,8-diaminopelargonic acid (DAPA). A common method is a coupled assay where the DAPA produced is converted to dethiobiotin (DTB) by BioD, and the DTB is then detected.
Materials:
-
Purified recombinant BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA) - BioA substrate
-
S-adenosylmethionine (SAM) - BioA co-substrate
-
Pyridoxal-5'-phosphate (PLP) - BioA cofactor
-
ATP, MgCl₂, NaHCO₃
-
Streptavidin
-
Fluorescently labeled dethiobiotin (Fl-DTB) tracer
-
Assay buffer (e.g., 100 mM Bicine, pH 8.6)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture containing BioA, BioD, SAM, PLP, ATP, MgCl₂, NaHCO₃, streptavidin, and the Fl-DTB tracer in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the substrate KAPA.
-
Monitor the increase in fluorescence over time as the newly synthesized DTB displaces the Fl-DTB from streptavidin, leading to a change in the fluorescent signal.
-
Calculate the initial reaction rates and determine the IC₅₀ values for the inhibitors by plotting the percent inhibition against the inhibitor concentration. For tight-binding inhibitors, the Morrison equation can be used to determine the Kᵢ.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful tool to confirm the covalent modification of BioA by an inhibitor.
Principle: By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms covalent bond formation. Tandem mass spectrometry (MS/MS) can further identify the specific amino acid residue modified.
Materials:
-
Purified recombinant BioA
-
Test inhibitor
-
Mass spectrometer (e.g., ESI-TOF)
-
Liquid chromatography system (for desalting)
-
Digestion enzymes (e.g., trypsin) for peptide mapping (optional)
Procedure:
-
Incubate purified BioA with an excess of the test inhibitor for a sufficient time to allow for covalent modification.
-
Remove excess, unbound inhibitor using a desalting column or other chromatographic methods.
-
Analyze the intact protein using mass spectrometry to determine its molecular weight. A mass increase corresponding to the inhibitor's mass confirms covalent binding.
-
(Optional) For peptide mapping, digest the inhibitor-bound protein with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the peptide fragment containing the modification and pinpoint the exact amino acid residue that has been covalently modified.
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on how the covalent inhibitor binds to the active site of BioA.
Principle: By determining the three-dimensional structure of the BioA-inhibitor complex, the precise covalent bond formed, the interactions with active site residues, and any conformational changes in the enzyme can be visualized.
Materials:
-
Highly pure and concentrated recombinant BioA
-
Test inhibitor
-
Crystallization reagents (e.g., PEG, salts, buffers)
-
X-ray diffraction equipment
Procedure:
-
Co-crystallize BioA with the inhibitor by mixing the purified protein with the compound and setting up crystallization trials using methods like vapor diffusion.
-
Alternatively, soak pre-formed BioA crystals in a solution containing the inhibitor.
-
Harvest the crystals and expose them to a high-intensity X-ray beam.
-
Collect the diffraction data and process it to determine the electron density map.
-
Build and refine the atomic model of the BioA-inhibitor complex to visualize the covalent interaction and binding mode.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the key pathways and experimental workflows.
Caption: Experimental workflow for validating covalent BioA inhibitors.
Caption: The M. tuberculosis biotin synthesis pathway highlighting BioA as a target.
Caption: BioA's ping-pong mechanism and the action of a covalent inhibitor.
References
Navigating Resistance: A Comparative Guide to BioA/DprE1 Inhibitor Mutation Analysis in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the arabinogalactan biosynthesis pathway essential for the Mtb cell wall integrity, has emerged as a highly vulnerable and promising target for novel anti-tubercular drugs. It is important to note that while the user query specified "BioA," the primary and well-characterized target for the inhibitors discussed in this guide is DprE1. The canonical BioA is an enzyme involved in the biotin biosynthesis pathway. This guide will focus on DprE1, the target of significant anti-tubercular drug development efforts.
This guide provides a comprehensive comparison of resistance mutations against various DprE1 inhibitors, supported by experimental data. We delve into the methodologies for analyzing these resistance mutations, offering detailed protocols for key experiments.
Performance Comparison of DprE1 Inhibitors Against Wild-Type and Resistant Mtb
The development of resistance to DprE1 inhibitors is a critical aspect of their preclinical and clinical evaluation. Resistance is primarily conferred by mutations in the dprE1 gene, with the cysteine at position 387 (C387) being a notable hotspot for mutations, particularly against covalent inhibitors.
Covalent Inhibitors
Covalent inhibitors, such as the benzothiazinones (BTZs) BTZ043 and PBTZ169, form an irreversible covalent bond with the C387 residue of DprE1. This mechanism is highly effective against wild-type Mtb but is susceptible to resistance through mutations at this site.
| Inhibitor | Mtb Strain | Genotype | MIC (µg/mL) | IC50 (µM) | Fold Change in MIC/IC50 | Reference |
| PBTZ169 | H37Rv | Wild-Type | 0.001 | 0.003 (WT enzyme) | - | [1] |
| PBTZ169 | Mutant | C387S | >1 | >40 (mutant enzyme) | >1000 | [1] |
| PBTZ169 | Mutant | C387A | >1 | >40 (mutant enzyme) | >1000 | [1] |
| PBTZ169 | Mutant | C387T | >1 | >40 (mutant enzyme) | >1000 | [1] |
| PBTZ169 | Mutant | C387G | 0.5 | >40 (mutant enzyme) | ~500 | [1] |
| PBTZ169 | Mutant | C387N | 0.6 | >40 (mutant enzyme) | ~600 | |
| BTZ043 | H37Rv | Wild-Type | 0.0015 | 0.007 (WT enzyme) | - | |
| BTZ043 | NTB1 | C387S | 16 | >100 (mutant enzyme) | >10000 |
Non-Covalent Inhibitors
Non-covalent inhibitors interact with the DprE1 active site through reversible, non-permanent bonds. While some non-covalent inhibitors are affected by mutations at the C387 residue, the impact on their efficacy can be less dramatic than for covalent inhibitors. This suggests that non-covalent inhibitors may offer an advantage in overcoming certain resistance mechanisms.
| Inhibitor | Mtb Strain | Genotype | MIC (µg/mL) | IC50 (µM) | Fold Change in MIC/IC50 | Reference |
| Ty38c | H37Rv | Wild-Type | 0.2 | 0.03 (WT enzyme) | - | |
| Ty38c | Mutant | C387S | 0.8 | 0.08 (mutant enzyme) | 4 | |
| Ty38c | Mutant | C387A | 0.4 | 0.06 (mutant enzyme) | 2 | |
| Ty38c | Mutant | C387T | 0.6 | 0.07 (mutant enzyme) | 3 | |
| Ty38c | Mutant | C387G | 0.1 | 0.04 (mutant enzyme) | 0.5 | |
| Ty38c | Mutant | C387N | 0.2 | 0.05 (mutant enzyme) | 1 | |
| PyrBTZ01 | H37Rv | Wild-Type | 0.162 | 1.61 (WT enzyme) | - | |
| PyrBTZ01 | NTB1 | C387S | >100 | >100 (mutant enzyme) | >617 | |
| PyrBTZ02 | H37Rv | Wild-Type | 0.162 | 7.34 (WT enzyme) | - | |
| PyrBTZ02 | NTB1 | C387S | >100 | >100 (mutant enzyme) | >617 | |
| TCA1 | H37Rv | Wild-Type | 0.2 | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the mechanism of action of DprE1 inhibitors and the methods used to study resistance.
References
A Comparative Guide to the Cross-Reactivity of BioA Inhibitors with Other PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance has spurred the search for novel drug targets. 7,8-diaminopelargonic acid aminotransferase (BioA), a key pyridoxal 5'-phosphate (PLP)-dependent enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis and other pathogens, has emerged as a promising target. However, the development of inhibitors against PLP-dependent enzymes is often challenged by the potential for cross-reactivity with other enzymes from this large and diverse superfamily, which could lead to off-target effects and toxicity. This guide provides a comparative analysis of the selectivity of various BioA inhibitors, presenting available experimental data and detailed methodologies for assessing their cross-reactivity.
Quantitative Comparison of BioA Inhibitor Selectivity
The following table summarizes the inhibitory activity of several classes of BioA inhibitors against BioA and their cross-reactivity with other PLP-dependent enzymes, namely aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
| Inhibitor Class | Compound | Target Organism | BioA Inhibition | Off-Target Enzyme | Off-Target Inhibition | Reference |
| Virtual Screening Hits | A35 | M. tuberculosis | IC50: 33.36 µg/mL (88.16 µM) | Aspartate Aminotransferase (AST) | No Inhibition | [1][2][3] |
| A36 | M. tuberculosis | IC50: 10.48 µg/mL (28.94 µM) | Aspartate Aminotransferase (AST) | No Inhibition | [1][2] | |
| A65 | M. tuberculosis | IC50: 39.17 µg/mL (114.42 µM) | Aspartate Aminotransferase (AST) | No Inhibition | ||
| A5 | M. tuberculosis | >60% inhibition at 100 µg/mL | Aspartate Aminotransferase (AST) | No Inhibition | ||
| A26 | M. tuberculosis | >60% inhibition at 100 µg/mL | Aspartate Aminotransferase (AST) | No Inhibition | ||
| A48 | M. tuberculosis | >60% inhibition at 100 µg/mL | Aspartate Aminotransferase (AST) | No Inhibition | ||
| A70 | M. tuberculosis | >60% inhibition at 100 µg/mL | Aspartate Aminotransferase (AST) | No Inhibition | ||
| Dihydropyridone Derivative | Compound 1 | M. tuberculosis | k_inact/K_I: 346 M⁻¹min⁻¹ | Aspartate Aminotransferase (AST) | Inactive | |
| Alanine Aminotransferase (ALT) | Weak, time-dependent inhibition | |||||
| Optimized Hit | C48 | M. tuberculosis | Ki: 200 pM | Mammalian cells (HepG2, HT-29) | No cytotoxicity up to 100 µM |
Experimental Protocols
Accurate assessment of inhibitor selectivity is crucial. Below are detailed methodologies for key enzymatic assays used to evaluate the cross-reactivity of BioA inhibitors.
BioA Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the production of dethiobiotin (DTB) in a coupled reaction with BioD, the subsequent enzyme in the biotin synthesis pathway.
Materials:
-
M. tuberculosis BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
S-adenosylmethionine (SAM)
-
Pyridoxal 5'-phosphate (PLP)
-
ATP
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium chloride (MgCl₂)
-
Fluorescently tagged dethiobiotin derivative
-
Streptavidin
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Bicine buffer
-
Igepal CA630 (or similar non-ionic detergent)
-
96-well plates (black for fluorescence)
-
Plate reader with fluorescence capabilities
Protocol:
-
Inhibitor Preparation: Dissolve inhibitors in DMSO to create stock solutions.
-
Master Mix Preparation: Prepare a master mix containing BioD, BioA, streptavidin, fluorescently tagged dethiobiotin derivative, SAM, ATP, NaHCO₃, MgCl₂, PLP, and TCEP in Bicine buffer with Igepal CA630.
-
Reaction Setup: Dispense the inhibitor solutions into the wells of a 96-well plate. Add the master mix to all wells. Include positive controls (no KAPA) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding to BioA.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding KAPA to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm). The initial velocity of the reaction is determined from the linear phase of the fluorescence curve.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the negative control. Determine IC50 values by fitting the data to a dose-response curve.
Aspartate Aminotransferase (AST) Inhibition Assay
Commercial kits are readily available for this assay. The principle involves measuring the formation of glutamate, which is proportional to AST activity.
Materials:
-
AST activity assay kit (e.g., from Sigma-Aldrich or Cell Biolabs) containing:
-
AST Assay Buffer
-
AST Substrate (Aspartate and α-ketoglutarate)
-
AST Enzyme Mix
-
AST Developer
-
Glutamate Standard
-
-
96-well plates
-
Spectrophotometric microplate reader
Protocol:
-
Reagent Preparation: Prepare reagents as per the kit instructions. This typically involves reconstituting lyophilized components and preparing a master reaction mix.
-
Standard Curve: Prepare a glutamate standard curve by diluting the glutamate standard in the assay buffer.
-
Sample and Inhibitor Preparation: Prepare samples containing the AST enzyme and the test inhibitors at various concentrations.
-
Reaction Setup: Add the samples and standards to the wells of a 96-well plate. Add the master reaction mix to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the AST activity in the presence of the inhibitor relative to a control without the inhibitor. Determine the percent inhibition and, if applicable, the IC50 value.
Alanine Aminotransferase (ALT) Inhibition Assay
Similar to the AST assay, commercial kits are available for measuring ALT activity. The assay typically measures the amount of pyruvate generated.
Materials:
-
ALT activity assay kit (e.g., from Sigma-Aldrich or Cell Biolabs) containing:
-
ALT Assay Buffer
-
ALT Substrate (Alanine and α-ketoglutarate)
-
ALT Enzyme Mix
-
Colorimetric Probe
-
Pyruvate Standard
-
-
96-well plates
-
Spectrophotometric microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit's manual.
-
Standard Curve: Generate a pyruvate standard curve by preparing serial dilutions of the pyruvate standard.
-
Sample and Inhibitor Incubation: Pre-incubate the ALT enzyme with the test inhibitors at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the ALT substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 570 nm).
-
Data Analysis: Determine the ALT activity in the presence of the inhibitor and calculate the percent inhibition and IC50 values.
Visualizing the Workflow for Assessing Inhibitor Cross-Reactivity
The following diagram illustrates a general workflow for evaluating the selectivity of BioA inhibitors.
Caption: Workflow for assessing the cross-reactivity of BioA inhibitors.
Conclusion
The development of selective BioA inhibitors is a promising strategy for combating M. tuberculosis and other pathogenic bacteria. The data presented in this guide indicates that it is possible to develop highly selective BioA inhibitors, such as C48, which show minimal off-target activity. The provided experimental protocols offer a starting point for researchers to rigorously evaluate the selectivity of their own compounds. Future work should focus on screening new and existing BioA inhibitors against a broader, standardized panel of PLP-dependent enzymes to build a more comprehensive understanding of their cross-reactivity profiles and to guide the development of safer and more effective therapeutics.
References
- 1. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BioA Inhibitors and First-Line Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a promising new class of anti-tuberculosis agents, the BioA inhibitors, with the current first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The emergence of multidrug-resistant tuberculosis necessitates the exploration of novel drug targets, and the biotin biosynthesis pathway, specifically the enzyme BioA, has been identified as a critical vulnerability in Mycobacterium tuberculosis. This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for the research and drug development community.
Performance Data Comparison
The following tables summarize the available quantitative data for representative BioA inhibitors and the first-line anti-tuberculosis drugs.
Disclaimer: The data presented below are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions and methodologies may differ between studies. A definitive head-to-head comparison under identical conditions is not yet available in the published literature.
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
| Drug/Inhibitor | Target | MIC (µg/mL) | MIC (µM) | Organism |
| BioA Inhibitor (C48) | BioA (Biotin Synthesis) | <0.04 | <0.07 | M. tuberculosis H37Rv[1] |
| BioA Inhibitor (A65) | BioA (Biotin Synthesis) | 20 | 58.41 | M. tuberculosis H37Rv[2] |
| BioA Inhibitor (A35) | BioA (Biotin Synthesis) | 80 | 211.42 | M. tuberculosis H37Rv[2] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.2 | 0.15 - 1.5 | M. tuberculosis H37Rv |
| Rifampicin | rpoB (RNA Polymerase) | 0.05 - 0.5 | 0.06 - 0.6 | M. tuberculosis H37Rv |
| Pyrazinamide | PanD, RpsA, Fatty Acid Synthase I | 16 - 100 (at acidic pH) | 130 - 812 | M. tuberculosis H37Rv |
| Ethambutol | EmbAB (Arabinogalactan Synthesis) | 0.5 - 2.0 | 2.4 - 9.8 | M. tuberculosis H37Rv |
Table 2: Cytotoxicity
| Drug/Inhibitor | Cell Line | Cytotoxicity Metric | Value (µM) |
| BioA Inhibitor (C48) | HepG2, HT-29 | IC50 | >100[1] |
| BioA Inhibitor (A65) | CHO | IC50 | >50[2] |
| BioA Inhibitor (A35) | CHO | IC50 | 150 |
| Isoniazid | HepG2 | CC50 | >10,000 |
| Rifampicin | HepG2 | CC50 | ~100 |
| Pyrazinamide | HepG2 | CC50 | >10,000 |
| Ethambutol | Various | - | Generally low toxicity |
Table 3: In Vivo Efficacy (Murine Model)
| Drug/Inhibitor | Mouse Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) |
| BioA Inhibitor (C48) | BALB/c (low-biotin diet) | 25 mg/kg, oral, daily | Significant reduction in lungs and spleen |
| Isoniazid | BALB/c | 25 mg/kg, oral, daily | ~2-3 log10 reduction in lungs after 4 weeks |
| Rifampicin | BALB/c | 10 mg/kg, oral, daily | ~2-3 log10 reduction in lungs after 4 weeks |
| Pyrazinamide | BALB/c | 150 mg/kg, oral, daily | ~1-2 log10 reduction in lungs after 4 weeks |
| Ethambutol | BALB/c | 100 mg/kg, oral, daily | ~1 log10 reduction in lungs after 4 weeks |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by BioA inhibitors and the first-line anti-tuberculosis drugs.
References
A Comparative Guide to Structure-Activity Relationships of BioA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme 7,8-diaminopelargonic acid synthase (BioA), a critical component of the biotin biosynthesis pathway in Mycobacterium tuberculosis and other pathogenic bacteria, has emerged as a promising target for novel antimicrobial agents. Humans lack this pathway, making BioA an attractive target for selective drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of BioA inhibitors, supported by experimental data and detailed protocols.
Key Inhibitor Classes and their Structure-Activity Relationships
Significant research has led to the discovery and optimization of various chemical scaffolds that inhibit BioA. This section details the SAR for prominent inhibitor classes, with quantitative data summarized in the tables below.
Aryl Hydrazines and Hydrazides
Structure-activity studies have shown that the benzothiazole scaffold is a promising starting point for developing potent inhibitors. For instance, 2-(hydrazinyl)benzothiazole demonstrates significant interaction with BioA.[1] Modifications to the aryl group can modulate the electronic properties and steric interactions within the active site, thereby influencing inhibitory activity.
N-Aryl, N'-Benzoylpiperazines
Target-based whole-cell screening has identified N-aryl, N'-benzoylpiperazines as a promising class of BioA inhibitors.[3][4] The core structure consists of a central piperazine ring flanked by two aryl groups. Structure-based drug design has been employed to explore the SAR of this scaffold, leading to the identification of highly potent analogs.
Key SAR insights for this class include:
-
Conformational Constraint: Introducing conformational rigidity into the piperazine ring or its linkers can enhance binding affinity.
-
Aryl Substituents: The nature and position of substituents on both aryl rings are critical for potency. For example, a 4-acetylphenyl group on one side and a methylene-3,4-dioxybenzoyl group on the other have been shown to be favorable.
Amiclenomycin Analogs
Amiclenomycin (ACM), a natural product, is a mechanism-based inhibitor of BioA. However, its clinical utility is hampered by poor chemical stability. This has prompted the development of more stable analogs.
The core of ACM's activity lies in its ability to form an irreversible aromatic adduct with the PLP cofactor. SAR studies on ACM analogs have focused on replacing the unstable dihydropyridone "warhead" with more stable chemical moieties that can still participate in the inactivation of the enzyme. For example, analogs incorporating an allylic amine have been synthesized to improve stability while retaining the potential for a Michael addition-based inactivation mechanism.
Inhibitors from Virtual Screening
Structure-based virtual screening has been a fruitful approach for identifying novel BioA inhibitor scaffolds. This method involves docking large compound libraries into the active site of BioA in silico to predict binding affinity. Top-scoring compounds are then tested experimentally for their inhibitory activity.
This approach has led to the identification of diverse chemical structures with inhibitory activity against BioA. The SAR for these hits is often the starting point for further lead optimization through medicinal chemistry efforts.
Quantitative Comparison of BioA Inhibitors
The following tables summarize the inhibitory potencies of representative compounds from the discussed classes.
Table 1: Aryl Hydrazine and Hydrazide BioA Inhibitors
| Compound | Structure | BioA Inhibition (IC50/Ki) | M. tuberculosis MIC | Reference |
| 2-(hydrazinyl)benzothiazole | 2-(hydrazinyl)benzo[d]thiazole | Kiu = 74.0 ± 8.2 μM | Not Reported | |
| Isoniazid | pyridine-4-carbohydrazide | Moderate Tm shift | Not Reported (as BioA inhibitor) |
Table 2: N-Aryl, N'-Benzoylpiperazine BioA Inhibitors
| Compound | Structure | BioA Inhibition (IC50/KD) | M. tuberculosis MIC (biotin-free) | Reference |
| 6 | (4-(4-acetylphenyl)piperazin-1-yl)(benzo[d]dioxol-5-yl)methanone | IC50 = 155 nM | 26 μM | |
| 36 | Conformationally constrained derivative of 6 | KD = 76 nM | 1.7 μM |
Table 3: Amiclenomycin Analog
| Compound | Structure | BioA Inhibition (IC50) | M. tuberculosis MIC | Reference |
| M-2 | Cyclic allylic amine analog | 57 μM | Not Reported |
Table 4: BioA Inhibitors Identified via Virtual Screening
| Compound ID | BioA Inhibition (IC50) | M. tuberculosis MIC90 | Reference |
| A36 | 10.48 µg/mL (28.94 µM) | >200 µg/mL | |
| A35 | 33.36 µg/mL (88.16 µM) | 80 µg/mL | |
| A65 | 39.17 µg/mL (114.42 µM) | 20 µg/mL |
Visualizing Key Pathways and Workflows
To better understand the context of BioA inhibition, the following diagrams illustrate the biotin biosynthesis pathway, the BioA enzymatic reaction, and a typical inhibitor screening workflow.
Caption: The conserved late-stage biotin biosynthesis pathway.
Caption: The ping-pong bi-bi mechanism of the BioA enzyme.
Caption: A general workflow for the discovery and development of BioA inhibitors.
Experimental Protocols
M. tuberculosis BioA Enzymatic Assay
This protocol is based on a fluorescence-based assay that quantifies the production of DAPA.
Materials:
-
Purified M. tuberculosis BioA enzyme
-
S-adenosylmethionine (SAM)
-
Pyridoxal-5'-phosphate (PLP)
-
7-keto-8-aminopelargonic acid (KAPA)
-
TAPS buffer (100 mM, pH 8.5)
-
ortho-phthalaldehyde (OPA)
-
2-mercaptoethanol (2-ME)
-
Sodium borate buffer (0.26 M, pH 9.4)
-
Ethanol
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 410 nm, Emission: 470 nm)
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing TAPS buffer, BioA enzyme (e.g., 2 µM), PLP (e.g., 100 µM), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding KAPA (e.g., 20 µM) and SAM (e.g., 1 mM).
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Prepare the OPA derivatizing solution fresh by mixing OPA, 2-ME, sodium borate buffer, and ethanol.
-
Add the OPA derivatizing solution to the supernatant and incubate at room temperature for 2 hours in the dark.
-
Measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Resazurin Microtiter Assay (REMA) for M. tuberculosis Growth Inhibition
This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (7H9-S)
-
96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Test compounds
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9-S broth directly in the 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9-S broth.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.
-
Include a drug-free growth control and a sterile control (broth only) on each plate.
-
Seal the plates in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
References
- 1. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides | Semantic Scholar [semanticscholar.org]
- 3. Structure-Based Optimization of Pyridoxal 5'-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Virtual Screening Hits: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the journey from a promising virtual "hit" to a validated lead compound is paved with rigorous experimental validation. This guide provides a comparative overview of key in-vitro assays used to confirm the activity of compounds identified through virtual screening, supported by experimental data and detailed protocols.
The successful identification of potential drug candidates through virtual screening is a significant first step, but it is the subsequent in-vitro validation that provides the tangible evidence of biological activity required to move a compound forward in the drug discovery pipeline.[1][2] This process involves a series of carefully selected assays to confirm target engagement, determine potency, and assess the mechanism of action.
The Hit Validation Workflow: From In Silico to In Vitro
The transition from a computational prediction to a biologically active molecule follows a structured workflow. This process typically begins with a large-scale virtual screen of compound libraries, followed by the selection of a smaller, more manageable set of "hits" for experimental testing. These hits are then subjected to a cascade of in-vitro assays to confirm their activity and characterize their properties.
Comparing In Vitro Assays for Hit Validation
The choice of in-vitro assay is critical and depends on the nature of the biological target and the desired information. The two main categories of assays used for hit validation are biochemical assays and cell-based assays.
Biochemical assays are performed in a cell-free system using purified components like enzymes or receptors.[3] They are instrumental in directly measuring the interaction between the compound and its target.
Cell-based assays , on the other hand, are conducted in living cells, providing a more physiologically relevant environment to assess a compound's activity.[4] These assays can measure downstream effects of target engagement within a cellular context.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | ||||
| Enzyme Inhibition Assay | Measures the ability of a compound to reduce the activity of a target enzyme.[5] | Direct measurement of target engagement, high throughput, cost-effective. | Lacks physiological context, may not reflect cellular activity. | IC50 (half-maximal inhibitory concentration) |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface. | Label-free, provides kinetic data (on- and off-rates), high sensitivity. | Requires specialized equipment, can be sensitive to buffer conditions. | KD (dissociation constant) |
| Cell-Based Assays | ||||
| Reporter Gene Assay | Measures the effect of a compound on the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway. | High sensitivity, can be used for high-throughput screening, provides information on pathway modulation. | Indirect measure of target engagement, potential for off-target effects. | EC50 (half-maximal effective concentration) |
| Cell Viability/Cytotoxicity Assay | Assesses the effect of a compound on cell health and proliferation. | Provides information on potential toxicity, simple and rapid. | Does not confirm target-specific effects. | GI50 (half-maximal growth inhibition) |
Experimental Protocols for Key Assays
Detailed and reproducible protocols are the bedrock of successful hit validation. Below are summarized methodologies for commonly employed in-vitro assays.
Enzyme Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 of a test compound against a target enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compound (inhibitor)
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve the enzyme, substrate, and test compound in the assay buffer to the desired stock concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Readout: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Luciferase Reporter Gene Assay Protocol
This protocol outlines the steps for a luciferase reporter assay to measure the activation or inhibition of a specific signaling pathway.
Materials:
-
Cells stably or transiently expressing the luciferase reporter construct
-
Cell culture medium
-
Test compound
-
Luciferase assay reagent (containing luciferin substrate and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated cells as a negative control and a known activator/inhibitor as a positive control.
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (typically 6-24 hours).
-
Cell Lysis and Substrate Addition: Remove the cell culture medium and add the luciferase assay reagent to each well to lyse the cells and provide the luciferin substrate.
-
Readout: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability) if necessary. Calculate the fold change in luciferase activity relative to the vehicle control. Plot the fold change against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Case Study: Virtual Screening and In Vitro Validation of SARS-CoV-2 Spike Protein Inhibitors
A study aimed at identifying natural compound inhibitors of the SARS-CoV-2 spike protein utilized a virtual screening workflow followed by in-vitro validation.
-
Virtual Screening: A library of 527,209 natural compounds was screened against the receptor-binding domain of the spike protein. The top-scoring compounds were then filtered for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
In Vitro Validation: The top 10 ranked and commercially available compounds were tested in a virus neutralization assay. This cell-based assay measured the ability of the compounds to inhibit viral entry into host cells.
Quantitative Results from the Case Study:
| Compound ID | Docking Score (kcal/mol) | In Vitro Activity (IC50, µM) |
| ZINC02111387 | -8.9 | 25 |
| ZINC02122196 | -8.7 | 50 |
| SN00074072 | -8.6 | 100 |
| ZINC04090608 | -8.5 | >100 |
Data adapted from a study on SARS-CoV-2 inhibitors.
This case study highlights the successful application of a combined virtual screening and in-vitro validation approach, leading to the identification of novel antiviral compounds with micromolar activity.
Visualizing Signaling Pathways for Target Context
Understanding the signaling pathway in which the drug target operates is crucial for interpreting the results of cell-based assays and predicting potential downstream effects.
Conclusion
The validation of virtual screening hits through robust in-vitro assays is an indispensable phase in modern drug discovery. By employing a strategic combination of biochemical and cell-based assays, researchers can confirm target engagement, quantify potency, and gain valuable insights into the mechanism of action of their hit compounds. The data and protocols presented in this guide offer a framework for designing and executing a successful hit validation cascade, ultimately increasing the probability of advancing promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking, virtual high throughput screening and in silico fragment-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 4. dhvi.duke.edu [dhvi.duke.edu]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Comparative Analysis of BioA Inhibitor Efficacy: The Antagonistic Role of Exogenous Biotin
For Researchers, Scientists, and Drug Development Professionals
The bacterial biotin biosynthesis pathway presents a promising avenue for the development of novel antibiotics, particularly against pathogens like Mycobacterium tuberculosis (Mtb). The enzyme 7,8-diaminopelargonic acid synthase (BioA), which catalyzes a key step in this pathway, is a well-validated target because it is essential for bacterial survival and absent in humans.[1][2] However, a critical consideration in the development of BioA inhibitors is the potential for antagonism by exogenous biotin present in the host environment. This guide provides a comparative analysis of BioA inhibitor activity, supported by experimental data, to illustrate the impact of biotin on their efficacy.
Introduction to BioA and the Biotin Biosynthesis Pathway
Biotin (Vitamin B7) is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis and gluconeogenesis.[1][3] While humans obtain biotin from their diet, many bacteria, including Mtb, can synthesize it de novo. The Mtb biotin biosynthesis pathway consists of four key enzymes: BioF, BioA, BioD, and BioB.[4] BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Inhibition of BioA disrupts this pathway, leading to biotin starvation and ultimately, bacterial cell death, providing strong validation for BioA as an antibacterial target.
Quantitative Analysis: BioA Inhibitor Activity in the Presence of Biotin
The most direct method to confirm that a compound's antibacterial activity stems from inhibiting the biotin synthesis pathway is to demonstrate that exogenous biotin can rescue the bacteria from the compound's effects. This is typically quantified by measuring the shift in the Minimum Inhibitory Concentration (MIC) of the inhibitor in media with and without biotin supplementation.
Table 1: Comparative MIC Data for Mtb BioA Inhibitors
| Compound | Organism | MIC in Biotin-Free Medium (µM) | MIC in Biotin-Supplemented Medium (µM) | Fold Shift in MIC | Reference |
| C48 | M. tuberculosis H37Rv | ~0.2 | >100 | >500 | |
| A35 | M. tuberculosis H37Rv | 80 µg/mL (~211) | >80 µg/mL | >1 | |
| A65 | M. tuberculosis H37Rv | 20 µg/mL (~58) | >80 µg/mL | >4 | |
| MAC13772 | A. baumannii | Not specified | Activity rescued by biotin | Not specified | |
| Amiclenomycin | M. tuberculosis | Activity antagonized by DAPA | Not specified | Not specified |
Note: The growth inhibitory effect of C48 was also antagonized by pathway intermediates downstream of BioA, such as desthiobiotin (DTB) and 7,8-diaminopelargonic acid (DAPA), but not by the BioA substrate KAPA, further confirming its mechanism of action.
Experimental Protocols
To assess the on-target activity of potential BioA inhibitors and the antagonistic effect of biotin, specific experimental workflows are employed.
Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of an inhibitor required to prevent bacterial growth and assesses if this inhibition is reversible by biotin.
Objective: To determine the MIC of a test compound against M. tuberculosis in the presence and absence of exogenous biotin.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Biotin-free 7H9 medium
-
Test compound stock solution (in DMSO)
-
Biotin stock solution
-
96-well microplates
-
Resazurin sodium salt solution
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate using both standard 7H9 medium and biotin-free 7H9 medium.
-
In a parallel set of wells containing the test compound dilutions in biotin-free medium, add biotin to a final concentration of 1 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 0.5).
-
Inoculate all wells (except for negative controls) with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls for each medium condition.
-
Incubate the plates at 37°C for 7-14 days.
-
Following incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
Determine the MIC, which is the lowest compound concentration that prevents a color change of resazurin from blue (no growth) to pink (growth).
-
Compare the MIC values obtained in biotin-free medium versus biotin-supplemented medium. A significant increase in the MIC in the presence of biotin indicates on-target activity against the biotin synthesis pathway.
BioA Enzymatic Activity Assay (Fluorescence Displacement)
This in vitro assay directly measures the ability of a compound to inhibit the BioA enzyme.
Objective: To measure the IC50 value of a test compound against purified BioA enzyme.
Procedure (based on a coupled assay):
-
The assay is performed in a multi-well plate format.
-
The reaction mixture contains purified BioA enzyme, its substrate KAPA, and the amino donor S-adenosylmethionine (SAM).
-
The reaction is coupled to the next enzyme in the pathway, BioD (dethiobiotin synthetase), and ATP. BioD converts the product of the BioA reaction (DAPA) into dethiobiotin.
-
A fluorescently-labeled dethiobiotin probe, which is pre-bound to streptavidin, is included in the mixture. This binding quenches the probe's fluorescence.
-
When the BioA/BioD reactions produce unlabeled dethiobiotin, it displaces the fluorescent probe from streptavidin, resulting in an increase in fluorescence.
-
The rate of fluorescence increase is proportional to BioA activity.
-
To test for inhibition, the assay is run in the presence of various concentrations of the test compound.
-
The IC50 value is calculated as the compound concentration that reduces BioA enzymatic activity by 50%.
Visualizations
Bacterial Biotin Biosynthesis Pathway
Caption: The bacterial biotin synthesis pathway, highlighting the BioA-catalyzed step.
Experimental Workflow for Target Validation
Caption: Workflow to validate on-target activity of a BioA inhibitor.
Logical Diagram of Biotin Antagonism
Caption: Logical flow of BioA inhibition and rescue by exogenous biotin.
Conclusion and Future Outlook
The data unequivocally demonstrates that the efficacy of BioA inhibitors is antagonized by the presence of exogenous biotin. This is a crucial finding for drug development, as the concentration of free biotin in human plasma and tissues could potentially undermine the therapeutic effect of these inhibitors. Challenges in preclinical evaluation have been noted, as mouse models have significantly higher biotin levels than humans, which may mask the true potential of these compounds. The development of biotin-deficient mouse models is a key strategy to overcome this hurdle and better replicate human physiology for in vivo testing. Future efforts in developing BioA inhibitors must focus on achieving high potency and favorable pharmacokinetics to ensure that target engagement in the host is sufficient to overcome the antagonistic effects of physiological biotin concentrations.
References
- 1. dovepress.com [dovepress.com]
- 2. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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